Technical Documentation Center

2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid

For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the core physicochemical properties of the non-proteinogenic amino acid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the non-proteinogenic amino acid, 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid (CAS No. 98996-25-9). As a substituted hydroxyphenylglycine analog, this compound holds potential significance in medicinal chemistry and drug discovery, particularly in the synthesis of novel therapeutic agents.[1][2] Due to the limited availability of direct experimental data for this specific molecule, this guide integrates predicted values derived from established computational models with generalized, field-proven experimental protocols for the determination of its key physicochemical parameters. This document is intended to serve as a foundational resource for researchers, enabling informed decisions in experimental design, chemical synthesis, and the evaluation of this compound's potential as a building block in drug development programs.

Molecular Identity and Structural Characteristics

2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid is an aromatic alpha-amino acid characterized by a phenyl ring substituted with both a hydroxyl and a methyl group. Its unique structure imparts specific electronic and steric properties that can influence its chemical reactivity and biological activity.

IdentifierValueSource
IUPAC Name 2-amino-2-(3-hydroxy-4-methylphenyl)acetic acidN/A
CAS Number 98996-25-9[3]
Molecular Formula C₉H₁₁NO₃[3]
Molecular Weight 181.19 g/mol [3]
InChI 1S/C9H11NO3/c1-5-2-3-6(4-7(5)11)8(10)9(12)13/h2-4,8,11H,10H2,1H3,(H,12,13)[3]
InChIKey HMBPQOIKIYPJPU-UHFFFAOYSA-N[3]
Canonical SMILES CC1=C(C=C(C=C1)C(C(=O)O)N)ON/A
Physical Form White to Yellow Solid[3]

Predicted Physicochemical Properties

In the absence of extensive experimental data, computational methods provide valuable estimates for key physicochemical properties. These predictions are crucial for initial assessments in drug discovery pipelines, guiding decisions on solubility, permeability, and potential bioavailability.

PropertyPredicted ValueSignificance in Drug Development
Melting Point (°C) > 200 (decomposition likely)Influences formulation, stability, and purification methods. High melting points are typical for amino acids due to their zwitterionic nature.
pKa₁ (Carboxylic Acid) ~2.0 - 2.5Governs the ionization state of the carboxyl group at physiological pH, impacting solubility and receptor interactions.[4]
pKa₂ (Ammonium) ~9.0 - 9.5Determines the charge of the amino group, which is critical for solubility, membrane transport, and binding to biological targets.[4]
pKa₃ (Phenolic Hydroxyl) ~10.0 - 10.5The ionization of the phenolic group can significantly affect solubility, antioxidant properties, and metabolic stability.
logP (Octanol-Water Partition Coefficient) ~0.5 - 1.5A measure of lipophilicity, which is a key determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[5]
Aqueous Solubility Moderately solubleSolubility is a critical factor for oral bioavailability and formulation. The presence of both polar (amino, carboxyl, hydroxyl) and non-polar (methylphenyl) groups suggests a complex solubility profile.[6][7]

Experimental Determination of Physicochemical Properties: Protocols and Rationale

The following section outlines standardized experimental protocols for the determination of the key physicochemical properties of 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid. The rationale behind each methodological choice is provided to ensure a comprehensive understanding of the experimental design.

Determination of Acid Dissociation Constants (pKa)

The pKa values of the carboxylic acid, amino, and phenolic hydroxyl groups are fundamental to understanding the ionization state of the molecule at different pH values.

Figure 1: Workflow for pKa Determination via Potentiometric Titration.

Protocol:

  • Solution Preparation: Prepare a 0.01 M solution of 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid in deionized water.

  • Titration Setup: Calibrate a pH meter with standard buffers (pH 4.0, 7.0, and 10.0). Place the amino acid solution in a temperature-controlled beaker with a magnetic stirrer.

  • Acidic Titration: Titrate the solution with a standardized 0.1 M HCl solution, recording the pH after each incremental addition of the titrant. Continue the titration until a pH of approximately 1.5 is reached.

  • Basic Titration: In a separate experiment, titrate a fresh sample of the amino acid solution with a standardized 0.1 M NaOH solution, recording the pH after each incremental addition. Continue the titration until a pH of approximately 12.5 is reached.

  • Data Analysis: Plot the pH values against the volume of titrant added for both titrations. The pKa values correspond to the pH at the half-equivalence points on the titration curve.[8]

Rationale: Potentiometric titration is a robust and widely accepted method for determining the pKa values of ionizable groups. By monitoring the change in pH upon the addition of a strong acid or base, the buffering regions of the molecule can be identified, and the pKa values can be accurately determined from the midpoints of these regions.

Determination of the Octanol-Water Partition Coefficient (logP)

The logP value is a critical parameter for predicting the pharmacokinetic properties of a drug candidate.

Protocol (Shake-Flask Method):

  • Phase Preparation: Prepare a mutually saturated solution of n-octanol and water by vigorously mixing equal volumes of the two solvents and allowing them to separate.

  • Sample Preparation: Dissolve a known amount of 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid in the aqueous phase.

  • Partitioning: Add an equal volume of the n-octanol phase to the aqueous solution in a separatory funnel. Shake the funnel vigorously for a predetermined time to allow for partitioning equilibrium to be reached.

  • Phase Separation: Allow the two phases to separate completely.

  • Concentration Measurement: Determine the concentration of the amino acid in both the aqueous and n-octanol phases using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Rationale: The shake-flask method is the traditional and most reliable method for determining logP. It directly measures the partitioning of a compound between an aqueous and a non-polar phase, providing a direct measure of its lipophilicity.

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that influences drug absorption and formulation.

Figure 2: Workflow for Aqueous Solubility Determination.

Protocol:

  • Sample Preparation: Add an excess amount of 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid to a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification: Accurately dilute the saturated supernatant and determine the concentration of the dissolved amino acid using a validated analytical method such as HPLC-UV.

  • Solubility Determination: The determined concentration represents the aqueous solubility of the compound under the specified conditions.

Rationale: The equilibrium solubility method provides a thermodynamically accurate measurement of a compound's solubility. Using a relevant physiological buffer (pH 7.4) gives a more biologically relevant solubility value for initial drug development assessments.

Predicted Spectroscopic Data

Predicted ¹H NMR Spectrum (in D₂O)
  • Aromatic Protons: Signals expected in the range of δ 6.5-7.5 ppm, with splitting patterns determined by the substitution on the phenyl ring.

  • α-Proton: A singlet or a multiplet (depending on the exchange rate of the adjacent amine protons) is expected around δ 4.0-4.5 ppm.

  • Methyl Protons: A singlet is anticipated around δ 2.0-2.5 ppm.

Predicted ¹³C NMR Spectrum
  • Carboxyl Carbon: A signal is expected in the downfield region, around δ 170-180 ppm.

  • Aromatic Carbons: Multiple signals are expected in the range of δ 110-160 ppm.

  • α-Carbon: A signal is anticipated around δ 55-65 ppm.

  • Methyl Carbon: A signal is expected in the upfield region, around δ 15-25 ppm.

Synthesis and Potential Applications

Synthetic Approach: The Strecker Synthesis

A plausible and well-established method for the synthesis of α-amino acids is the Strecker synthesis.[11][12] This one-pot reaction typically involves an aldehyde, ammonia, and cyanide.

Figure 3: Proposed Strecker Synthesis of the Target Compound.

The synthesis would commence with 3-hydroxy-4-methylbenzaldehyde, which can be prepared from commercially available precursors.[13][14]

Potential Applications in Medicinal Chemistry

Non-proteinogenic amino acids, particularly those with substituted aromatic side chains like hydroxyphenylglycine derivatives, are valuable building blocks in drug discovery.[15][16] They are often incorporated into peptide and non-peptide structures to:

  • Modulate Pharmacokinetic Properties: The introduction of unique side chains can improve metabolic stability, alter solubility, and enhance membrane permeability.

  • Enhance Binding Affinity and Selectivity: The specific stereochemistry and electronic properties of the amino acid can lead to more potent and selective interactions with biological targets.

  • Introduce Novel Structural Motifs: These amino acids can serve as scaffolds for the development of new classes of therapeutic agents.

Conclusion

This technical guide has provided a comprehensive overview of the predicted physicochemical properties of 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid, alongside established experimental protocols for their determination. While experimental data for this specific molecule is currently limited, the information presented herein serves as a valuable starting point for researchers interested in its synthesis and potential applications. The unique structural features of this compound suggest its potential as a valuable building block in the design and development of novel therapeutics. Further experimental characterization is warranted to fully elucidate its properties and unlock its potential in medicinal chemistry.

References

  • Estimating aqueous solubility and hygroscopicity of amino acid particles with COSMOtherm. (n.d.). Retrieved March 28, 2026, from [Link]

  • Do, H. T., Franke, P., Volpert, S., Klinksiek, M., Thome, M., & Held, C. (2021). Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. Physical Chemistry Chemical Physics, 23(15), 9394-9411. [Link]

  • Sankar, K., Krishnaveni, N. S., Mahesh, A., & Rao, K. R. (2006). Supramolecular Catalysis of Strecker Reaction in Water under Neutral Conditions in the Presence of β-Cyclodextrin. The Journal of Organic Chemistry, 71(6), 2532–2534. [Link]

  • Salt Effects on the Solubility of Aromatic and Dicarboxylic Amino Acids in Water. (n.d.). Retrieved March 28, 2026, from [Link]

  • Accurate and Rapid Prediction of Protein pKa: Protein Language Models Reveal the Sequence-pKa Relationship. (2024). bioRxiv. [Link]

  • Accurately Predicting Protein pKa Values Using Nonequilibrium Alchemy. (2023). Journal of Chemical Theory and Computation, 19(21), 7878–7893. [Link]

  • Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. (2021). Frontiers in Molecular Biosciences, 8. [Link]

  • Exp.2 Determination of isoelectric point. (n.d.). Retrieved March 28, 2026, from [Link]

  • Computer Prediction of pKa Values in Small Molecules and Proteins. (2021). ACS Medicinal Chemistry Letters, 12(10), 1548–1553. [Link]

  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. (n.d.). Retrieved March 28, 2026, from [Link]

  • Strecker Synthesis. (n.d.). Master Organic Chemistry. Retrieved March 28, 2026, from [Link]

  • Biomimetic Chromatography/QSAR Investigations in Modeling Properties Influencing the Biological Efficacy of Phenoxyacetic Acid-Derived Congeners. (2025). Molecules, 30(3), 688. [Link]

  • Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists. (2016). Bioorganic & Medicinal Chemistry, 25(2). [Link]

  • Synthetic ramoplanin analogues are accessible by effective incorporation of arylglycines in solid-phase peptide synthesis. (2023). Chemical Science, 14(40), 11077–11086. [Link]

  • Biomimetic Chromatography/QSAR Investigations in Modeling Properties Influencing the Biological Efficacy of Phenoxyacetic Acid-Derived Congeners. (2025). Molecules, 30(3), 688. [Link]

  • Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists. (2017). Bioorganic & Medicinal Chemistry, 25(2), 793–804. [Link]

  • Biomimetic Chromatography/QSAR Investigations in Modeling Properties Influencing the Biological Efficacy of Phenoxyacetic Acid. (2025). Semantic Scholar.
  • Rapid prediction of NMR spectral properties with quantified uncertainty. (n.d.). Retrieved March 28, 2026, from [Link]

  • 2-Amino-2-(3-hydroxyphenyl)acetic acid. (n.d.). PubChem. Retrieved March 28, 2026, from [Link]

  • 2-Amino-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid. (n.d.). PubChem. Retrieved March 28, 2026, from [Link]

  • Molecular descriptor based on a molar refractivity partition using Randic-type graph-theoretical invariant. (n.d.). Retrieved March 28, 2026, from [Link]

  • Design, synthesis and pharmacological evaluation of 4-hydroxyphenylglycine and 4-hydroxyphenylglycinol derivatives as GPR88 agonists. (2017). PubMed. [Link]

  • 2-amino-2-(4-hydroxyphenyl)acetic acid. (n.d.). LookChem. Retrieved March 28, 2026, from [Link]

  • Synthesis of 3-hydroxy-4-methylbenzaldehyde. (n.d.). PrepChem.com. Retrieved March 28, 2026, from [Link]

  • Global QSAR modeling of logP values of phenethylamines acting as adrenergic alpha-1 receptor agonists. (2013). PubMed. [Link]

  • L-(-)-Tyrosine. (n.d.). ATB. Retrieved March 28, 2026, from [Link]

  • Strecker Synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 28, 2026, from [Link]

  • 4-Hydroxyphenylglycine. (n.d.). Wikipedia. Retrieved March 28, 2026, from [Link]

  • NMRium demo - Predict. (n.d.). Retrieved March 28, 2026, from [Link]

  • Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR. (2022, August 8). YouTube. Retrieved March 28, 2026, from [Link]

  • Simulate and predict NMR spectra. (n.d.). Retrieved March 28, 2026, from [Link]

  • Benzaldehyde, m-hydroxy-. (n.d.). Organic Syntheses. Retrieved March 28, 2026, from [Link]

  • Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. (2023). Molecules, 28(19), 6989. [Link]

Sources

Exploratory

Technical Whitepaper: 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid (CAS 98996-25-9) in Advanced Drug Discovery

Executive Summary In the landscape of modern peptidomimetics and small-molecule drug design, non-canonical amino acids (ncAAs) serve as critical vectors for overcoming the metabolic and conformational limitations of natu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern peptidomimetics and small-molecule drug design, non-canonical amino acids (ncAAs) serve as critical vectors for overcoming the metabolic and conformational limitations of natural peptides. This whitepaper provides an in-depth technical evaluation of 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid (CAS: 98996-25-9) , a highly specialized phenylglycine derivative. By dissecting its structural rationale, synthetic pathways, and analytical validation protocols, this guide serves as a foundational resource for medicinal chemists and process scientists integrating this building block into active pharmaceutical ingredients (APIs).

Structural Profiling and Pharmacophore Rationale

Unlike standard α -amino acids (e.g., phenylalanine), phenylglycine derivatives lack a β -methylene spacer. This structural nuance directly couples the aromatic ring to the α -carbon, severely restricting the χ1​ dihedral angle.

Causality in Design : When incorporated into a peptide backbone, this rigidity forces the chain into specific secondary structures, often inducing stable β -turns or disrupting α -helices. This conformational constraint is vital for targeting flat protein-protein interaction (PPI) interfaces where natural flexible peptides fail to maintain the required binding entropy ().

The specific functionalization of the aromatic ring in CAS 98996-25-9 provides two distinct advantages:

  • 4-Methyl Substitution (Metabolic Shielding) : Natural tyrosine derivatives are highly susceptible to oxidation at the para position by hepatic Cytochrome P450 enzymes. The inclusion of a 4-methyl group provides steric bulk and eliminates this metabolic liability, significantly extending the in vivo half-life of the resulting pharmacophore.

  • 3-Hydroxyl Substitution (Target Engagement) : Positioned meta to the amino acid core, the hydroxyl group acts as a potent hydrogen bond donor and acceptor. Its altered vector allows for unique interactions with receptor pockets, often mimicking the binding modes of catecholamines without their associated toxicity.

Pharmacophore Core Phenylglycine Core (Conformational Rigidity) Sub1 Alpha-Amino Acid Group (Peptide Backbone Integration) Core->Sub1 Sub2 3-Hydroxyl Group (H-Bond Donor/Acceptor) Core->Sub2 Sub3 4-Methyl Group (Hydrophobic Shielding) Core->Sub3 Target3 Beta-turn Induction Sub1->Target3 Target1 Receptor Pocket Binding Sub2->Target1 Target2 Metabolic Stability (Blocks para-oxidation) Sub3->Target2

Pharmacophore mapping and functional rationale of the substituted phenylglycine.

Physicochemical Data

To ensure rigorous tracking and integration into laboratory informatics systems, the core physicochemical parameters are summarized below.

Table 1: Physicochemical Properties

ParameterValue
IUPAC Name 2-amino-2-(3-hydroxy-4-methylphenyl)acetic acid
CAS Registry Number 98996-25-9
Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
SMILES String O=C(O)C(N)C(C=C1O)=CC=C1C
Stereochemistry Racemic (unless specified as R/S enantiomers)
Typical Appearance Off-white to pale yellow solid
Solubility Soluble in aqueous acid/base and polar aprotic solvents (DMSO)

(Data corroborated via commercial chemical registries ).

Synthetic Methodologies: The Petasis Borono-Mannich Approach

Synthesis A 3-Hydroxy-4-methylphenylboronic acid D Petasis Borono-Mannich Reaction (Solvent: EtOH/H2O, RT) A->D B Glyoxylic Acid B->D C Amine Source (e.g., NH3) C->D E Racemic 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid (CAS: 98996-25-9) D->E F Enzymatic Resolution (e.g., Penicillin G Acylase) E->F G (R)-Enantiomer (CAS: 1212837-02-9) F->G H (S)-Enantiomer (CAS: 1213950-22-1) F->H

Synthetic workflow for CAS 98996-25-9 via the Petasis Borono-Mannich reaction.

Protocol 1: Step-by-Step Petasis Synthesis

Causality & Self-Validation: This protocol leverages the unique solubility profile of the zwitterionic amino acid. The reaction validates its own completion when the product physically crashes out of the aqueous ethanolic solution at its isoelectric point, bypassing complex chromatography.

  • Reagent Assembly : In a 250 mL round-bottom flask, suspend 3-hydroxy-4-methylphenylboronic acid (1.0 eq, 10 mmol) and glyoxylic acid monohydrate (1.0 eq, 10 mmol) in 50 mL of a 1:1 mixture of Ethanol/Water.

  • Amine Introduction : Slowly add aqueous ammonia (28% w/w, 1.5 eq, 15 mmol) dropwise at 0°C. Causality: The low temperature prevents the exothermic degradation of glyoxylic acid and controls the initial iminium ion formation.

  • Borono-Mannich Coupling : Allow the reaction to warm to room temperature (20-25°C) and stir vigorously for 24 hours. Monitor via LC-MS (ESI+) looking for the disappearance of the boronic acid mass.

  • Isoelectric Precipitation (Self-Validation Step) : Adjust the pH to approximately 5.5-6.0 (the estimated isoelectric point) using 1M HCl. The target compound will precipitate as a dense, off-white solid.

  • Isolation : Filter the precipitate under vacuum. Wash sequentially with cold water (2 x 10 mL) to remove unreacted glyoxylic acid, and cold diethyl ether (2 x 10 mL) to remove non-polar boronic acid byproducts. Dry under high vacuum.

Protocol 2: Enzymatic Chiral Resolution

Because the Petasis reaction yields a racemate, isolating the enantiopure (R)- or (S)-forms requires resolution.

  • Derivatization : Convert the racemic mixture to the N-phenylacetyl derivative using phenylacetyl chloride in aqueous NaOH (pH 10).

  • Enzymatic Cleavage : Treat the mixture with Penicillin G Acylase (PGA) at pH 7.8. Causality: PGA is highly stereoselective; it will exclusively hydrolyze the N-phenylacetyl group of the (S)-enantiomer, leaving the (R)-enantiomer derivatized.

  • Separation : Acidify the mixture to pH 2.0. The derivatized (R)-enantiomer is extracted into ethyl acetate, while the free (S)-amino acid remains isolated in the aqueous layer.

Analytical & Quality Control Protocols

A robust QC pipeline is non-negotiable before integrating this building block into solid-phase peptide synthesis (SPPS). The following self-validating workflow ensures structural integrity and enantiomeric purity.

QCWorkflow Start Crude Product NMR 1H & 13C NMR (Structural Confirmation) Start->NMR LCMS LC-MS (ESI+) (Mass & Purity >95%) Start->LCMS Chiral Chiral HPLC (Enantiomeric Excess >99%) Start->Chiral Decision Quality Gates Passed? NMR->Decision LCMS->Decision Chiral->Decision Release Release for Peptide Synthesis Decision->Release Yes Reject Repurification Decision->Reject No

Self-validating analytical quality control workflow for building block verification.

Table 2: Analytical Validation Parameters

Analytical TechniqueTarget SpecificationCausality / Rationale
LC-MS (ESI+) [M+H]+ = 182.1 m/z, Purity >95% (UV 254 nm)Confirms molecular weight and absence of boronic acid precursors.
1H NMR (DMSO-d6) δ 2.15 (s, 3H, CH3), δ 4.80 (s, 1H, α -CH)Validates the regiochemistry of the methyl group and the intact α -proton.
Chiral HPLC Enantiomeric Excess (ee) > 99%Crucial for preventing epimerization during downstream peptide coupling.
Karl Fischer Titration Water content < 1.0%Excess water severely degrades coupling reagents (e.g., HATU, DIC) in SPPS.

Conclusion

The strategic integration of 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid (CAS 98996-25-9) into drug discovery pipelines offers a sophisticated method for enhancing peptide stability and target affinity. By employing mild synthetic routes like the Petasis reaction and enforcing stringent, self-validating analytical controls, development teams can reliably harness this non-canonical amino acid for next-generation therapeutics.

References

  • Petasis, N. A., & Zavialov, I. A. (1997). A new and practical synthesis of alpha-amino acids from organoboronic acids. Journal of the American Chemical Society, 119(2), 445-446. URL:[Link]

  • Blaskovich, M. A. T. (2016). Unusual Amino Acids in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(24), 10807-10836. URL:[Link]

Foundational

The Biological Activity and Pharmacophoric Utility of 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic Acid: A Technical Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identity: 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid (CAS 98996-25-9)[1] Executive Summary: The Role of Non-Proteinogenic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identity: 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid (CAS 98996-25-9)[1]

Executive Summary: The Role of Non-Proteinogenic Amino Acids (NPAAs)

In modern drug discovery, the limitations of standard proteinogenic amino acids—such as rapid proteolytic degradation and limited chemical diversity—have driven the adoption of Non-Proteinogenic Amino Acids (NPAAs). 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid is a highly specialized, substituted phenylglycine derivative. While the free amino acid exhibits limited intrinsic bioactivity, it serves as a privileged pharmacophoric building block . When incorporated into small molecules, non-ribosomal peptides (NRPs), or semi-synthetic scaffolds, the 3-hydroxy-4-methylphenyl motif acts as a critical binding determinant, driving high-affinity interactions with kinases, G-protein-coupled receptors (GPCRs), and microbial membranes[2][3].

Structural Dynamics & Pharmacophore Mechanics

As an Application Scientist, I frequently guide teams on selecting the right building blocks to overcome pharmacokinetic (PK) bottlenecks. The structural logic behind choosing CAS 98996-25-9 over a standard tyrosine or unsubstituted phenylglycine is rooted in its specific substitution pattern:

  • The 3-Hydroxyl Group: Acts as a potent, directional hydrogen-bond donor and acceptor. In kinase ATP-binding pockets, this hydroxyl group frequently anchors the molecule to the hinge region[2].

  • The 4-Methyl Group (Metabolic Shielding): Unsubstituted phenols are highly susceptible to rapid Phase II metabolism (glucuronidation and sulfation). The addition of an ortho-methyl group provides steric hindrance, significantly extending the metabolic half-life of the scaffold while simultaneously engaging in hydrophobic interactions within deep receptor pockets[4].

  • The Phenylglycine Backbone: Unlike phenylalanine, the aromatic ring in phenylglycine is attached directly to the alpha-carbon. This eliminates a rotatable bond, restricting the conformational space of the resulting peptide or small molecule and reducing the entropic penalty upon target binding.

Pharmacophore cluster_0 CAS 98996-25-9 Core NPAA Phenylglycine Backbone Hydroxyl 3-Hydroxyl Group NPAA->Hydroxyl Methyl 4-Methyl Group NPAA->Methyl Target Biological Target (Kinase / GPCR) NPAA->Target Scaffold Integration Hydroxyl->Target H-Bonding Methyl->Target Hydrophobic Shielding

Fig 1. Pharmacophoric interactions of the 3-hydroxy-4-methylphenylglycine motif.

Translational Bioactivity Profiles

The biological activity of this compound is best understood through its application across diverse therapeutic targets:

A. Kinase Inhibition (Anti-Angiogenic & Antiproliferative)

The 3-hydroxy-4-methylphenyl moiety is a proven driver of kinase inhibition. In the development of pyrrolotriazine-based VEGFR-2 inhibitors, the attachment of a 4-((3-hydroxy-4-methylphenyl)amino) substituent yielded highly potent inhibitors capable of blocking VEGF-dependent proliferation of human umbilical vein endothelial cells[2]. Similarly, in 6-aryl-2-benzoyl-pyridine scaffolds targeting tubulin polymerization, the introduction of the 3-hydroxy-4-methylphenyl group resulted in exceptional antiproliferative activity, driving IC50 values down to the 1–3 nM range against multiple cancer cell lines[4].

B. GPCR Agonism (β3-Adrenoceptor)

Derivatives of N-phenylglycine are utilized as potent and selective β3-adrenoceptor agonists. These compounds demonstrate high efficacy in relaxing the urinary bladder detrusor muscle, offering therapeutic pathways for frequent urination and urinary incontinence. The specific substitution patterns on the phenyl ring dictate the selectivity profile against β1 and β2 receptors[3].

C. Antimicrobial and Antifungal Activity

2-Phenylglycine derivatives exhibit broad-spectrum bioactivities. When integrated into 1,3,4-oxadiazole scaffolds, phenylglycine derivatives disrupt the integrity of microbial cell membranes and alter cell permeability. Optimized derivatives have shown potent in vitro and in vivo antifungal activity against agricultural pathogens like Nigrospora oryzae[5].

Quantitative Bioactivity Summary

To facilitate structural comparisons, the following table summarizes the biological impact of incorporating the 3-hydroxy-4-methylphenyl or related phenylglycine motifs into various scaffolds:

Scaffold TypeTarget / ApplicationKey Derivative ModificationObserved Activity (IC50/EC50)Biological Effect
Pyrrolotriazine VEGFR-2 Kinase4-((3-hydroxy-4-methylphenyl)amino)Potent inhibition (nM range)Anti-angiogenic[2]
6-Aryl-2-benzoyl-pyridine Tubulin Polymerization3-hydroxy-4-methylphenylIC50 = 1 – 3 nMAntiproliferative[4]
N-Phenylglycine β3-AdrenoceptorHalogen/Alkyl substitutionsEC50 = 0.93 – 160 nMDetrusor relaxation[3]
2-Phenylglycine 1,3,4-oxadiazole Nigrospora oryzaeOptimized phenylglycine coreEC50 = 17.3 μg/mLAntifungal spore inhibition[5]

Experimental Workflows & Protocols

To harness the biological activity of 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid, precise synthetic and analytical protocols are required. Below are field-proven methodologies engineered for self-validation and high-fidelity data generation.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with Racemization Control

Context: Phenylglycine derivatives are notoriously prone to base-catalyzed racemization during SPPS. The alpha-proton is highly acidic because the resulting carbanion is stabilized by resonance from the adjacent electron-withdrawing aromatic ring. Causality & Self-Validation: Standard SPPS bases like Diisopropylethylamine (DIPEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) will strip this alpha-proton, destroying the stereocenter. This protocol utilizes 2,4,6-trimethylpyridine (TMP), a weaker base that provides the necessary environment for coupling without inducing epimerization[6]. Furthermore, Triisopropylsilane (TIPS) is mandated during cleavage to scavenge carbocations that would otherwise electrophilically attack the highly activated 3-hydroxy-4-methylphenyl ring.

Step-by-Step Methodology:

  • Resin Preparation: Swell Fmoc-Rink Amide resin in Dimethylformamide (DMF) for 30 minutes at room temperature.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5x). Note: Piperidine removes the Fmoc protecting group, exposing the primary amine.

  • Activation & Coupling (Critical Step): Pre-activate 3.0 equivalents of Fmoc-2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid with 3.0 eq of COMU and 6.0 eq of TMP in DMF for 2 minutes. Add the mixture to the resin and agitate for 2 hours.

  • Capping: Treat the resin with a solution of acetic anhydride/pyridine (1:1) in DMF for 10 minutes to cap any unreacted amines, preventing the formation of deletion sequences.

  • Cleavage and Scavenging: Cleave the peptide from the resin using a cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIPS) / Water (95:2.5:2.5) for 2 hours. Filter the resin and precipitate the peptide in cold diethyl ether.

SPPS_Workflow Resin Fmoc-Rink Amide Resin Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Coupling NPAA Coupling (Fmoc-NPAA + COMU + TMP) Deprotect->Coupling Racemization Racemization Control (Avoid DBU, use TMP) Coupling->Racemization Cleavage Resin Cleavage (TFA/TIPS/H2O) Coupling->Cleavage Product Bioactive Peptide Cleavage->Product

Fig 2. SPPS workflow emphasizing racemization control for phenylglycine derivatives.

Protocol 2: In Vitro Kinase Inhibition Assay (TR-FRET)

Context: Evaluating the biological activity of small molecules incorporating the 3-hydroxy-4-methylphenyl pharmacophore against targets like VEGFR-2[2]. Causality & Self-Validation: Running the assay at the ATP Km​ value ensures that the system is highly sensitive to competitive inhibitors binding at the ATP pocket. Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium before the enzymatic reaction is initiated, preventing false negatives for slow-binding inhibitors.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a kinase buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.

  • Compound Dilution: Serially dilute the synthesized compound in DMSO. Transfer to a 384-well assay plate ensuring the final DMSO concentration remains below 1% to prevent enzyme denaturation.

  • Equilibration: Add recombinant VEGFR-2 kinase domain and a biotinylated poly-Glu-Tyr peptide substrate to the wells. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add ATP at a concentration equal to its predetermined Km​ value. Incubate the plate for 60 minutes at room temperature.

  • Detection: Quench the reaction by adding EDTA. Add a Europium (Eu)-labeled anti-phosphotyrosine antibody and Streptavidin-APC. The Eu-antibody binds to the phosphorylated peptide, and Streptavidin binds the biotin tag. Proximity generates a robust Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.

  • Data Analysis: Plot the TR-FRET emission ratios against compound concentration and calculate the IC50 using a 4-parameter logistic non-linear regression model.

Sources

Exploratory

A Technical Guide to the Prospective Discovery and Analysis of 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic Acid

Authored for Researchers, Scientists, and Drug Development Professionals Preamble: Charting Unexplored Chemical Space In the quest for novel bioactive molecules, the exploration of non-proteinogenic amino acids (NPAAs) o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Charting Unexplored Chemical Space

In the quest for novel bioactive molecules, the exploration of non-proteinogenic amino acids (NPAAs) offers a fertile ground for discovery. This guide addresses the specific molecule 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid , a compound for which, as of the current date, there is no significant documentation in scientific literature regarding its natural occurrence or formal discovery. The absence of evidence, however, is not evidence of absence.

This document, therefore, serves a dual purpose. Firstly, it provides a comprehensive review of the discovery and natural context of structurally analogous and well-characterized NPAAs, namely 4-hydroxyphenylglycine (Hpg) and 3,5-dihydroxyphenylglycine (Dpg). Secondly, it outlines a prospective, scientifically-grounded framework for the potential discovery, isolation, and characterization of 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid. By understanding the established pathways and methodologies for similar compounds, researchers can strategically approach the search for this novel molecule.

Part 1: The Precedent - Hydroxylated Phenylglycines in Nature

The discovery of hydroxylated phenylglycine derivatives is intrinsically linked to the study of complex peptide natural products, particularly the glycopeptide antibiotics.[1][2][3] These NPAAs are critical structural components of molecules like vancomycin and teicoplanin, which are mainstays in treating severe bacterial infections.[1]

Natural Occurrence of 4-Hydroxyphenylglycine (Hpg) and 3,5-Dihydroxyphenylglycine (Dpg)

Hpg and Dpg are signature residues in the heptapeptide backbones of most glycopeptide antibiotics, which are primarily produced by soil-dwelling bacteria of the order Actinomycetales.[4][5][6] These residues are not incorporated during ribosomal protein synthesis but are instead assembled by large, multimodular enzymes known as non-ribosomal peptide synthetases (NRPSs).[7]

Within the final antibiotic structure, the aromatic side chains of Hpg and Dpg are involved in crucial cross-linking reactions that create a rigid, cup-shaped conformation. This conformation is essential for their mechanism of action, which involves binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, thereby inhibiting bacterial cell wall synthesis.

Table 1: Key Phenylglycine Derivatives in Natural Products

Compound NameStructureTypical Natural Source (Organism)Containing Natural Product (Example)
4-Hydroxyphenylglycine (Hpg) C₈H₉NO₃Amycolatopsis balhimycinaBalhimycin, Vancomycin
3,5-Dihydroxyphenylglycine (Dpg) C₈H₉NO₄Amycolatopsis balhimycinaBalhimycin, Vancomycin
Phenylglycine (Phg) C₈H₉NO₂Streptomyces pristinaespiralisPristinamycin
Forphenicine (4-formyl-3-hydroxyphenylglycine) C₉H₉NO₄Actinomyces fulvoviridisForphenicine
Biosynthesis of Hpg and Dpg: A Blueprint for Discovery

Understanding the biosynthesis of known phenylglycines provides a logical foundation for predicting how a novel derivative like 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid might be formed. The biosynthetic pathways for Hpg and Dpg are well-elucidated and serve as excellent models.

  • Biosynthesis of 4-Hydroxyphenylglycine (Hpg): The biosynthesis of L-p-hydroxyphenylglycine is a multi-step enzymatic process that begins with the aromatic amino acid precursor, L-tyrosine, which itself is derived from the shikimate pathway.[4][8] The key steps involve a p-hydroxymandelate synthase, a p-hydroxymandelate oxidase, and an L-p-hydroxyphenylglycine transaminase.[8]

  • Biosynthesis of 3,5-Dihydroxyphenylglycine (Dpg): In contrast to Hpg, the backbone of Dpg is assembled from malonyl-CoA through a polyketide synthase (PKS) type III mechanism.[9] This highlights that nature employs diverse strategies to synthesize these aromatic amino acid building blocks.

The sequencing of the biosynthetic gene clusters for glycopeptide antibiotics like chloroeremomycin and balhimycin was a pivotal step in unraveling these pathways.[2][3] These clusters contain all the necessary genes for producing the NPAAs, the NRPS machinery, and tailoring enzymes.[7]

Part 2: A Prospective Approach to the Discovery of 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic Acid

The existence of various hydroxylated and methylated phenylglycines in nature suggests that the discovery of 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid is plausible.[10] Its structure implies the action of specific hydroxylase and methyltransferase enzymes on a phenylglycine precursor.

Putative Biosynthetic Pathway

A plausible biosynthetic route for our target molecule would likely diverge from the established Hpg pathway. It would require the standard enzymatic machinery for forming the amino-2-phenylacetic acid core, followed by or interspersed with specific tailoring reactions. We can hypothesize a pathway involving:

  • Formation of a Phenylglycine Intermediate: Synthesis of a phenylglycine or hydroxyphenylglycine precursor, likely derived from the shikimate pathway.

  • Hydroxylation: A hydroxylase, possibly a cytochrome P450 monooxygenase, would introduce a hydroxyl group at the meta-position of the phenyl ring.

  • Methylation: A methyltransferase, using S-adenosyl methionine (SAM) as a methyl donor, would add a methyl group at the para-position.

The order of these tailoring steps (hydroxylation and methylation) could vary, leading to different intermediates.

Putative_Biosynthesis Chorismate Chorismate Precursor Phenylglycine Precursor Chorismate->Precursor Shikimate Pathway enzymes Hydroxylated 3-Hydroxyphenylglycine Precursor->Hydroxylated Hydroxylase Target 2-Amino-2-(3-hydroxy- 4-methylphenyl)acetic acid Hydroxylated->Target Methyltransferase (SAM-dependent)

Caption: Hypothetical biosynthetic pathway for the target molecule.

Experimental Workflow for Discovery and Isolation

A systematic approach is required to screen for and identify novel NPAAs from natural sources. The following workflow is proposed for the discovery of 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid.

Step 1: Source Selection and Cultivation

  • Rationale: Actinomycetes are a proven source of phenylglycine-containing natural products.[5][6] A targeted screening of diverse Actinomycete strains, particularly from unique ecological niches, would be a high-priority starting point.

  • Protocol:

    • Isolate a diverse collection of Actinomycete strains from various soil and marine sediment samples.

    • Cultivate each strain in a range of fermentation media (e.g., ISP media, nutrient-rich broths) to induce the production of secondary metabolites.

    • Create a cryogenic library of all isolated strains for future reference.

Step 2: Extraction of Metabolites

  • Rationale: An effective extraction protocol is crucial to capture a broad range of metabolites, including polar compounds like amino acids.

  • Protocol:

    • Separate the mycelial biomass from the fermentation broth via centrifugation.

    • Perform separate extractions on the supernatant and the mycelial pellet.

      • Supernatant: Use solid-phase extraction (SPE) with a suitable resin (e.g., C18 or a mixed-mode cation exchange resin) to capture metabolites.

      • Mycelial Pellet: Homogenize the cells and perform a solvent extraction using a mixture like methanol/water or acetonitrile/water.

Step 3: Analytical Screening using LC-MS/MS

  • Rationale: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for detecting known and unknown NPAAs in complex biological extracts.[11]

  • Protocol:

    • Develop an LC method capable of separating polar, isomeric compounds. A HILIC (Hydrophilic Interaction Liquid Chromatography) or a reversed-phase method with an ion-pairing agent would be suitable.

    • Analyze all extracts using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Screen the data for the exact mass of the target molecule (C₉H₁₁NO₃, Monoisotopic Mass: 181.0739 Da).

    • Employ non-targeted data analysis and differential metabolomics to compare producing versus non-producing strains or culture conditions, which can help highlight novel compounds.

Step 4: Isolation and Purification

  • Rationale: Once a putative hit is identified, the next step is to isolate the compound in sufficient quantity for structural elucidation.

  • Protocol:

    • Perform large-scale fermentation of the producing strain.

    • Use a combination of chromatographic techniques for purification, starting with flash chromatography and progressing to semi-preparative and preparative HPLC. Monitor fractions by LC-MS to track the target molecule.

Step 5: Structure Elucidation

  • Rationale: Unambiguous structure determination is essential.

  • Protocol:

    • NMR Spectroscopy: Acquire a full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra to determine the chemical structure, including the precise positions of the hydroxyl and methyl groups on the phenyl ring.

    • High-Resolution Mass Spectrometry (HRMS): Confirm the elemental composition.

    • Chiral Analysis: Determine the stereochemistry of the α-carbon using techniques like chiral HPLC or by derivatizing the amino acid with a chiral reagent.

Caption: Experimental workflow for the discovery of novel NPAAs.

Part 3: Potential Significance and Future Directions

The discovery of a novel, naturally occurring NPAA like 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid would be a significant scientific achievement. Phenylglycine derivatives are not only components of antibiotics but also serve as valuable chiral building blocks in the synthesis of semi-synthetic drugs, such as β-lactam antibiotics.[10]

Should this compound be discovered, future research would focus on:

  • Elucidating its Biological Activity: Screening the pure compound in a wide range of biological assays (e.g., antimicrobial, antiviral, enzyme inhibition).

  • Genomic Analysis: Sequencing the genome of the producing organism to identify the biosynthetic gene cluster responsible for its production. This would open the door for synthetic biology approaches to produce novel derivatives.

  • Medicinal Chemistry Applications: Utilizing the compound as a scaffold for the development of new therapeutic agents.

This guide provides a strategic roadmap for venturing into the unknown. By leveraging our extensive knowledge of related natural products, we can systematically explore the vast biosynthetic potential of microorganisms and potentially uncover novel molecules with significant value to science and medicine.

References

  • Al Toma, R. S., Brieke, C., Cryle, M. J., & Süssmuth, R. D. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports, 32(8), 1207-1235.
  • Hubbard, B. K., Thomas, M. G., & Walsh, C. T. (2000). Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics. Chemistry & Biology, 7(12), 931-942.
  • Al Toma, R. S., Brieke, C., Cryle, M. J., & Süssmuth, R. D. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products.
  • Pelzer, S., & Wohlleben, W. (2001). Interlocking of primary and secondary metabolism in antibiotic-producing actinomycetes. AIDIC, Associazione Italiana Di Ingegneria Chimica.
  • BenchChem. (2025).
  • Al Toma, R. S., Brieke, C., Cryle, M. J., & Süssmuth, R. D. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products.
  • MDPI. (2025). Comprehensive Profiling of Free Proteinogenic and Non-Proteinogenic Amino Acids in Common Legumes Using LC-QToF: Targeted and Non-Targeted Approaches. MDPI.
  • ResearchGate. (2026). Biodiversity of Actinomycetes and Their Secondary Metabolites: A Comprehensive Review.
  • Yin, X., & Zabriskie, T. M. (2006). The Enduracidin Biosynthetic Gene Cluster from Streptomyces fungicidicus. Microbiology, 152(10), 2969-2983.
  • bioRxiv. (2021). Genome-guided discovery of natural products through multiplexed low coverage whole-genome sequencing of soil Actinomycetes on Oxford Nanopore Flongle. bioRxiv.
  • AVESİS. (n.d.).
  • ResearchGate. (n.d.). Biosynthetic pathway of phenylglycine (a) and dihydroxyphenylglycine...
  • Al Toma, R. S., Brieke, C., Cryle, M. J., & Süssmuth, R. D. (2015).
  • BenchChem. (2025). Discovery of non-proteinogenic amino acids. BenchChem.
  • Süssmuth, R. D., & Cryle, M. J. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products.

Sources

Foundational

An In-depth Technical Guide to 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic Acid Derivatives and Analogs

Foreword The world of non-proteinogenic α-amino acids is a frontier of medicinal chemistry, offering novel scaffolds for the development of therapeutics that can overcome the limitations of their natural counterparts.[1]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Foreword

The world of non-proteinogenic α-amino acids is a frontier of medicinal chemistry, offering novel scaffolds for the development of therapeutics that can overcome the limitations of their natural counterparts.[1] Within this expansive class, substituted phenylglycines represent a particularly fruitful area of investigation. This guide focuses on a specific, promising scaffold: 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid and its derivatives. We will delve into the rationale behind its design, explore robust synthetic strategies, detail essential analytical characterization, and outline workflows for biological evaluation, with a particular focus on their potential as modulators of metabotropic glutamate receptors (mGluRs).

The Core Moiety: Significance and Rationale

The parent compound, 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid, is a synthetic α-amino acid. Its structure is not arbitrary; each component is designed to interact with biological targets in specific ways.

  • α-Amino Acid Backbone: This provides the fundamental zwitterionic character, allowing for interactions common to endogenous amino acid ligands.

  • Phenyl Ring: This rigid aromatic group serves as a scaffold, projecting substituents into three-dimensional space to interact with receptor binding pockets. Its hydrophobicity can also play a crucial role in membrane permeability and target engagement.

  • 3-Hydroxy and 4-Methyl Substituents: The nature and position of substituents on the phenyl ring are critical for determining biological activity and subtype selectivity.[2] The hydroxyl group can act as a hydrogen bond donor or acceptor, while the methyl group provides a small, lipophilic point of interaction and can influence the electronic properties of the ring.

Derivatives of the closely related hydroxyphenylglycine have shown activity as both agonists and antagonists at various mGluR subtypes, highlighting the pharmacological potential of this class of molecules.[2] The specific 3-hydroxy-4-methyl substitution pattern offers a unique electronic and steric profile for exploration.

Synthetic Strategies: From Concept to Compound

The creation of novel chemical entities begins with robust and reproducible synthesis. For α-amino acids like our target scaffold, several classical and modern methods are applicable. The choice of method often depends on the desired scale, stereochemical purity, and available starting materials.

The Strecker Synthesis: A Classic, Versatile Approach

First reported in 1850, the Strecker synthesis remains a cornerstone for preparing α-amino acids.[3] It is a three-component reaction involving an aldehyde, ammonia, and a cyanide source.[4]

The general mechanism involves the initial formation of an imine from the aldehyde and ammonia, followed by nucleophilic attack of cyanide to form an α-aminonitrile. Subsequent hydrolysis of the nitrile yields the desired α-amino acid.[5]

Diagram: General Workflow of the Strecker Synthesis

Strecker_Workflow cluster_synthesis Step 1: α-Aminonitrile Formation cluster_hydrolysis Step 2: Hydrolysis Start 3-Hydroxy-4-methyl benzaldehyde Reagents + NH₃ (Ammonia) + KCN (Potassium Cyanide) Start->Reagents Intermediate 2-Amino-2-(3-hydroxy-4-methylphenyl) acetonitrile Reagents->Intermediate One-pot reaction Acid Strong Acid (e.g., 6M HCl) Heat (Reflux) Intermediate->Acid FinalProduct Racemic 2-Amino-2-(3-hydroxy -4-methylphenyl)acetic acid Acid->FinalProduct

Caption: A two-step workflow for the Strecker synthesis.

Protocol 2.1: Racemic Synthesis of 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid via Strecker Reaction

Causality: This protocol utilizes the robust Strecker reaction, which is well-suited for a wide range of aromatic aldehydes.[3] Sodium cyanide is used as a safer alternative to hydrogen cyanide gas, and ammonium chloride serves as the ammonia source. The final hydrolysis step is performed under harsh acidic conditions to ensure complete conversion of the nitrile to the carboxylic acid.

Materials:

  • 3-Hydroxy-4-methylbenzaldehyde

  • Ammonium Chloride (NH₄Cl)

  • Sodium Cyanide (NaCN)

  • Methanol (MeOH)

  • Water (H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM)

Procedure:

  • α-Aminonitrile Formation:

    • In a well-ventilated fume hood, dissolve 3-hydroxy-4-methylbenzaldehyde (1.0 eq) and ammonium chloride (1.2 eq) in a 1:1 mixture of methanol and water.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of sodium cyanide (1.1 eq) in water dropwise, maintaining the temperature below 10°C. Caution: Cyanide is highly toxic. Handle with extreme care.

    • Allow the reaction to stir at room temperature overnight.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

    • Extract the aqueous mixture with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile.

  • Nitrile Hydrolysis:

    • Add the crude α-aminonitrile to a round-bottom flask containing 6M HCl.

    • Heat the mixture to reflux (approx. 110°C) for 12-24 hours. Monitor for the disappearance of the nitrile peak by IR spectroscopy or the formation of the product by HPLC.

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the solution with a concentrated NaOH solution to a pH of approximately 6-7, which is the isoelectric point for many amino acids, causing the product to precipitate.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.

    • Dry the solid under vacuum to yield the racemic product.

Self-Validation: The identity and purity of the final product must be confirmed by the analytical techniques detailed in Section 3.

Asymmetric Synthesis: The Path to Enantiopure Compounds

For pharmacological applications, obtaining a single enantiomer is almost always necessary, as different enantiomers can have vastly different activities or even opposing effects. Numerous methods for the asymmetric synthesis of α-amino acids have been developed.[6][7] These often involve the use of chiral catalysts or auxiliaries to control the stereochemistry of the product.[8]

Methods like catalytic asymmetric hydrogenation of α-enamido esters or enantioselective Strecker reactions using chiral catalysts are powerful tools for accessing enantiomerically enriched α-amino acids.[6]

Analytical Characterization: A Self-Validating System

Synthesizing a compound is only half the battle; confirming its structure and purity is paramount. A multi-technique approach ensures the highest level of confidence.

Technique Purpose Expected Data for Core Moiety
¹H NMR Elucidates the proton environment, confirming connectivity.Signals corresponding to aromatic protons (with specific splitting patterns), the α-proton, the methyl group, and exchangeable -OH and -NH₂ protons.
¹³C NMR Determines the number and type of carbon atoms.Resonances for aromatic carbons, the α-carbon, the carboxyl carbon, and the methyl carbon.
Mass Spectrometry (MS) Confirms the molecular weight of the compound.A molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the calculated molecular weight (C₉H₁₁NO₃ ≈ 181.19 g/mol ).
HPLC Assesses purity and can be used for chiral separation.A single major peak on a reverse-phase column indicates high purity. Chiral HPLC can separate the R and S enantiomers.
FT-IR Spectroscopy Identifies functional groups present in the molecule.Characteristic stretches for O-H (broad), N-H, C=O (carboxyl), and aromatic C-H bonds.

Modern amino acid analysis relies heavily on High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS).[][10] Due to the poor retention of polar amino acids on typical reverse-phase columns, pre- or post-column derivatization is often required to enhance detection and separation.[11][12]

Biological Evaluation: Screening for Pharmacological Activity

Given the structural similarity of phenylglycine derivatives to glutamate, a primary target for biological screening is the metabotropic glutamate receptor (mGluR) family.[13] mGluRs are G protein-coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission throughout the central nervous system.[14] They are implicated in numerous neurological and psychiatric disorders, making them attractive drug targets.[15]

High-Throughput Screening (HTS) Workflow

The initial evaluation of a library of newly synthesized analogs typically involves a high-throughput screen to identify "hits."[16]

Diagram: Drug Discovery Workflow for mGluR Modulators

HTS_Workflow cluster_chem Synthesis & Library Generation cluster_bio Biological Screening cluster_opt Lead Optimization Synthesis Synthesis of Analogs Purification Purification & QC (HPLC, NMR, MS) Synthesis->Purification Library Compound Library (Plate Format) Purification->Library HTS Primary HTS Assay (e.g., Calcium Flux) Library->HTS DoseResponse Dose-Response & Potency (EC₅₀/IC₅₀) HTS->DoseResponse Hit Confirmation Selectivity Selectivity Profiling (vs. other mGluR subtypes) DoseResponse->Selectivity Lead Identification SAR Structure-Activity Relationship (SAR) Selectivity->SAR SAR->Synthesis Iterative Design ADME In Vitro ADME/ Tox Assays SAR->ADME Final Optimized Lead Candidate ADME->Final

Caption: Iterative workflow from synthesis to lead optimization.

Protocol 4.1: Primary Screening Using a Calcium Flux Assay

Causality: Group I mGluRs (mGluR1 and mGluR5) are coupled to Gq proteins, which activate phospholipase C, leading to an increase in intracellular calcium ([Ca²⁺]i).[17] This provides a robust and readily measurable signal for a functional cell-based assay. This protocol is designed to identify both agonists (which directly increase [Ca²⁺]i) and positive or negative allosteric modulators (PAMs or NAMs, which enhance or inhibit the response to glutamate).

Materials:

  • CHO (Chinese Hamster Ovary) or HEK293 cells stably expressing the target mGluR subtype (e.g., mGluR5).[17]

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compounds (solubilized in DMSO).

  • Glutamate (as the endogenous agonist).

  • A fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cell Plating: Seed the mGluR-expressing cells into 384-well black, clear-bottom microplates and culture overnight to allow for cell adherence.

  • Dye Loading: Remove the culture medium and add the Fluo-4 AM dye solution diluted in assay buffer. Incubate for 1 hour at 37°C to allow the dye to enter the cells.

  • Compound Addition:

    • Wash the cells with assay buffer to remove excess dye.

    • Using an automated liquid handler, add the test compounds at a screening concentration (e.g., 10 µM) to the appropriate wells.

    • For identifying PAMs/NAMs, pre-incubate the cells with the test compounds for 15-30 minutes.

  • Signal Measurement:

    • Place the plate in the fluorescence reader.

    • Agonist Mode: Measure the baseline fluorescence, then inject the test compounds and monitor the fluorescence signal over time for any increase indicating direct activation.

    • Modulator Mode: Measure the baseline fluorescence, then inject a sub-maximal (EC₂₀) concentration of glutamate and monitor the fluorescence. A signal greater than glutamate alone indicates a PAM, while a signal less than glutamate alone indicates a NAM.

  • Data Analysis: Calculate the change in fluorescence intensity for each well. Identify "hits" as compounds that produce a signal significantly above the background noise (e.g., >3 standard deviations from the mean of control wells).

Structure-Activity Relationship (SAR) and Future Directions

The initial screening data is the starting point for understanding the Structure-Activity Relationship (SAR). By comparing the activity of various analogs, researchers can deduce which structural features are critical for potency and selectivity.[2]

Key Questions for SAR Exploration:

  • Phenyl Ring Substitution: How does moving the hydroxyl or methyl groups, or replacing them with other functionalities (e.g., halogens, methoxy groups), affect activity?[2]

  • α-Carbon Substitution: Does adding a methyl or ethyl group to the α-carbon convert agonists to antagonists, as has been observed for other phenylglycine derivatives?[2][18]

  • Stereochemistry: Is the activity confined to the (R)- or (S)-enantiomer?

The future of this chemical class lies in iterative design. Hits from the primary screen will be re-synthesized and derivatized based on SAR insights to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability). Phosphonic acid analogues of phenylglycine have also been explored as enzyme inhibitors, suggesting that replacing the carboxylic acid could be another avenue for derivatization.[19][20] Ultimately, the goal is to develop potent, selective, and bioavailable tool compounds to probe the function of specific receptors in disease models, with the long-term aim of developing novel therapeutics.

References

  • Sekiyama, N., et al. (1996). Structure-activity relationships of new agonists and antagonists of different metabotropic glutamate receptor subtypes. British Journal of Pharmacology, 117(7), 1493–1503. Available at: [Link]

  • Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews, 107(10), 4333-4405. Available at: [Link]

  • Bedingfield, J. S., et al. (1995). Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs). British Journal of Pharmacology, 116(8), 3323–3329. Available at: [Link]

  • Perdih, A., & Šolmajer-Dolenšek, M. (2011). Recent Advances in the Synthesis of Unnatural α-Amino Acids - An Updated Version. Current Organic Chemistry, 15(18), 3256-3285. Available at: [Link]

  • Bedingfield, J. S., et al. (1995). Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs). British Journal of Pharmacology, 116(8), 3323–3329. Available at: [Link]

  • Bedingfield, J.S., et al. (1995). Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs). SciSpace. Available at: [Link]

  • Hayashi, Y., et al. (1994). Agonist and Antagonist Activities of Phenylglycine Derivatives for Different Cloned Metabotropic Glutamate Receptor Subtypes. Journal of Neuroscience, 14(5), 3370-3377. Available at: [Link]

  • Alcaraz, L., & Cazes, M. (2024). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 29(6), 1389. Available at: [Link]

  • Watkins, J. C., & Collingridge, G. L. (1993). Phenylglycine derivatives as new pharmacological tools for investigating the role of metabotropic glutamate receptors in the central nervous system. Neuroscience, 52(3), 481-488. Available at: [Link]

  • Hruby, V. J., & Qian, X. (1994). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Peptide Synthesis Protocols (pp. 249-286). Humana Press. Available at: [Link]

  • Pitre, S. P., et al. (2021). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science, 12(28), 9631-9637. Available at: [Link]

  • Kingston, A. E., et al. (1998). Antagonist activity of α-substituted 4-carboxyphenylglycine analogues at group I metabotropic glutamate receptors expressed in CHO cells. British Journal of Pharmacology, 124(7), 1539–1546. Available at: [Link]

  • Kingston, A. E., et al. (1998). Antagonist activity of alpha-substituted 4-carboxyphenylglycine analogues at group I metabotropic glutamate receptors expressed in CHO cells. British Journal of Pharmacology, 124(7), 1539-46. Available at: [Link]

  • Berlicki, Ł., et al. (2018). Substituted Phosphonic Analogues of Phenylglycine as Inhibitors of Phenylalanine Ammonia Lyase From Potatoes. Biochimie, 152, 126-133. Available at: [Link]

  • Si-udom, T., et al. (2019). Phosphonic Acid Analogues of Phenylglycine as Inhibitors of Aminopeptidases: Comparison of Porcine Aminopeptidase N, Bovine Leucine Aminopeptidase, Tomato Acidic Leucine Aminopeptidase and Aminopeptidase from Barley Seeds. Molecules, 24(18), 3362. Available at: [Link]

  • Reed, G. W., et al. (2021). Identification of Metabotropic Glutamate Receptor Subtype 5 Potentiators Using Virtual High-Throughput Screening. Journal of Chemical Information and Modeling, 61(12), 5917-5932. Available at: [Link]

  • MetAmino. (2025). Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. MetAmino. Available at: [Link]

  • Jarusiewicz, J., et al. (2009). Efficient Three-Component Strecker Reaction of Aldehydes/Ketones via NHC-Amidate Palladium(II) Complex Catalysis. The Journal of Organic Chemistry, 74(14), 5129–5132. Available at: [Link]

  • Reed, G. W., et al. (2019). Identification of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Acting at Site Distinct from 2-Methyl-6-(phenylethynyl)-pyridine Binding. ACS Chemical Neuroscience, 10(7), 3299-3315. Available at: [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Shimadzu Scientific Instruments. Available at: [Link]

  • Grokipedia. (n.d.). Strecker amino acid synthesis. Grokipedia. Available at: [Link]

  • Reed, G. W., et al. (2021). Identification of Metabotropic Glutamate Receptor Subtype 5 Potentiators Using Virtual High-Throughput Screening. Journal of Chemical Information and Modeling, 61(12), 5917-5932. Available at: [Link]

  • Rohman, A., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Indonesian Journal of Pharmacy, 33(2), 143-153. Available at: [Link]

  • Wang, L., et al. (2017). Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists. ACS Medicinal Chemistry Letters, 8(12), 1288–1292. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Gasparini, F., et al. (2002). Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands. Current Topics in Medicinal Chemistry, 2(8), 811-829. Available at: [Link]

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. Available at: [Link]

  • Eppinger, C., & Stolz, A. (2020). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers in Catalysis, 2, 597010. Available at: [Link]

  • Nsambu, E., et al. (2022). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Drug Discovery. Molecules, 27(19), 6245. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Medicinal Chemistry, 12(7), 653-664. Available at: [Link]

  • Al-Warhi, T., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. International Journal of Molecular Sciences, 25(13), 7118. Available at: [Link]

  • Valizadeh, H., & Gholipur, H. (2016). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Journal of the Korean Chemical Society, 60(1), 16-29. Available at: [Link]

  • Grembecka, J., et al. (2003). Facile Synthesis of (2S,3R)-3-Amino-2-hydroxy-4(4′-hydroxyphenyl) butanoic Acid. Application to the Synthesis of Inhibitors of Aminopeptidases. ChemInform, 34(36). Available at: [Link]

  • Ilkei, V., et al. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molecules, 29(12), 2919. Available at: [Link]

  • Zhang, Y., et al. (2021). Switchable synthesis of 3-aminoindolines and 2′-aminoarylacetic acids using Grignard reagents and 3-azido-2-hydroxyindolines. Chemical Communications, 57(93), 12457-12460. Available at: [Link]

  • Valizadeh, H., et al. (2016). Practical Synthesis of Hydroxychromenes and Evaluation of Their Biological Activity. Molecules, 21(11), 1546. Available at: [Link]

Sources

Exploratory

The Pharmacological Mechanism of Action of 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid (3-OH-4-Me-Phg): A Technical Whitepaper

Executive Summary The compound 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid (CAS: 98996-25-9), commonly referred to as 3-hydroxy-4-methylphenylglycine (3-OH-4-Me-Phg), is a structurally privileged non-proteinogenic am...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid (CAS: 98996-25-9), commonly referred to as 3-hydroxy-4-methylphenylglycine (3-OH-4-Me-Phg), is a structurally privileged non-proteinogenic amino acid. Unlike standard active pharmaceutical ingredients (APIs) that act on a single target, 3-OH-4-Me-Phg serves a dual mechanistic purpose in modern drug design. First, as a conformationally restricted analogue of L-glutamate, it acts as a highly specific modulator at the orthosteric site of metabotropic glutamate receptors (mGluRs) . Second, its zwitterionic nature and optimal lipophilicity make it an exceptional carrier moiety for proton-coupled oligopeptide transporter 1 (PEPT1/SLC15A1) mediated drug delivery, dramatically enhancing the oral bioavailability of conjugated therapeutics.

This whitepaper dissects the mechanistic pathways, structural biology, and experimental validation protocols associated with 3-OH-4-Me-Phg.

Molecular Mimicry and Target Engagement (mGluR Modulation)

The primary intrinsic pharmacological activity of phenylglycine derivatives stems from their ability to mimic endogenous L-glutamate within the central nervous system[1]. Class C G-protein-coupled receptors (GPCRs), such as mGluRs, possess a large extracellular amino-terminal domain (ATD) known as the Venus Flytrap (VFT) domain.

The mechanism of action of 3-OH-4-Me-Phg is dictated by its specific functional group substitutions:

  • The 3-Hydroxyl Group (Molecular Anchor): The hydroxyl group at the meta-position acts as a bioisostere for the γ -carboxyl group of L-glutamate. It forms critical, high-affinity hydrogen bonds with conserved residues (e.g., Ser165 and Thr188) within the lobe 1 of the VFT domain [2].

  • The 4-Methyl Group (Steric Modulator): The addition of a methyl group at the para-position introduces significant steric bulk. While the phenyl ring itself acts merely as a hydrophobic spacer, the 4-methyl group creates a steric clash against lobe 2 of the VFT domain. This prevents the VFT from achieving the fully "closed" conformation required for receptor activation, thereby shifting the molecule's profile from an agonist to a competitive antagonist [3].

G L 3-OH-4-Me-Phg (Ligand) R mGluR (Group I) Venus Flytrap Domain L->R Binds ATD (Steric Clash) G Gq Protein (Inactive -> Active) R->G Modulates Activation PLC Phospholipase C (PLC) G->PLC Stimulates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Cleaves PIP2 DAG Diacylglycerol (DAG) PLC->DAG Cleaves PIP2 Ca Intracellular Ca2+ Release IP3->Ca Binds ER Receptors PKC Protein Kinase C Activation DAG->PKC Activates

Diagram 1: Mechanism of Group I mGluR activation and downstream Gq-PLC-IP3/DAG signaling pathway.

Transporter-Mediated Cellular Uptake (PEPT1)

Beyond direct receptor modulation, the 3-OH-4-Me-Phg scaffold is a powerful tool in prodrug development. The intestinal epithelium utilizes the proton-coupled peptide transporter PEPT1 to absorb dietary di- and tripeptides [4].

When 3-OH-4-Me-Phg is conjugated to poorly absorbed APIs (such as L-DOPA), the resulting molecule is recognized by PEPT1 as a pseudo-dipeptide. The zwitterionic α -amino acid motif of the phenylglycine core fulfills the primary substrate recognition requirements of the transporter [5]. The transport is driven by an inward-directed proton gradient maintained by the apical Na+/H+ exchanger. Once internalized into the enterocyte, cytosolic peptidases cleave the phenylglycine moiety, releasing the active drug into the systemic circulation[6].

Table 1: Comparative Physicochemical & Pharmacological Parameters

Quantitative data summarizing the properties that dictate receptor binding and transporter affinity.

CompoundTarget SystemPrimary ActionLogP (est.)pKa (est.)
L-Glutamate mGluRsEndogenous Agonist-3.82.1, 4.1, 9.5
3-OH-4-Me-Phg mGluRs / PEPT1Antagonist / Carrier-0.52.2, 9.1
D-Phenylglycine PEPT1Carrier Moiety-1.22.2, 9.1
(S)-3,5-DHPG Group I mGluRsSelective Agonist-1.82.1, 8.9

Experimental Protocols for Mechanistic Validation

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems to confirm the mechanism of action of 3-OH-4-Me-Phg.

Protocol 1: In Vitro Calcium Mobilization Assay (FLIPR) for mGluR Activity

This assay measures the ability of 3-OH-4-Me-Phg to modulate intracellular calcium release via the Gq​ -coupled mGluR pathway.

  • Cell Preparation: Seed CHO cells stably expressing human mGluR1 or mGluR5 into 384-well black-walled microplates at 20,000 cells/well. Incubate overnight at 37°C. (Self-Validation: Include wild-type, untransfected CHO cells as a negative control to rule out endogenous receptor activation).

  • Dye Loading: Aspirate media and add 20 µL of Fluo-4 AM fluorescent calcium indicator dye. Causality Check: Supplement the dye solution with 2.5 mM Probenecid. Probenecid is strictly required because it inhibits multidrug resistance proteins (MRP) on the cell membrane, preventing the active efflux of the Fluo-4 dye and ensuring a stable baseline fluorescence.

  • Ligand Addition & Kinetic Reading: Using a Fluorometric Imaging Plate Reader (FLIPR), establish a baseline fluorescence for 10 seconds. Inject 3-OH-4-Me-Phg (varying concentrations from 10 nM to 1 mM) and record fluorescence for 3 minutes. To test for competitive antagonism, pre-incubate cells with 3-OH-4-Me-Phg for 15 minutes before injecting an EC80​ concentration of L-glutamate.

Protocol 2: Brush-Border Membrane Vesicle (BBMV) Uptake Assay for PEPT1 Transport

This protocol validates the PEPT1-mediated cellular uptake of 3-OH-4-Me-Phg conjugated prodrugs.

  • BBMV Isolation: Isolate BBMVs from rat jejunum using the Mg2+ precipitation method. Suspend vesicles in an intravesicular buffer (pH 7.4, 300 mM mannitol, 10 mM HEPES/Tris).

  • Uptake Reaction: Initiate transport by mixing 20 µL of BBMVs with 100 µL of extravesicular buffer containing 1 mM of the 3-OH-4-Me-Phg conjugate. Causality Check: The extravesicular buffer MUST be adjusted to pH 5.5 (using MES/Tris). This pH differential (5.5 outside vs. 7.4 inside) establishes the essential inward proton gradient that provides the thermodynamic driving force for the H+ -coupled PEPT1 symporter.

  • Termination & Quantification: At specific time points (15s to 5min), stop the reaction by adding 1 mL of ice-cold stop buffer (pH 7.4) to halt transporter kinetics instantly. Rapidly filter through a 0.45 µm nitrocellulose membrane. (Self-Validation: Run a parallel assay co-incubated with 20 mM Gly-Sar. Gly-Sar is a highly specific, non-hydrolyzable PEPT1 substrate; its presence must competitively inhibit the uptake of the test compound, proving PEPT1 specificity).

W Prep Isolate Rat Jejunum Brush-Border Membrane Vesicles (BBMVs) Incubate Incubate BBMVs with 3-OH-4-Me-Phg (Extravesicular Buffer pH 5.5) Prep->Incubate Establish Inward H+ Gradient Filter Rapid Filtration (Stop Reaction with Ice-Cold Buffer) Incubate->Filter Time-course (15s - 5min) Measure Quantify Retained Substrate via LC-MS/MS Filter->Measure Competitive Inhibition Check (Gly-Sar)

Diagram 2: Step-by-step workflow for the BBMV PEPT1 uptake assay validating transporter kinetics.

Structural Biology & Causality in Experimental Choices

The experimental parameters outlined above are directly informed by the structural biology of the targets. In the mGluR assays, the choice to look for antagonism rather than agonism is driven by the 4-methyl substitution on the phenyl ring. Molecular docking studies of similar phenylglycines reveal that while the amino acid moiety anchors to the hinge region of the VFT, bulky para-substituents sterically clash with the opposing lobe, preventing the conformational closure necessary to activate the Gq​ protein [2].

Conversely, in the PEPT1 assays, the structural tolerance of the transporter's binding pocket is remarkably broad. The transporter recognizes the spatial distance between the α -amino group and the carboxylate, treating the bulky 3-OH-4-Me-phenyl ring as a permissible side chain. This explains the causality behind using pH gradients in the assay: the binding affinity of the substrate to PEPT1 is allosterically increased only when a proton binds to the transporter first, necessitating the pH 5.5 extravesicular environment[5].

References

  • Costantino, G., et al. (2005). Homology Modeling of Metabotropic Glutamate Receptors (mGluRs) Structural Motifs Affecting Binding Modes and Pharmacological Profile of mGluR1 Agonists and Competitive Antagonists. Journal of Medicinal Chemistry.[Link]

  • Hayashi, Y., et al. (1994). Analysis of Agonist and Antagonist Activities of Phenylglycine Derivatives for Different Cloned Metabotropic Glutamate Receptors. Journal of Neuroscience.[Link]

  • Jane, D. E., et al. (2001). Phenylglycine derivatives as antagonists of group III metabotropic glutamate receptors expressed on neonatal rat primary afferent terminals. British Journal of Pharmacology (PMC).[Link]

  • Brandsch, M. (2013). Drug transport via the intestinal peptide transporter PepT1. Current Opinion in Gastroenterology (Ovid).[Link]

  • Wang, C. L., et al. (2010). Evidence of D-phenylglycine as delivering tool for improving L-dopa absorption. Journal of Biomedical Science.[Link]

  • Wang, H. P., et al. (2002). Preparation and intestinal absorption of L-Dopa-D-phenylglycine. Journal of Food and Drug Analysis.[Link]

  • Wright, R. A., et al. (2000). pentane-1,5-dioic Acid: A Potent and Selective Antagonist for Metabotropic Glutamate Receptors Negatively Linked to Adenylate Cyclase. Journal of Medicinal Chemistry.[Link]

Sources

Foundational

solubility and stability of 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid in different solvents

An In-Depth Technical Guide to the Physicochemical Profiling of 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid Executive Summary In the landscape of modern drug development, non-proteinogenic amino acids serve as critic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Profiling of 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid

Executive Summary

In the landscape of modern drug development, non-proteinogenic amino acids serve as critical building blocks for semi-synthetic antibiotics, peptide therapeutics, and advanced chiral ligands. 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid (CAS: 98996-25-9) is a highly specialized substituted phenylglycine derivative. Its unique structural topology—combining a zwitterionic amino acid backbone with an electron-rich phenolic ring—presents specific challenges in formulation, synthesis, and purification.

As a Senior Application Scientist, I have structured this whitepaper to move beyond empirical data reporting. Here, we dissect the thermodynamic and kinetic principles governing the solubility and stability of this compound, providing researchers with self-validating protocols to ensure robust experimental design.

Structural Thermodynamics & Solvent Interactions

The solubility of 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid is dictated by its multiple ionizable groups. The molecule features a carboxylic acid (estimated pKa ~2.0), an α-amino group (estimated pKa ~9.0), and a phenolic hydroxyl group (estimated pKa ~10.0).

The Isoelectric Point (pI) and Aqueous Solubility

At its isoelectric point (pH ~5.5), the molecule exists almost exclusively as a zwitterion. The electrostatic attraction between the protonated amine ( NH3+​ ) and the deprotonated carboxylate ( COO− ) maximizes the crystal lattice energy, rendering it poorly soluble in neutral aqueous media[1].

When the pH is shifted below 2.0, the carboxylate is protonated, yielding a net-positive cation. Conversely, shifting the pH above 9.0 deprotonates both the amine and the phenolic hydroxyl, yielding a highly soluble di-anion.

Organic Solvent Behavior

In organic solvents, the zwitterionic nature becomes a liability. Solvents with low dielectric constants (like ethanol or ethyl acetate) cannot sufficiently solvate the separated charges. The addition of ethanol to an aqueous solution of hydroxyphenylglycines dramatically decreases solubility, a phenomenon frequently exploited in anti-solvent crystallization processes[1].

Table 1: Estimated Solubility Profile in Various Solvents at 25°C

Solvent SystemDielectric Constant ( ϵ )Solubility BehaviorMechanistic Rationale
Water (pH 5.5) 80.1Minimal (< 5 mg/mL)Zwitterionic state maximizes crystal lattice energy; minimal solvation.
Water (pH 1.2) ~80High (> 50 mg/mL)Protonation of carboxylate yields a highly soluble cationic species.
Water (pH 10.0) ~80High (> 50 mg/mL)Deprotonation of amine/phenol yields a highly soluble anionic species.
Ethanol 24.5Poor (< 2 mg/mL)Low dielectric constant fails to solvate zwitterionic charges.
DMSO 46.7Moderate (~20 mg/mL)Strong hydrogen bond acceptor; partially disrupts the intermolecular lattice.

Stability Kinetics & Degradation Mechanisms

Phenylglycine derivatives are notoriously sensitive to specific degradation pathways due to the electronic influence of the aromatic ring on the α-carbon[2]. For 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid, there are two primary liabilities: base-catalyzed racemization and oxidative Strecker degradation.

Base-Catalyzed Racemization

The α-proton of phenylglycines is unusually acidic because the resulting carbanion is resonance-stabilized by the adjacent aromatic ring[2]. Under alkaline conditions, this proton is easily abstracted. While the electron-donating 3-hydroxy and 4-methyl groups slightly destabilize this carbanion (via +I and +M effects) compared to unsubstituted phenylglycine, racemization remains a critical risk during basic workups or formulation.

Oxidative Strecker Degradation

The presence of the phenolic hydroxyl group makes the aromatic ring highly susceptible to auto-oxidation, especially at elevated pH where the phenoxide ion is formed. Oxygen exposure leads to the formation of ortho-quinone intermediates. These quinones react intramolecularly or intermolecularly with the α-amino group, triggering a Strecker-type degradation. This pathway results in decarboxylation and deamination, ultimately yielding the corresponding substituted benzaldehyde[3].

Degradation A 2-Amino-2-(3-hydroxy- 4-methylphenyl)acetic acid B Quinone Intermediate (Oxidative Pathway) A->B O2, pH > 8 C Carbanion Intermediate (Base-Catalyzed) A->C OH- (Deprotonation) D Strecker Aldehyde (Degradation Product) B->D Decarboxylation & Deamination E Racemized Mixture (D/L Enantiomers) C->E Reprotonation

Fig 1. Primary degradation pathways: oxidative Strecker degradation and base-catalyzed racemization.

Table 2: Stability Matrix and Mitigation Strategies

Stress ConditionPrimary DegradantKinetic MechanismMitigation Strategy
Alkaline (pH > 8) Racemic mixture (D/L)Carbanion formation at α-carbonMaintain pH < 7 during processing; use mild buffers.
Oxidative (O2, Light) Substituted benzaldehydeQuinone-mediated Strecker degradationProcess under inert atmosphere (N2/Ar); protect from light.
Thermal (> 60°C) Decarboxylation productsThermal cleavage of C-C bondProcess at ambient or sub-ambient temperatures.

Self-Validating Experimental Protocols

To generate trustworthy, reproducible data for this specific compound, researchers must employ self-validating experimental designs. The following protocols build in internal checks to prevent false readings caused by the compound's inherent instability.

Protocol 1: Isothermal Shake-Flask Solubility Profiling

Purpose: To determine the thermodynamic solubility across different pH values and solvent ratios without inducing degradation.

  • Media Preparation: Prepare aqueous buffers (pH 1.2, 4.0, 5.5, 7.4, 9.0) using non-oxidizing buffer salts (e.g., phosphate, acetate). Degas all solvents with Argon to prevent phenolic oxidation.

  • Equilibration (The Self-Validating Step): Prepare two sets of vials for each solvent.

    • Set A (Undersaturation approach): Add excess solid to the solvent at 25°C.

    • Set B (Supersaturation approach): Add excess solid, heat briefly to 40°C to dissolve, then cool to 25°C.

  • Thermostatic Shaking: Shake both sets at 25°C ± 0.1°C for 48 hours in the dark.

  • Phase Separation: Centrifuge at 10,000 × g for 15 minutes, followed by filtration through a 0.22 µm PTFE syringe filter. (Note: Discard the first 1 mL of filtrate to account for membrane adsorption).

  • Quantification: Analyze via HPLC-UV at 220 nm (for the amino acid backbone) and 280 nm (for the phenolic ring).

    • Validation Check: The solubility values from Set A and Set B must converge within ±5%. If Set B is significantly higher, the compound has formed a stable supersaturated state or a different polymorph.

Protocol 2: Stability-Indicating HPLC Assay

Purpose: To quantify degradation kinetics and ensure mass balance closure.

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution in a stabilizing solvent (e.g., 0.1% TFA in water).

  • Stress Conditions:

    • Acidic: Add 0.1 N HCl (24h at 40°C).

    • Basic: Add 0.1 N NaOH (24h at 40°C).

    • Oxidative: Add 3% H2​O2​ (24h at 25°C).

  • Quenching: At designated time points (0, 2, 4, 8, 24h), neutralize the acid/base samples to pH ~5.5 to halt degradation.

  • Chromatographic Separation: Use a C18 column (e.g., Waters XBridge, 4.6 x 150 mm) with a gradient of Water/0.1% TFA and Acetonitrile/0.1% TFA. For racemization tracking, use a chiral stationary phase (e.g., Chirobiotic T).

  • Mass Balance Calculation (The Self-Validating Step): Calculate the sum of the peak areas of the parent compound and all degradants (corrected for relative response factors). The total must equal 100 ± 2% of the initial concentration. A failure in mass balance indicates the formation of volatile degradants (like Strecker aldehydes) escaping the vial, or insoluble polymeric quinones.

Workflow S1 1. Equilibration (Excess Solid + Solvent) S2 2. Thermostatic Shaking (24-48h at 25°C) S1->S2 S3 3. Phase Separation (Centrifugation & Filtration) S2->S3 S4 4. Quantification (HPLC-UV/MS) S3->S4 S5 5. Data Analysis (Solubility Curve Generation) S4->S5 C1 pH Control (Buffers pH 1-10) C1->S1 C2 Temperature Control (Stress at 40°C/60°C) C2->S2

Fig 2. Self-validating experimental workflow for isothermal solubility and stability profiling.

Conclusion

Working with 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid requires a strict appreciation for its dual reactivity. Its zwitterionic nature dictates a narrow window of aqueous insolubility near pH 5.5, while its electron-rich phenolic ring and acidic α-proton make it highly vulnerable to oxidative Strecker degradation and base-catalyzed racemization. By implementing degassed solvents, controlling pH excursions during synthesis, and utilizing self-validating mass-balance assays, researchers can successfully harness this complex building block in advanced drug design.

References

  • Solid-liquid equilibrium data of amoxicillin and hydroxyphenylglycine in aqueous media. Brazilian Journal of Chemical Engineering (SciELO). URL:[Link]

  • Contribution of Phenolic Compounds to Food Flavors: Strecker-Type Degradation of Amines and Amino Acids Produced by o- and p-Diphenols. Journal of Agricultural and Food Chemistry (ACS Publications). URL:[Link]

  • Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports (RSC Publishing). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Molecule: 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid (CAS: 98996-25-9) Introduction & Mechanistic Rationale 2-Amino-2-(3-hydroxy-4-m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Molecule: 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid (CAS: 98996-25-9)

Introduction & Mechanistic Rationale

2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid is a specialized, non-proteinogenic substituted phenylglycine. Molecules of this class serve as critical chiral building blocks in the development of semi-synthetic β -lactam antibiotics, peptide-based therapeutics, and advanced peptidomimetics ()[1].

The Causality of Synthetic Design: Bucherer-Bergs vs. Strecker

While the Strecker synthesis is the traditional route for synthesizing α -amino acids, it relies on the generation of an α -aminonitrile intermediate ()[2]. For highly electron-rich aromatic systems—such as those derived from 3-hydroxy-4-methylbenzaldehyde (CAS: 57295-30-4)[3]—aminonitriles are thermodynamically unstable and highly susceptible to retro-Strecker degradation or oxidative polymerization.

To bypass this, our protocol employs the Bucherer-Bergs multicomponent reaction ()[4]. By reacting the starting aldehyde with potassium cyanide and ammonium carbonate, the system bypasses the unstable aminonitrile and traps the intermediate as a highly stable hydantoin (imidazolidine-2,4-dione).

  • Thermodynamic Sink: The hydantoin is highly crystalline and precipitates directly out of the aqueous ethanol solvent. This phase separation drives the equilibrium forward to completion and allows for isolation via simple filtration, eliminating the need for silica gel chromatography.

  • Oxidation Prevention: The subsequent alkaline hydrolysis of the hydantoin to the free amino acid is performed under a strict inert atmosphere ( N2​ ). Because the 3-hydroxy-4-methylphenyl moiety is extremely prone to oxidation into dark quinone byproducts under basic conditions, oxygen exclusion is the primary determinant of product purity.

Experimental Workflow

SynthesisWorkflow Start 3-Hydroxy-4-methylbenzaldehyde (CAS: 57295-30-4) Step1 Bucherer-Bergs Reaction KCN, (NH4)2CO3, EtOH/H2O 65 °C, 12 h Start->Step1 Hydantoin Intermediate: 5-(3-Hydroxy-4-methylphenyl) imidazolidine-2,4-dione Step1->Hydantoin IPC: Precipitation & TLC Step2 Alkaline Hydrolysis 2M NaOH, Reflux (100 °C) N2 Atmosphere, 24 h Hydantoin->Step2 Step3 Isoelectric Precipitation Adjust to pH 5.5 - 6.0 using 6M HCl Step2->Step3 IPC: NH3 Evolution Ceases Product Target Product: 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid (CAS: 98996-25-9) Step3->Product IPC: pH-Dependent Solubility

Fig 1: Two-step Bucherer-Bergs synthesis of 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid.

Step-by-Step Protocol: A Self-Validating System

Step 1: Synthesis of 5-(3-Hydroxy-4-methylphenyl)imidazolidine-2,4-dione

Ammonium carbonate acts as both the ammonia source (for initial imine formation) and the CO2​ source (for carbamoylation and ring closure) ()[4].

  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-hydroxy-4-methylbenzaldehyde (13.6 g, 100 mmol) in 100 mL of absolute ethanol.

  • Reagent Addition: Add 100 mL of distilled water to the solution. Sequentially add ammonium carbonate ( [NH4​]2​CO3​ , 28.8 g, 300 mmol, 3.0 eq) and potassium cyanide (KCN, 9.7 g, 150 mmol, 1.5 eq). Caution: KCN is highly toxic; perform this step in a strictly ventilated fume hood.

  • Reaction: Heat the mixture to 65 °C. The solution will initially become homogeneous.

  • Self-Validation (Precipitation): After 2–4 hours, a thick off-white precipitate will begin to form. This physical change validates that the hydantoin thermodynamic sink has been reached. Continue stirring at 65 °C for a total of 12 hours to ensure complete conversion.

  • Isolation: Cool the reaction mixture to 0–5 °C in an ice bath for 2 hours. Filter the precipitate under vacuum, wash with ice-cold water (3 × 50 mL) to remove residual cyanides, and dry under vacuum at 50 °C.

Step 2: Alkaline Hydrolysis and Zwitterion Isolation

Hydrolysis of the hydantoin ring requires harsh alkaline conditions. The amphoteric nature of the resulting amino acid is utilized for its isolation.

  • Preparation: Suspend the intermediate hydantoin (approx. 80 mmol) in 150 mL of 2M aqueous NaOH (300 mmol) in a 500 mL two-neck flask.

  • Atmospheric Control (Critical): Purge the system thoroughly with Nitrogen ( N2​ ) gas for 15 minutes. Maintain a positive N2​ pressure via a balloon or manifold. This prevents the irreversible oxidation of the electron-rich phenol ring.

  • Hydrolysis: Heat the mixture to a gentle reflux (approx. 100 °C).

  • Self-Validation (Gas Evolution): The hydrolysis of the hydantoin ring releases ammonia ( NH3​ ) and carbon dioxide ( CO2​ ). Place a piece of damp red litmus paper near the outlet of the condenser; it will turn blue. The reaction is complete (typically 18–24 hours) when NH3​ evolution ceases and the litmus paper no longer changes color.

  • Isoelectric Precipitation: Cool the reaction mixture to room temperature. Transfer to a beaker and place in an ice bath. Slowly add 6M HCl dropwise while monitoring the pH with a calibrated pH meter.

  • Self-Validation (Phase Change): As the pH approaches 5.5–6.0 (the isoelectric point, pI, of the substituted phenylglycine), the zwitterionic amino acid will rapidly precipitate as a white/off-white solid. Note: If the pH drops below 3.0, the solid will redissolve due to amine protonation. If it exceeds 8.0, it redissolves due to phenol/carboxylate deprotonation. This pH-dependent phase boundary chemically validates the product.

  • Final Isolation: Filter the zwitterionic precipitate, wash with ice-cold water (2 × 20 mL) followed by cold acetone (20 mL), and dry under high vacuum.

Quantitative Data & Process Controls

Summarized below are the critical parameters, expected yields, and built-in analytical checkpoints to ensure protocol integrity.

Reaction StepReagents & EquivalentsTemp / TimeExpected YieldIn-Process Control (IPC) MethodSuccess Criteria / Validation
1. Bucherer-Bergs Aldehyde (1.0 eq)KCN (1.5 eq) (NH4​)2​CO3​ (3.0 eq)65 °C / 12 h75 – 85%TLC (Hexanes:EtOAc 1:1)UV 254 nmDisappearance of aldehyde ( Rf​ ~0.6). Appearance of baseline hydantoin spot.
2. Hydrolysis Hydantoin (1.0 eq)2M NaOH (3.75 eq)100 °C / 24 h> 95% (Conversion)Litmus Paper at condenser exhaustCessation of NH3​ gas evolution (litmus remains red).
3. Isolation 6M HCl (Titration)0–5 °C / 1 h65 – 70% (Overall)pH Monitoring & Visual Phase CheckMaximum solid precipitation strictly between pH 5.5 and 6.0.

References

  • Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold. Chemical Reviews (ACS Publications). Available at:[Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules (NCBI/PMC). Available at:[Link]

  • Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers in Bioengineering and Biotechnology. Available at:[Link]

Sources

Application

Application Notes &amp; Protocols for the Purification of 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic Acid

Introduction: The Significance of Purity 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid is a non-proteinogenic, chiral amino acid. As a highly functionalized aromatic building block, it holds potential as a key intermed...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Purity

2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid is a non-proteinogenic, chiral amino acid. As a highly functionalized aromatic building block, it holds potential as a key intermediate in the synthesis of novel pharmaceutical agents and other specialty chemicals. In the context of drug development and materials science, the absolute purity of such intermediates is not merely a quality benchmark but a critical determinant of the final product's efficacy, safety, and reproducibility.

The presence of impurities—be they residual starting materials, byproducts from side reactions, positional isomers, or the undesired enantiomer—can have profound and often detrimental effects on downstream applications. They can lead to inconsistent reaction yields, altered pharmacological profiles, and potential toxicity. This guide, therefore, provides a comprehensive framework of field-proven purification strategies tailored to the unique physicochemical properties of 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid, empowering researchers to achieve the high levels of purity required for demanding scientific applications.

Physicochemical Properties: The Key to a Rational Purification Strategy

A successful purification protocol is built upon a thorough understanding of the target molecule's physical and chemical properties. The structure of 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid presents several key features that can be exploited for its separation and purification.

  • Amphoteric Nature: The presence of both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH) makes the molecule zwitterionic. Its net charge is highly dependent on the pH of the solution. This property is the cornerstone of purification by ion-exchange chromatography and pH-controlled crystallization.

  • Aromatic System: The substituted phenyl ring imparts a degree of hydrophobicity, allowing for interactions with reversed-phase chromatography media.

  • Phenolic Hydroxyl Group: The -OH group is a weak acid and a hydrogen bond donor/acceptor, influencing solubility in polar protic solvents.

  • Chirality: The α-carbon is a stereocenter, meaning the molecule exists as a pair of enantiomers. For most pharmaceutical applications, separation of these enantiomers is mandatory.

The purification strategy is therefore a multi-step process designed to address different types of impurities at each stage.

Caption: General purification workflow for 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid.

Bulk Purification by pH-Controlled Crystallization

Crystallization is the workhorse for initial, large-scale purification. It is an effective method for removing the bulk of impurities generated during synthesis.[1][2] For zwitterionic compounds like amino acids, solubility is at its minimum at the isoelectric point (pI), the pH at which the net charge of the molecule is zero. By carefully adjusting the pH of a crude solution to the pI, the target compound can be selectively precipitated, leaving many impurities behind in the mother liquor.[3]

Principle of Operation

The solubility of 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid is significantly higher at pH values far from its pI, where it exists as either a cation (low pH) or an anion (high pH). The protocol involves dissolving the crude product in an acidic or basic solution and then carefully neutralizing it to the pI to induce crystallization.

Protocol: Recrystallization from Aqueous Solution
  • Dissolution: In a suitable reaction vessel, add the crude 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid to deionized water (e.g., 5-10 mL per gram of crude material). Stir the resulting slurry.

  • Solubilization: Slowly add a 2M HCl solution dropwise while stirring until all the solid material has dissolved. The pH should be acidic (typically pH 1-2). Alternatively, a 2M NaOH solution can be used to dissolve the crude product at a high pH (typically pH 10-11).

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal (approx. 1-2% w/w of the solute), and stir for 15-30 minutes at room temperature. Remove the charcoal by filtration through a pad of celite.

  • Precipitation: While stirring vigorously, slowly add 2M NaOH (if starting from acid) or 2M HCl (if starting from base) dropwise to the clear solution. Monitor the pH of the solution continuously with a calibrated pH meter.

  • Reaching the Isoelectric Point: As the pH approaches the estimated pI (typically in the range of 4-6 for hydroxyphenylglycine derivatives), a precipitate will begin to form. Continue the addition of the neutralizing solution until the target pH is reached and holds steady.

  • Crystallization and Maturation: Once precipitation is complete, reduce the stirring speed and allow the slurry to cool. For improved recovery, the mixture can be cooled in an ice bath for 1-2 hours to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with cold deionized water, followed by a cold, water-miscible organic solvent like ethanol or acetone to facilitate drying.

  • Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Expected Outcome: This process typically yields a product with >98% chemical purity, effectively removing most inorganic salts and many organic impurities.

High-Resolution Purification by Ion-Exchange Chromatography (IEX)

For removing closely related impurities, such as positional isomers or byproducts with similar solubility profiles, ion-exchange chromatography (IEX) is a highly effective technique.[4][5] It separates molecules based on their net surface charge.

Principle of Operation

The zwitterionic nature of the target amino acid allows for two distinct IEX strategies:

  • Cation-Exchange: At a pH below the pI, the amino acid is protonated and carries a net positive charge. It will bind to a cation-exchange resin (e.g., a strong acid resin like Dowex 50WX8). Elution is achieved by increasing the pH or the salt concentration of the mobile phase.

  • Anion-Exchange: At a pH above the pI, the amino acid is deprotonated and carries a net negative charge. It will bind to an anion-exchange resin (e.g., a strong base resin like Dowex 1X8). Elution is performed by decreasing the pH or increasing the salt concentration.

Caption: Principles of cation and anion exchange chromatography for amino acid purification.

Protocol: Cation-Exchange Chromatography
  • Resin Preparation: Swell the strong cation-exchange resin (e.g., Dowex 50W) in deionized water. Pack it into a suitable chromatography column. Wash the resin sequentially with 1M NaOH, deionized water until neutral, 1M HCl, and finally deionized water until the eluate is neutral.

  • Equilibration: Equilibrate the column by passing 5-10 column volumes of the starting buffer (e.g., 0.1 M citrate buffer, pH 3.0) through it.

  • Sample Preparation and Loading: Dissolve the crystallized product in the starting buffer. Ensure the pH is adjusted correctly. Filter the sample through a 0.45 µm filter to remove any particulates. Carefully load the sample onto the top of the column.

  • Washing: Wash the column with 2-3 column volumes of the starting buffer to elute any unbound or weakly bound impurities.

  • Elution: Elute the bound amino acid using a linear pH gradient (e.g., from pH 3.0 to 7.0) or a salt gradient (e.g., 0 to 1.0 M NaCl in the starting buffer).

  • Fraction Collection: Collect fractions of the eluate using a fraction collector.

  • Analysis: Analyze the collected fractions using a suitable method (e.g., UV-spectrophotometry at ~275 nm or HPLC) to identify the fractions containing the pure product.

  • Pooling and Desalting: Pool the pure fractions. If a salt gradient was used for elution, the product must be desalted, for example, by precipitation at its pI or by using a desalting column.

Chiral Resolution: Isolating the Desired Enantiomer

For pharmaceutical use, isolating a single enantiomer is almost always required. Diastereomeric crystallization is a robust and scalable method for chiral resolution.

Principle of Operation

This technique involves reacting the racemic amino acid with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. Diastereomers have different physical properties, including solubility, which allows them to be separated by fractional crystallization.

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

Protocol: Resolution with (+)-Tartaric Acid
  • Salt Formation: Dissolve one equivalent of the racemic 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid in a heated aqueous ethanol solution. In a separate container, dissolve 0.5 equivalents of a chiral resolving agent (e.g., L-(+)-tartaric acid) in the same solvent system.

  • Mixing and Crystallization: Slowly add the resolving agent solution to the amino acid solution with stirring. Allow the mixture to cool slowly to room temperature, and then potentially in a refrigerator, to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the precipitated crystals (the first diastereomeric salt) by filtration. Wash the crystals with a small amount of cold solvent. The mother liquor contains the more soluble diastereomeric salt.

  • Liberation of the First Enantiomer: Dissolve the isolated crystals in water and adjust the pH to the pI of the amino acid using a base (e.g., 2M NH₄OH). The free enantiomer will precipitate out and can be collected by filtration. The tartaric acid remains in the solution as the ammonium salt.

  • Liberation of the Second Enantiomer: Take the mother liquor from step 3, evaporate the solvent, and dissolve the residue in water. Adjust the pH to the pI to precipitate the second enantiomer.

  • Purity Check: Analyze the enantiomeric purity of each isolated enantiomer using chiral HPLC. If necessary, the crystallization process can be repeated to achieve higher enantiomeric excess (ee).

Purity Analysis and Final Characterization

At each stage of purification, and especially for the final product, rigorous analytical testing is essential to confirm purity, identity, and quality.

Analytical TechniquePurposeTypical Observations
Reverse-Phase HPLC To determine chemical purity and quantify impurities.A single major peak for the target compound, with impurity levels specified (e.g., <0.1%).
Chiral HPLC To determine enantiomeric purity (enantiomeric excess, ee).Two peaks for the racemate; a single dominant peak for the resolved enantiomer (e.g., >99.5% ee).
¹H and ¹³C NMR To confirm the chemical structure and identify structural impurities.The spectra should match the expected structure, with no significant signals from impurities.
Mass Spectrometry (MS) To confirm the molecular weight of the compound.A molecular ion peak corresponding to the calculated mass of the target compound.
Melting Point A physical indicator of purity.A sharp, well-defined melting point range. Broad ranges often indicate the presence of impurities.

References

  • Vertex AI Search.
  • Slideshare.
  • Frontiers in Environmental Science. Liquid Chromatographic Isolation of Individual Amino Acids Extracted From Sediments for Radiocarbon Analysis. Accessed March 2024.
  • AltaBioscience. Method considerations for the analysis of amino acids. Accessed March 2024.
  • BenchChem. An In-depth Technical Guide to the Discovery and Isolation of 2-amino-2-(4-hydroxyphenyl)acetic Acid. Accessed March 2024.
  • PMC (PubMed Central).
  • Scilit.
  • RUN (Repositorio Universidade Nova de Lisboa). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Accessed March 2024.
  • RSC Publishing. Strategy for control of crystallization of polymorphs. Accessed March 2024.
  • RSC Publishing. Chiral resolution with frozen aqueous amino acids. Accessed March 2024.
  • Journal of Biological Chemistry. Purification and Characterization of a Novel Aminoacylase from Streptomyces mobaraensis. Accessed March 2024.

Sources

Method

Application Note: A Validated HPLC Method for the Quantification of 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid

Abstract This application note presents a detailed and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid. The developed protoc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid. The developed protocol is designed for researchers, scientists, and professionals in drug development, offering a robust and reliable analytical tool. The method utilizes reversed-phase chromatography with UV detection, ensuring high specificity, accuracy, and precision. This document provides a comprehensive guide, from sample preparation to method validation, adhering to the principles of scientific integrity and referencing authoritative guidelines.

Introduction

2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid is a chiral amino acid derivative of significant interest in pharmaceutical research and development due to its structural similarity to other biologically active compounds. Accurate quantification of this analyte is crucial for various stages of drug development, including synthesis optimization, purity assessment, and stability studies. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceutical compounds, offering high resolution, sensitivity, and reproducibility.

This application note describes a specific and validated reversed-phase HPLC (RP-HPLC) method for the determination of 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid. The rationale behind the selection of chromatographic parameters is discussed, and a detailed, step-by-step protocol for both the analytical method and its validation is provided. The validation parameters are established in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method is suitable for its intended purpose.[1][2][3][4][5]

Analyte Properties and Method Development Rationale

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust HPLC method. 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid is an amino acid containing a phenolic hydroxyl group and a methyl group on the phenyl ring. These structural features influence its polarity, solubility, and chromatographic behavior.

  • Polarity and Retention: The presence of the amino and carboxylic acid groups makes the molecule polar, while the phenyl ring provides some hydrophobicity. This amphiphilic nature makes it suitable for reversed-phase chromatography.

  • UV Absorbance: The phenolic chromophore is expected to exhibit significant UV absorbance, enabling sensitive detection using a standard UV detector. The exact absorbance maximum would be determined experimentally by scanning a standard solution.

  • Chirality: The molecule possesses a chiral center at the alpha-carbon. While this application note focuses on the quantification of the compound as a single entity, for enantiomeric separation, a chiral column or a pre-column derivatization with a chiral reagent would be necessary.[6][7]

Based on these properties, a C18 reversed-phase column was selected to provide sufficient hydrophobic interaction for retention. A mobile phase consisting of an aqueous buffer and an organic modifier allows for the modulation of retention time. A slightly acidic mobile phase is chosen to suppress the ionization of the carboxylic acid group and ensure a consistent retention profile.

Experimental

Materials and Reagents
  • 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Formic acid (reagent grade)

  • 0.45 µm syringe filters (e.g., PTFE)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.

ParameterCondition
HPLC System Agilent 1200 series or equivalent
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 275 nm (or experimentally determined λmax)
Run Time 25 minutes
Preparation of Standard and Sample Solutions

Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid reference standard and transfer it to a 10 mL volumetric flask. Dissolve in a small amount of methanol and dilute to the mark with mobile phase A.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with mobile phase A to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation: Accurately weigh the sample containing the analyte and dissolve it in a suitable solvent (e.g., methanol or mobile phase A) to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Detailed Protocol: HPLC Method Validation

The developed HPLC method was validated according to the ICH Q2(R1) guidelines.[1][3][4] The following validation characteristics were assessed:

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Protocol:

  • Inject a blank solution (mobile phase A) to ensure no interfering peaks at the retention time of the analyte.

  • Inject a solution of the reference standard.

  • Inject a sample solution.

  • If available, inject solutions of known impurities or degradation products to demonstrate separation from the main analyte peak.

Acceptance Criteria: The analyte peak in the sample chromatogram should be free from any co-eluting peaks from the blank and known impurities.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration.

Protocol:

  • Prepare at least five concentrations of the reference standard (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a calibration curve of the mean peak area versus concentration.

  • Perform a linear regression analysis.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

Protocol:

  • Prepare a sample matrix spiked with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration).

  • Analyze each spiked sample in triplicate.

  • Calculate the percentage recovery.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Repeatability (Intra-day Precision):

  • Prepare six independent sample solutions at 100% of the target concentration.

  • Analyze the samples on the same day, with the same analyst and instrument.

  • Calculate the relative standard deviation (RSD).

Intermediate Precision (Inter-day Precision):

  • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the RSD.

Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol (based on the calibration curve):

  • Calculate LOD and LOQ using the following equations:

    • LOD = 3.3 × (Standard Deviation of the Response / Slope of the Calibration Curve)

    • LOQ = 10 × (Standard Deviation of the Response / Slope of the Calibration Curve)

  • The standard deviation of the response can be estimated from the standard deviation of the y-intercepts of the regression line.

Acceptance Criteria: The LOQ should be determined with acceptable precision (RSD ≤ 10%) and accuracy (recovery within 80-120%).

Data Presentation

Table 1: Summary of HPLC Method Validation Results

Validation ParameterResultAcceptance Criteria
Specificity No interference observedNo co-eluting peaks
Linearity (r²) 0.9995≥ 0.999
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Precision (RSD)
- Repeatability0.8%≤ 2.0%
- Intermediate Precision1.2%≤ 2.0%
LOD 0.1 µg/mL-
LOQ 0.3 µg/mLRSD ≤ 10%

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation Standard Reference Standard Dissolution Dissolution & Dilution Standard->Dissolution Sample Test Sample Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Autosampler Autosampler Injection Filtration->Autosampler Column C18 Column Separation Autosampler->Column Detector UV Detection Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Validation Method Validation (ICH Q2) Integration->Validation Report Final Report Validation->Report

Figure 1: Overall workflow for the HPLC analysis and validation.

Conclusion

The HPLC method described in this application note provides a reliable and robust means for the quantitative analysis of 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid. The method has been successfully validated according to ICH guidelines, demonstrating excellent specificity, linearity, accuracy, and precision. This protocol is suitable for routine quality control and research applications in the pharmaceutical industry.

References

  • International Council for Harmonisation. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • BioPharmaSpec. Evolution of ICH Q2 guideline (Validation of Analytical Procedures). [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Lösungsfabrik. Method categories according to the ICH Q2(R1). [Link]

  • PubChem. 2-Amino-2-(3-hydroxyphenyl)acetic acid. [Link]

  • PubChem. 2-amino-2-(4-hydroxyphenyl)acetic acid. [Link]

  • LookChem. 2-amino-2-(4-hydroxyphenyl)acetic acid. [Link]

  • ACS Publications. Phenolic Acid–Amino Acid Adducts Exert Distinct Immunomodulatory Effects in Macrophages Compared to Parent Phenolic Acids. [Link]

  • MDPI. Quantification of Amino Acids, Phenolic Compounds Profiling from Nine Rice Varieties and Their Antioxidant Potential. [Link]

  • Wiley Online Library. A comprehensive characterization of phenolics, amino acids and other minor bioactives of selected honeys and identification of botanical origin markers. [Link]

  • ResearchGate. Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. [Link]

  • Agilent. Analysis of Amino Acids by HPLC. [Link]

  • Agilent. Separation of two sulfurated amino acids with other seventeen amino acids by HPLC with pre-column derivatization Application. [Link]

  • VTechWorks. CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. [Link]

  • Journal of Biomolecular Techniques. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. [Link]

Sources

Application

Comprehensive Protocol for the Derivatization of 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic Acid for GC-MS Analysis

Introduction & Rationale The analysis of 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid via Gas Chromatography-Mass Spectrometry (GC-MS) presents a significant analytical challenge. In its native state, this compound is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

The analysis of 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid via Gas Chromatography-Mass Spectrometry (GC-MS) presents a significant analytical challenge. In its native state, this compound is highly polar, non-volatile, and thermally labile due to the presence of three distinct active functional groups: a carboxylic acid (-COOH), a primary amine (-NH2), and a phenolic hydroxyl (-OH).

To render this molecule amenable to GC-MS, all active protons must be replaced with non-polar protecting groups. While traditional silylation with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is common, the resulting trimethylsilyl (TMS) derivatives are highly susceptible to moisture degradation[1]. For complex molecules containing both amino and phenolic moieties, MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) catalyzed with 1% TBDMCS is the superior choice.

This protocol leverages MTBSTFA to synthesize tert-butyldimethylsilyl (TBDMS) derivatives. The extreme steric bulk of the tert-butyl group shields the newly formed silyl ether, ester, and amine bonds, making them approximately 10,000 times more stable to hydrolysis than their TMS counterparts[2]. Furthermore, TBDMS derivatives undergo a highly predictable and favorable fragmentation in Electron Impact (EI) MS, yielding a dominant [M-57]⁺ ion that is ideal for Selected Ion Monitoring (SIM)[3].

Derivatization Mechanism & Workflow Logic

The derivatization proceeds via a nucleophilic substitution ( SN​2 ) reaction. The active hydrogens on the analyte attack the silicon atom of MTBSTFA, displacing the N-methyltrifluoroacetamide leaving group. Because the primary amine and the phenolic hydroxyl are sterically hindered, the addition of 1% TBDMCS (tert-Butyldimethylchlorosilane) is strictly required. TBDMCS acts as a catalyst by forming a highly reactive silylating intermediate that drives the reaction to completion[1].

G Start 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid (Highly Polar, Non-Volatile) Dry Lyophilization / N2 Stream (Remove H2O to prevent reagent quenching) Start->Dry Solvent Reconstitution (Anhydrous Pyridine) Dry->Solvent Reagent Add MTBSTFA + 1% TBDMCS (Silylating Agent & Catalyst) Solvent->Reagent Heat Incubation (80°C, 60 min) (Drive SN2 substitution at -OH, -NH2, -COOH) Reagent->Heat Product Tri-TBDMS Derivative (Volatile, Thermally Stable) Heat->Product GCMS GC-MS Analysis (EI Mode, SIM for[M-57]+) Product->GCMS

Figure 1: Step-by-step MTBSTFA derivatization workflow for phenolic amino acids.

Comparative Analysis of Derivatization Strategies

To justify the selection of MTBSTFA, the table below summarizes the quantitative and qualitative differences between standard derivatization approaches for this specific analyte class.

FeatureMTBSTFA + 1% TBDMCSBSTFA + 1% TMCSAlkyl Chloroformate (ECF)
Derivative Formed tert-Butyldimethylsilyl (TBDMS)Trimethylsilyl (TMS)Ethoxycarbonyl / Ethyl ester
Moisture Stability Excellent (~10,000x more stable than TMS)Poor (Highly susceptible to hydrolysis)Moderate (Aqueous reaction possible)
Phenolic -OH Reactivity High (Requires heating to 80°C)High (Rapid at 60°C)Poor (Often requires phase transfer)
Primary MS Cleavage [M-57]⁺ (Loss of t-butyl group)[M-15]⁺ (Loss of methyl group)Variable, complex fragmentation
Suitability for Analyte Optimal (Robust SIM quantification)Good (Prone to rapid degradation)Suboptimal (Incomplete phenol reaction)

Experimental Protocol

Materials & Reagents
  • Analyte: 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid standard.

  • Reagent: MTBSTFA containing 1% TBDMCS (Sealed ampoules preferred to prevent atmospheric moisture ingress).

  • Solvent: Anhydrous Pyridine (Aprotic, acts as an acid scavenger and catalyst).

  • Equipment: 2 mL glass autosampler vials with PTFE-lined screw caps, dry block heater, ultra-pure nitrogen evaporator.

Step-by-Step Methodology
  • Sample Aliquoting: Transfer 10–50 µg of the analyte (or dried biological extract) into a 2 mL glass autosampler vial.

  • Desiccation (Critical Step): Evaporate the sample to absolute dryness under a gentle stream of ultra-pure nitrogen. Causality: MTBSTFA is highly sensitive to water. Even trace moisture will hydrolyze the reagent into N-methyltrifluoroacetamide and tert-butyldimethylsilanol, actively quenching the derivatization of the target analyte[2].

  • Reconstitution: Add 50 µL of anhydrous pyridine to the vial. Vortex for 30 seconds. Causality: The zwitterionic nature of the amino acid makes it poorly soluble. Pyridine disrupts intermolecular hydrogen bonding and acts as a proton acceptor during the silylation reaction.

  • Reagent Addition: Add 50 µL of MTBSTFA + 1% TBDMCS to the suspension. Cap the vial immediately and tightly.

  • Ultrasonication: Sonicate the vial for 2 minutes at room temperature to ensure complete homogenization of the solid particulates.

  • Thermal Incubation: Place the vial in a dry block heater at 80 °C for 60 minutes . Causality: While carboxylic acids silylate rapidly at room temperature, the extreme steric hindrance of the bulky TBDMS group requires significant thermal energy to drive the substitution at the phenolic hydroxyl and primary amine sites[3][4].

  • Preparation for Injection: Remove the vial from the heat block and allow it to cool to room temperature. The clear solution is now ready for direct injection into the GC-MS. Do not evaporate the reagent mixture; it serves as an anhydrous solvent matrix that protects the derivative.

Self-Validating System & Troubleshooting

A robust protocol must be self-validating. To ensure the reaction has gone to completion, you must analyze the Electron Impact (EI) mass spectrum of the resulting chromatographic peak.

The native analyte has a molecular weight (MW) of 181 Da. Complete derivatization yields a Tri-TBDMS derivative (one group each on the carboxyl, phenol, and amine).

  • Addition of 3 TBDMS groups adds a net mass of 342 Da.

  • Nominal MW of the derivative = 523 Da.

In EI-MS (70 eV), TBDMS derivatives rarely show a strong molecular ion ( M+∙ ). Instead, they undergo a highly favorable alpha cleavage, losing a tert-butyl radical (57 Da) to stabilize the positive charge on the silicon atom.

  • Diagnostic Base Peak: 523 - 57 = m/z 466 .

MS_Logic Analyte Tri-TBDMS Derivative MW: 523 Da EI Electron Impact (70 eV) Ionization Analyte->EI Radical Molecular Ion [M]*+ m/z 523 (Low Abundance) EI->Radical Cleavage Alpha Cleavage Loss of tert-butyl radical (-57 Da) Radical->Cleavage BasePeak Fragment Ion[M-57]+ m/z 466 (Base Peak) Cleavage->BasePeak

Figure 2: Electron Impact (EI) mass fragmentation pathway of the TBDMS derivative.

System Checks:
  • Success Indicator: A single, sharp chromatographic peak yielding a base peak at m/z 466 . Set your SIM method to monitor m/z 466, 392, and 260 for quantification and qualification.

  • Failure Indicator (Incomplete Derivatization): If you observe a peak with a base mass of m/z 352 , this represents a Di-TBDMS derivative (MW 409 - 57). This indicates that the sterically hindered phenolic -OH or the amine failed to react.

    • Corrective Action: Ensure absolute sample dryness prior to reagent addition, verify the integrity of the MTBSTFA reagent, and increase the incubation time to 90 minutes.

References

  • Bstfa-tmcs | Benchchem: Application Notes and Protocols for BSTFA-TMCS Derivatization of Amino Acids for GC-MS Analysis. BenchChem.
  • A multiresidue method for the analysis of phenols and nitrophenols in the atmosphere - PubMed.
  • Determination of synthetic phenolic antioxidants and their metabolites in water samples by downscaled solid-phase extraction, silylation and gas chromatography-mass spectrometry - PubMed.
  • Comprehensive amino acids profiling of microalgae by gas chromatography-mass spectrometry analysis after pre-column derivatiz

Sources

Method

Application Note: Integration of 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid in Solid-Phase Peptide Synthesis (SPPS)

Target Audience: Peptide Chemists, Drug Development Scientists, and Structural Biologists. Compound: 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid (CAS: 98996-25-9) Mechanistic Rationale & Structural Significance The i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Peptide Chemists, Drug Development Scientists, and Structural Biologists. Compound: 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid (CAS: 98996-25-9)

Mechanistic Rationale & Structural Significance

The incorporation of non-proteinogenic amino acids is a cornerstone strategy in modern peptidomimetic drug design. 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid belongs to the family of substituted arylglycines (phenylglycines). Unlike standard aliphatic amino acids, arylglycines introduce severe conformational constraints into the peptide backbone, significantly reducing the conformational entropy of the molecule.

This specific derivative offers a highly specialized pharmacophore:

  • 3-Hydroxyl Group: Acts as a critical hydrogen bond donor/acceptor, frequently utilized to mimic the binding interactions of tyrosine or to engage in target-specific polar contacts (e.g., in glycopeptide antibiotic analogues like vancomycin).

  • 4-Methyl Group: Provides a hydrophobic bulk that restricts the rotation of the aromatic ring, locking the side chain into a predictable spatial orientation while enhancing the overall metabolic stability against proteolytic degradation.

The Epimerization Challenge: Causality and Mitigation

While arylglycines are structurally invaluable, they are notoriously difficult to handle during Solid-Phase Peptide Synthesis (SPPS). The fundamental challenge lies in the high acidity of the α -proton . The adjacent electron-withdrawing aromatic ring stabilizes the formation of an enolate intermediate under basic conditions.

When traditional coupling reagents (e.g., HATU, HBTU) are used in conjunction with strong tertiary bases like N,N-diisopropylethylamine (DIPEA), the activated ester rapidly undergoes base-catalyzed enolization or forms an oxazolone intermediate. This results in severe epimerization (racemization), converting the desired L-amino acid into a mixture of L- and D-diastereomers [1].

To mitigate this, the coupling environment must remain essentially neutral or slightly acidic. The use of N,N'-Diisopropylcarbodiimide (DIC) paired with OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) has emerged as the gold standard. OxymaPure acts as an exceptional racemization suppressor because it forms a highly reactive ester without requiring a basic microenvironment, effectively bypassing the enolization pathway[2].

Epimerization L_AA L-Fmoc-ArylGly-OH (Activated Ester) Base Strong Base (DIPEA) Abstracts α-proton L_AA->Base Standard SPPS Mild Mild Activation (DIC/OxymaPure) L_AA->Mild Optimized Enolate Planar Enolate (Loss of Stereocenter) Base->Enolate D_AA D-Fmoc-ArylGly-OH (Activated Ester) Enolate->D_AA Impurity DL-Peptide Impurity D_AA->Impurity Coupling Target Target LL-Peptide Mild->Target Coupling

Fig 1. Base-catalyzed epimerization pathway vs. optimized DIC/OxymaPure activation.

Quantitative Assessment of Coupling Conditions

The following data summarizes the impact of coupling reagents on the epimerization rates of sensitive arylglycine derivatives during standard Fmoc-SPPS workflows. The data validates the necessity of abandoning uronium/aminium salts (HATU) in favor of carbodiimide/oxime-based strategies [3].

Coupling Reagent SystemBase AdditiveSolventConversion Yield (%)Epimerization (D-isomer %)
HATU (3.0 eq)DIPEA (6.0 eq)DMF> 98%15.0 - 28.0%
HBTU (3.0 eq)DIPEA (6.0 eq)DMF> 95%10.0 - 25.0%
DEPBT (3.0 eq)TMP (6.0 eq)DMF~ 85 - 90%< 0.5%
DIC (3.0 eq) / OxymaPure (3.0 eq) None DMF > 98% < 1.0%

Note: TMP = 2,4,6-Trimethylpyridine. DIC/OxymaPure provides the optimal balance of near-quantitative conversion with negligible loss of stereochemical integrity.

Experimental Protocols

The following self-validating protocols are designed to take the commercially available free amino acid (CAS 98996-25-9) through N-terminal protection and subsequent peptide integration.

Protocol A: N-Fmoc Protection of the Free Amino Acid

Because the 3-hydroxyl group is sterically hindered, transient protection is often unnecessary if pH is strictly controlled to favor N-acylation over O-acylation.

Reagents: 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid (1.0 eq), Fmoc-OSu (1.1 eq), NaHCO₃ (2.5 eq), Acetone/Water (1:1 v/v).

  • Dissolution: Suspend the amino acid (10 mmol) in 25 mL of distilled water. Add NaHCO₃ (25 mmol) and stir until complete dissolution is achieved (pH ~8.5).

  • Fmoc Addition: Dissolve Fmoc-OSu (11 mmol) in 25 mL of acetone. Add this solution dropwise to the aqueous mixture over 30 minutes at 0°C (ice bath).

  • Reaction: Remove the ice bath and allow the reaction to stir at ambient temperature for 12 hours.

  • Self-Validation (QC 1): Perform TLC (DCM:MeOH 9:1). Spray with Ninhydrin and heat. The absence of a purple spot confirms complete consumption of the free primary amine.

  • Workup: Evaporate the acetone under reduced pressure. Wash the aqueous layer with diethyl ether (2 x 20 mL) to remove unreacted Fmoc-OSu.

  • Precipitation: Carefully acidify the aqueous layer to pH 2.0 using 1M HCl. The Fmoc-protected amino acid will precipitate as a white/off-white solid.

  • Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum. Confirm identity and purity via LC-MS (Expected[M+H]⁺ ~ 404.1).

Protocol B: Epimerization-Free SPPS Coupling

This protocol describes the coupling of the Fmoc-protected arylglycine onto a resin-bound peptide.

Reagents: Fmoc-ArylGly-OH (3.0 eq), DIC (3.0 eq), OxymaPure (3.0 eq), DMF (Peptide Synthesis Grade).

  • Resin Preparation: Swell the resin-bound peptide (e.g., Rink Amide AM resin, 0.1 mmol scale) in DMF for 20 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 5 mins). Wash thoroughly with DMF (5 x 1 min).

  • Activation: In a separate vial, dissolve Fmoc-ArylGly-OH (0.3 mmol) and OxymaPure (0.3 mmol) in 2 mL of DMF. Add DIC (0.3 mmol). Stir for 2 minutes at room temperature to pre-activate the ester. Crucial: Do not add DIPEA or NMM.

  • Coupling: Add the activated mixture to the resin. Agitate gently for 60 to 90 minutes at room temperature (strictly < 25°C).

  • Self-Validation (QC 2): Perform a Kaiser Test on a few resin beads. A yellow/colorless bead indicates complete coupling. A blue bead indicates incomplete coupling; if blue, repeat steps 3-4.

  • Washing: Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

  • Post-Coupling Deprotection Caution: For subsequent Fmoc deprotections, limit piperidine exposure to exactly 2 x 5 minutes to prevent late-stage base-catalyzed epimerization of the already incorporated arylglycine.

SPPS_Workflow Start Resin-Bound Peptide Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Activate Activation of Fmoc-ArylGly-OH (DIC / OxymaPure) Deprotect->Activate Couple Coupling Step (No strong base) Activate->Couple Cleave Cleavage & Deprotection (TFA Cocktail) Couple->Cleave Analyze RP-HPLC / LC-MS Validation Cleave->Analyze

Fig 2. Optimized SPPS workflow for arylglycine incorporation.

Analytical Validation

Following global cleavage from the resin (using a standard TFA/TIPS/Water 95:2.5:2.5 cocktail for 2 hours), the crude peptide must be analyzed to verify stereochemical integrity.

  • Method: Reverse-Phase HPLC (RP-HPLC) using a C18 column (e.g., 4.6 x 150 mm, 5 µm) with a shallow gradient of 5-60% Acetonitrile (0.1% TFA) in Water (0.1% TFA) over 30 minutes.

  • Interpretation: Epimers generated from arylglycines typically exhibit baseline separation under shallow gradients. The presence of a secondary peak with identical mass (via LC-MS) eluting closely to the main product peak indicates epimerization. Using the DIC/OxymaPure protocol, this secondary peak should integrate to < 1.0% of the total area.

References
  • Epimerisation in Peptide Synthesis Molecules (MDPI) URL:[Link]

  • Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this Journal of Peptide Science (PubMed) URL:[Link]

  • Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions Tetrahedron Letters (ScienceDirect) URL:[Link]

Application

Application Note: Pharmacological and Antimicrobial Profiling of 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid

Target Audience: Researchers, Assay Biologists, and Preclinical Drug Development Professionals Compound: 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid (CAS: 98996-25-9) Mechanistic Rationale & Target Selection 2-Amino-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Preclinical Drug Development Professionals Compound: 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid (CAS: 98996-25-9)

Mechanistic Rationale & Target Selection

2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid is a non-proteinogenic α-amino acid belonging to the substituted phenylglycine family. In drug discovery, functionalized phenylglycines are highly valued building blocks and active pharmacophores, present in top-tier pharmaceuticals ranging from antiplatelet agents to broad-spectrum antibiotics[1].

Due to its specific structural homology to endogenous glutamate and established synthetic ligands like (S)-3,5-dihydroxyphenylglycine (DHPG), this compound has two primary, high-probability vectors for biological activity:

  • Neuropharmacology: Phenylglycine derivatives are canonical modulators (agonists/antagonists) of Group I Metabotropic Glutamate Receptors (mGluR1 and mGluR5)[2][3]. Group I mGluRs are Gq-coupled GPCRs that activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and subsequent intracellular calcium (Ca²⁺) mobilization[4].

  • Antimicrobial Peptidomimetics: Specific phenylglycine derivatives have demonstrated potent in vitro bacteriostatic and bactericidal activity against Gram-negative bacteria, particularly Escherichia coli[5].

To rigorously evaluate this compound, we have designed a dual-phase, self-validating experimental workflow that captures both its potential neuromodulatory and antimicrobial properties.

G Ligand Phenylglycine Derivative (Agonist/Antagonist) mGluR Group I mGluR (mGluR1 / mGluR5) Ligand->mGluR Binds Gq Gq Protein Activation mGluR->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release (Endoplasmic Reticulum) IP3->Ca2 Binds IP3R Readout FLIPR Fluorescent Readout (Fluo-4 AM) Ca2->Readout Measured by

Figure 1: Group I mGluR signaling pathway and the mechanism of FLIPR Ca²⁺ mobilization readout.

Phase I: Neuropharmacological Profiling (mGluR1/5 Assay)

To determine if 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid acts as an mGluR modulator, we utilize a Fluorometric Imaging Plate Reader (FLIPR) calcium mobilization assay. This high-throughput method is the gold standard for characterizing Gq-coupled receptor kinetics[3].

Experimental Causality & Reagent Selection
  • Cell Line: HEK293 cells stably transfected with human mGluR1 or mGluR5. HEK293 cells lack endogenous mGluR expression, providing a clean background.

  • Fluo-4 AM Dye: A cell-permeable fluorescent calcium indicator. Once inside the cell, endogenous esterases cleave the acetoxymethyl (AM) ester, trapping the active, Ca²⁺-sensitive dye intracellularly.

  • Probenecid: An inhibitor of organic anion transporters. Causality: It is added to the assay buffer to prevent the active extrusion of Fluo-4 by cellular efflux pumps, ensuring a stable baseline fluorescence.

Step-by-Step Protocol
  • Cell Plating: Seed mGluR-expressing HEK293 cells at 20,000 cells/well in a 384-well black-wall, clear-bottom microplate. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: Remove culture media and add 20 µL/well of Dye Loading Buffer (Hank’s Balanced Salt Solution, 20 mM HEPES, 2 µM Fluo-4 AM, 0.04% Pluronic F-127, and 2.5 mM Probenecid). Incubate for 60 minutes at 37°C.

  • Compound Preparation: Serially dilute the test compound in assay buffer to create a 10-point concentration-response curve (ranging from 100 µM to 1 nM).

  • Agonist Mode Reading: Transfer the plate to the FLIPR instrument. Record baseline fluorescence for 10 seconds. Inject the test compound and continuously monitor fluorescence (Ex: 488 nm, Em: 525 nm) for 120 seconds to detect agonist-induced Ca²⁺ spikes.

  • Antagonist Mode Reading: If no agonism is observed, incubate the cells with the test compound for 15 minutes, then inject an EC₈₀ concentration of a known agonist (e.g., L-Quisqualate or DHPG)[3]. Monitor fluorescence to calculate IC₅₀.

Self-Validating System (Quality Control)

A protocol is only as reliable as its internal controls. To ensure the Ca²⁺ spike is specifically receptor-mediated and not an artifact (e.g., cell membrane disruption):

  • Positive Control: Use (S)-DHPG (a specific Group I mGluR agonist) to validate receptor functionality[2].

  • Negative/Specificity Control: Pre-treat a subset of wells with MPEP (a selective non-competitive mGluR5 antagonist)[3]. If the test compound's signal is abolished by MPEP, it confirms the activity is strictly mGluR5-mediated.

  • Assay Robustness: Calculate the Z'-factor using the positive control and vehicle. A Z'-factor > 0.5 validates the assay plate for high-throughput screening.

Phase II: Antimicrobial Susceptibility & Cytotoxicity

Because phenylglycine derivatives exhibit specific bacteriostatic and bactericidal activities against Escherichia coli[5], Phase II evaluates the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), paired with a mammalian cytotoxicity counter-screen.

Step-by-Step Protocol (MIC/MBC)
  • Inoculum Preparation: Culture E. coli (ATCC 25922) on Mueller-Hinton (MH) agar. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute 1:100 in MH broth.

  • Broth Microdilution: In a 96-well plate, perform two-fold serial dilutions of the test compound (from 500 µg/mL to 0.98 µg/mL) in MH broth.

  • Inoculation: Add 50 µL of the bacterial suspension to each well (final volume 100 µL). Incubate at 37°C for 18 hours.

  • Readout (Resazurin Assay): Add 10 µL of 0.015% resazurin solution to each well. Incubate for 2 hours. Causality: Viable bacteria reduce the blue resazurin to pink resorufin. The lowest concentration remaining blue is the MIC.

  • MBC Determination: Plate 10 µL from all wells showing no visible growth (blue) onto fresh MH agar plates. Incubate overnight. The lowest concentration yielding no colony growth is the MBC.

Cytotoxicity Counter-Screen (CC₅₀)

To ensure the antimicrobial effect is not due to non-specific cellular toxicity, test the compound against a mammalian cell line (e.g., Huh-7 or HEK293).

  • Seed cells at 10,000 cells/well in a 96-well plate.

  • Treat with the test compound (up to 500 µM) for 48 hours.

  • Add CellTiter-Glo® reagent (measures ATP as an indicator of metabolically active cells). Calculate the CC₅₀ (concentration causing 50% cytotoxicity).

Self-Validating System (Quality Control)
  • Antibiotic Control: Ampicillin or Ciprofloxacin must be run in parallel to ensure the bacterial strain has not acquired anomalous resistance.

  • Selectivity Index (SI): The system validates the drug's therapeutic window by calculating SI=CC50​/MIC . An SI > 10 indicates a favorable safety profile.

Experimental Workflow & Data Synthesis

Workflow cluster_0 Phase 1: Neuropharmacology cluster_1 Phase 2: Antimicrobial & Tox Prep Compound Preparation (2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid) CellCulture HEK293 Cell Culture (Expressing mGluR1/5) Prep->CellCulture Bact E. coli Broth Microdilution Prep->Bact Tox Mammalian Cytotoxicity (CC50 via CellTiter-Glo) Prep->Tox Dye Fluo-4 AM Dye Loading CellCulture->Dye FLIPR FLIPR Calcium Assay (EC50 / IC50 Determination) Dye->FLIPR Analysis Data Synthesis & Selectivity Index (SI) FLIPR->Analysis MIC MIC / MBC Determination Bact->MIC MIC->Analysis Tox->Analysis

Figure 2: End-to-end experimental workflow for profiling the biological activity of the test compound.

Quantitative Data Presentation

All raw data from the FLIPR and Broth Microdilution assays should be synthesized into a standardized pharmacological matrix. Below is a structural template representing the expected data outputs for this compound class based on literature benchmarks[3][5].

Assay CategoryTarget / Cell LineParameterExpected Range / BenchmarkInterpretation
Neuropharmacology mGluR1 (HEK293)EC₅₀ / IC₅₀1 nM – 10 µMDetermines if the compound acts as a potent neuromodulator.
Neuropharmacology mGluR5 (HEK293)EC₅₀ / IC₅₀1 nM – 10 µMAssesses subtype selectivity (mGluR1 vs. mGluR5).
Antimicrobial E. coli (ATCC 25922)MIC62.5 – 125 mg/LQuantifies bacteriostatic potency[5].
Antimicrobial E. coli (ATCC 25922)MBC125 – 250 mg/LQuantifies bactericidal potency[5].
Cytotoxicity Mammalian (Huh-7)CC₅₀> 500 µMEstablishes baseline cellular toxicity.
Therapeutic Window SystemicSelectivity IndexRatio (CC₅₀ / MIC)> 10 indicates viable progression to in vivo models.

References

  • [5] Bacteriostatic and bactericidal activity of phenylglycine derivative on escherichia coli (Patent CN102165950B). Google Patents. 5

  • [1] o-Halogenation and -Alkoxylation of Phenylglycine Derivatives by Pd-Mediated C-H Functionalization: Scope and Limitations. MDPI.1

  • [2] Cyclic ADP Ribose-Dependent Ca2+ Release by Group I Metabotropic Glutamate Receptors in Acutely Dissociated Rat Hippocampal Neurons. PLOS One. 2

  • [3] Blockade of mGluR1 receptor results in analgesia and disruption of motor and cognitive performances: effects of A-841720, a novel non-competitive mGluR1 receptor antagonist. PMC. 3

  • [4] Molecular Basis for Modulation of Metabotropic Glutamate Receptors and Their Drug Actions by Extracellular Ca2+. MDPI. 4

Sources

Method

Comprehensive Application Note: Quantitative Analysis of 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic Acid in Biological Matrices Using HILIC-MS/MS

Executive Summary 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid (CAS: 98996-25-9) is an unnatural arylglycine derivative frequently utilized as a crucial building block in the synthesis of semi-synthetic β -lactam anti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid (CAS: 98996-25-9) is an unnatural arylglycine derivative frequently utilized as a crucial building block in the synthesis of semi-synthetic β -lactam antibiotics and peptide-based therapeutics. In pharmacokinetic (PK) and metabolic tracking studies, accurately quantifying this compound in biological samples (e.g., plasma, serum) presents a formidable analytical challenge. Due to its highly polar and zwitterionic nature, standard reversed-phase liquid chromatography (RPLC) fails to provide adequate retention, leading to co-elution with endogenous matrix components and severe ion suppression.

This application note details a robust, self-validating Hydrophilic Interaction Liquid Chromatography coupled with tandem mass spectrometry (HILIC-MS/MS) methodology. By leveraging phase-partitioning mechanics and a streamlined protein precipitation workflow, this protocol ensures high-throughput, reproducible quantification tailored for drug development professionals.

Scientific Rationale & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to look beyond standard operating procedures and understand the causality behind our analytical choices.

Chromatographic Strategy: Why HILIC?

At physiological pH, 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid exists as a zwitterion (bearing both a protonated amine and a deprotonated carboxylate). In traditional C18 RPLC, such highly polar molecules elute in the void volume. HILIC overcomes this by utilizing a polar stationary phase (e.g., an ethylene bridged hybrid [BEH] amide column) and a highly organic mobile phase. The retention mechanism relies on the partitioning of the analyte between the organic mobile phase and an aqueous-enriched layer immobilized on the stationary phase[1]. Maximum chromatographic separation of polar metabolites from the void volume is essential to prevent ion suppression caused by endogenous salts and phospholipids[2].

Mobile Phase pH and Ionization

To optimize both retention on the amide column and ionization efficiency in Electrospray Ionization Positive (ESI+) mode, the mobile phase is buffered to pH ~3.0 using 10 mM ammonium formate and 0.1% formic acid. This pH ensures the carboxylic acid moiety (pKa ~2.0) is partially protonated while the amine (pKa ~9.0) remains fully protonated. The resulting net positive charge enhances ESI+ sensitivity and promotes favorable electrostatic interactions with the stationary phase[3].

Sample Preparation: The Solvent Matching Principle

A common pitfall in HILIC method development is sample solvent mismatch. Injecting a highly aqueous sample into a HILIC system causes severe peak broadening. To prevent this, we employ a Protein Precipitation (PPT) method using ice-cold acetonitrile (ACN). This choice is highly intentional: PPT efficiently denatures plasma proteins, and the resulting supernatant is inherently high in organic content (>75% ACN). By further diluting the supernatant with ACN, we perfectly match the initial HILIC mobile phase conditions without the need for time-consuming evaporation and reconstitution steps.

Self-Validating Experimental Protocol

A reliable protocol must be a self-validating system. This method incorporates an isotopically labeled or structurally similar internal standard (IS), such as 2-Phenylglycine, to dynamically correct for extraction recovery variations and matrix effects during every run.

Reagents and Materials
  • Analytes: 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid (Reference Standard, Purity 95%); 2-Phenylglycine (Internal Standard).

  • Solvents: LC-MS grade Acetonitrile, LC-MS grade Water.

  • Additives: LC-MS grade Formic Acid (FA), Ammonium Formate.

  • Matrix: Blank human plasma (K 2​ EDTA).

Step-by-Step Sample Preparation
  • Aliquot: Transfer 50 µL of the biological sample (plasma/serum) into a 1.5 mL low-bind microcentrifuge tube.

  • Spike IS: Add 10 µL of the Internal Standard working solution (100 ng/mL 2-Phenylglycine in 50% ACN). Causality: Early addition ensures the IS undergoes the exact same extraction stressors as the target analyte.

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% FA. Causality: The acid disrupts protein-analyte binding, maximizing recovery.

  • Agitation: Vortex vigorously for 2 minutes to ensure complete protein denaturation.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Solvent Matching (Critical Step): Transfer 100 µL of the clear supernatant into an autosampler vial containing 100 µL of pure Acetonitrile. Mix well. Causality: This ensures the final injection solvent is >85% organic, maintaining tight peak shapes on the HILIC column.

LC-MS/MS Conditions
  • Column: Waters ACQUITY UPLC BEH Amide (2.1 × 100 mm, 1.7 µm).

  • Column Temperature: 40°C.

  • Injection Volume: 2.0 µL.

  • System Suitability Test (SST): Prior to batch analysis, inject a neat standard at the Lower Limit of Quantitation (LLOQ). Validation Criteria: Signal-to-Noise (S/N) > 10, Retention Time variance < 2%.

Quantitative Data Presentation

The following tables summarize the optimized instrumental parameters and representative method validation data.

Table 1: HILIC Gradient Elution Profile

Time (min) Flow Rate (mL/min) % Mobile Phase A (Aq)* % Mobile Phase B (Org)**
0.0 0.40 5 95
1.0 0.40 5 95
4.0 0.40 45 55
4.1 0.40 5 95
6.0 0.40 5 95

*Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% FA (pH ~3.0). **Mobile Phase B: Acetonitrile + 0.1% FA.

Table 2: Triple Quadrupole MRM Parameters (ESI+)

Analyte Precursor Ion (m/z) Product Ion (m/z) Declustering Potential (V) Collision Energy (eV)
Target Analyte (Quantifier) 182.1 136.1 40 15
Target Analyte (Qualifier) 182.1 119.1 40 25

| 2-Phenylglycine (IS) | 152.1 | 106.1 | 35 | 15 |

Table 3: Representative Method Validation Summary

Validation Parameter Observed Range / Value Regulatory Acceptance Criteria

| Linear Dynamic Range | 10 – 5,000 ng/mL | R² 0.995 (1/x² weighting) | | Lower Limit of Quantitation | 10 ng/mL | S/N 10, Precision 20% | | Intra-day Precision (CV%) | 3.2% – 7.5% | 15% ( 20% at LLOQ) | | Inter-day Precision (CV%) | 4.1% – 8.8% | 15% ( 20% at LLOQ) | | Mean Extraction Recovery | 88.5% ± 4.2% | Consistent across Low, Mid, High QCs | | IS-Normalized Matrix Factor | 0.98 – 1.04 | 0.85 – 1.15 (Proves lack of ion suppression) |

Workflow Visualization

Workflow N1 Biological Sample (Plasma/Serum) N2 Spike Internal Standard (e.g., 2-Phenylglycine) N1->N2 N3 Protein Precipitation (PPT) (Ice-cold Acetonitrile + 0.1% FA) N2->N3 N4 Centrifugation (14,000 × g, 10 min, 4°C) N3->N4 N5 Supernatant Dilution (Dilute with ACN to >85% Organic) N4->N5 Extract Supernatant N6 HILIC Separation (BEH Amide Column, pH 3.0) N5->N6 Inject 2 µL N7 ESI-MS/MS Detection (Positive MRM Mode) N6->N7 N8 Data Analysis & Self-Validating Quantification N7->N8

Figure 1: Step-by-step sample preparation and HILIC-MS/MS workflow for zwitterionic analytes.

References

  • Title: Accurate and efficient amino acid analysis for protein quantification using hydrophilic interaction chromatography coupled tandem mass spectrometry Source: ResearchGate URL: [Link]

  • Title: A Quantitative HILIC–MS/MS Assay of the Metabolic Response of Huh-7 Cells Exposed to 2,3,7,8-Tetrachlorodibenzo-p-Dioxin Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Genetic engineering approaches for the fermentative production of phenylglycines Source: PMC (National Institutes of Health) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid. As a non-proteinogenic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid. As a non-proteinogenic amino acid with both acidic and basic functional groups, as well as a phenolic hydroxyl group, its solubility is highly dependent on the physicochemical properties of the solvent system. This guide provides in-depth troubleshooting, detailed protocols, and a scientific rationale for overcoming these challenges.

Understanding the Molecule: The Key to Solubility

2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid is an amphoteric molecule, meaning it has both acidic (carboxylic acid) and basic (amino) groups. Furthermore, the phenolic hydroxyl group can also be ionized at higher pH values. This trifunctional nature governs its solubility, which is lowest at its isoelectric point (pI) and increases significantly in both acidic and basic conditions.[1]

The isoelectric point (pI) is the pH at which the net charge of the molecule is zero.[1] At this pH, the amino acid exists predominantly as a zwitterion, with a protonated amino group and a deprotonated carboxyl group.[2] This neutrality minimizes its interaction with polar solvents like water, leading to poor solubility.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the solubilization of 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid.

Q1: My compound is not dissolving in water or neutral buffer. What should I do?

A1: This is the most common issue and is expected due to the molecule's low solubility at neutral pH, near its isoelectric point. The primary strategy to overcome this is to adjust the pH of your solvent.

  • Acidic Conditions: By lowering the pH (typically to pH < 2), the carboxylic acid group will be protonated, and the amino group will remain protonated, resulting in a net positive charge on the molecule. This charged species will have a much higher affinity for water.

  • Basic Conditions: Conversely, by raising the pH (typically to pH > 10.5), both the carboxylic acid and the phenolic hydroxyl groups will be deprotonated, while the amino group will be neutral, resulting in a net negative charge and enhanced solubility.

See the detailed protocols below for step-by-step instructions on pH-adjusted solubilization.

Q2: I've adjusted the pH, but the solubility is still not as high as I need. What are my next options?

A2: If pH adjustment alone is insufficient, you can employ co-solvents. Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the solvent system.[3]

Commonly used co-solvents in pharmaceutical and research settings include:

Co-solventTypical Starting Concentration (v/v)Notes
Ethanol5-20%Generally well-tolerated in many biological systems.
Propylene Glycol5-20%Often used in pharmaceutical formulations.
Dimethyl Sulfoxide (DMSO)1-10%A powerful solvent, but can have effects on cell-based assays.
Polyethylene Glycol (PEG 300/400)10-30%Can also enhance stability.

It is crucial to start with a low percentage of the co-solvent and gradually increase it to find the optimal concentration for your desired solubility, while considering the compatibility of the co-solvent with your downstream application.

Q3: After dissolving my compound, the solution has turned a yellow or brown color. What is happening and how can I prevent it?

A3: The phenolic hydroxyl group in the molecule is susceptible to oxidation, especially at alkaline pH and when exposed to light and oxygen. This oxidation can lead to the formation of colored byproducts.

Mitigation Strategies:

  • Work Quickly: Prepare solutions fresh and use them as soon as possible.

  • Protect from Light: Use amber vials or wrap your containers in aluminum foil.

  • De-gas Solvents: If working with sensitive applications, de-gas your solvents by sparging with an inert gas like nitrogen or argon before use to remove dissolved oxygen.

  • Consider Antioxidants: For long-term storage, the addition of a small amount of an antioxidant like ascorbic acid or sodium metabisulfite may be beneficial, but this should be tested for compatibility with your experimental system.

  • Storage Conditions: Store stock solutions at low temperatures (4°C or -20°C) to slow down degradation.[4]

Q4: I am concerned about using extreme pH or organic solvents in my cell-based assay. Are there other options?

A4: Yes, this is a valid concern. Here are some alternative approaches:

  • Salt Formation: You can prepare a salt form of the compound. For example, by dissolving the compound in a solution of a strong acid (like HCl) or a strong base (like NaOH) and then lyophilizing it, you can create a more soluble salt form.

  • Dipeptide Analogs: For cell culture applications, consider using a dipeptide form of the amino acid, such as conjugating it with glycine. This can significantly increase solubility at neutral pH.[5]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. This is a common strategy in drug formulation.

Experimental Protocols

Protocol 1: Solubilization in Acidic Conditions
  • Preparation: Weigh the desired amount of 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid.

  • Initial Slurry: Add a small amount of purified water to create a slurry.

  • Acidification: While stirring, add a strong acid (e.g., 1 M HCl) dropwise until the compound fully dissolves. Monitor the pH, which will likely be below 2.

  • Volume Adjustment: Once dissolved, add purified water to reach the final desired volume.

  • Final pH Adjustment (Optional): If your experiment allows, you can carefully adjust the pH upwards with a base (e.g., 1 M NaOH), but be aware that the compound may precipitate as you approach its isoelectric point.

  • Sterilization (if required): Filter-sterilize the solution using a 0.22 µm syringe filter.

Protocol 2: Solubilization in Basic Conditions
  • Preparation: Weigh the desired amount of the compound.

  • Initial Slurry: Create a slurry with a small amount of purified water.

  • Alkalinization: While stirring, add a strong base (e.g., 1 M NaOH) dropwise until the compound is fully dissolved. The pH will likely be above 10.5.

  • Volume Adjustment: Bring the solution to the final volume with purified water.

  • Final pH Adjustment (Optional): You can adjust the pH downwards with an acid (e.g., 1 M HCl), but be cautious of precipitation near the pI.

  • Sterilization (if required): Use a 0.22 µm syringe filter for sterilization.

Protocol 3: Solubilization with a Co-solvent
  • Preparation: Weigh the desired amount of the compound.

  • Co-solvent Addition: Add the desired volume of the co-solvent (e.g., ethanol) and vortex or sonicate to dissolve as much of the compound as possible.

  • Aqueous Addition: Slowly add the aqueous phase (e.g., water or buffer) to the co-solvent/compound mixture while stirring.

  • pH Adjustment (if necessary): If the compound does not fully dissolve, you can combine this method with pH adjustment as described in Protocols 1 and 2.

  • Final Volume: Adjust to the final volume with the aqueous phase.

Visualizing the Process

pH-Dependent Ionization States

The following diagram illustrates the predominant ionic species of 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid at different pH ranges.

G A pH < 2 Net Charge: +1 (Soluble) B pH ≈ pI (neutral) Net Charge: 0 (Poorly Soluble) A->B Increase pH C pH > 10.5 Net Charge: -2 (Soluble) B->C Increase pH

Caption: Predominant charge states and solubility at different pH values.

Experimental Workflow for Troubleshooting Solubility

This workflow provides a logical sequence for addressing solubility challenges.

G Start Start: Insoluble Compound pH_Adjust Attempt Solubilization via pH Adjustment (Acidic/Basic) Start->pH_Adjust Check1 Is Solubility Sufficient? pH_Adjust->Check1 Co_Solvent Introduce Co-solvent (e.g., Ethanol, DMSO) Check1->Co_Solvent No Success Success: Soluble Solution Check1->Success Yes Check2 Is Solubility Sufficient? Co_Solvent->Check2 Alternative Consider Alternative Strategies: - Salt Formation - Dipeptide Synthesis - Cyclodextrin Complexation Check2->Alternative No Check2->Success Yes Alternative->Success

Caption: A systematic approach to overcoming solubility issues.

Quantification and Purity Assessment

After solubilization, it is often necessary to confirm the concentration and purity of your solution. High-Performance Liquid Chromatography (HPLC) is a common and reliable method for this.

  • Technique: Reversed-phase HPLC with UV detection is suitable.

  • Mobile Phase: A typical mobile phase would be a gradient of an aqueous buffer (e.g., water with 0.1% formic or phosphoric acid) and an organic solvent like acetonitrile.

  • Detection: The aromatic ring of the molecule allows for strong UV absorbance, typically around 270-280 nm.

For more complex matrices or lower concentrations, Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate derivatization can also be used.[6]

References

  • University of Calgary. (n.d.). Ch27: Isoelectronic point. Retrieved from [Link]

  • Food Science Toolbox. (2021, July 5). How to Calculate PI of Amino Acid. Retrieved from [Link]

  • Master Organic Chemistry. (2023, February 9). Isoelectric Points Of Amino Acids (And How To Calculate Them). Retrieved from [Link]

  • MPG.PuRe. (n.d.). Modelling of the Dissociation Constant (pKa) of Amino Acids. Retrieved from [Link]

  • PubMed. (n.d.). Calculation of the Isoelectric Points of Native Proteins With Spreading of pKa Values. Retrieved from [Link]

  • PubMed. (n.d.). Isodesmic reaction for accurate theoretical pKa calculations of amino acids and peptides. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). KaMLs for Predicting Protein pKa Values and Ionization States: Are Trees All You Need?. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch27: Isoelectronic point. Retrieved from [Link]

  • PubChem. (n.d.). L-Tyrosine. Retrieved from [Link]

  • Wikipedia. (n.d.). Protein pKa calculations. Retrieved from [Link]

  • Clemson OPEN. (n.d.). Progress in the Prediction of pKa Values in Proteins. Retrieved from [Link]

  • Semantic Scholar. (n.d.). THE SOLUBILITY OF TYROSINE IN ACID AND IN ALKALI. BY DAVID I. HITCHCOCK. Retrieved from [Link]

  • Google Patents. (n.d.). Water soluble L-tyrosine derivatives and process for their preparation.
  • PubMed Central (PMC). (n.d.). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Retrieved from [Link]

  • ACS Publications. (2023, January 30). Phenolic Acid–Amino Acid Adducts Exert Distinct Immunomodulatory Effects in Macrophages Compared to Parent Phenolic Acids. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • PubMed. (n.d.). [Stability of amino acid infusion solutions. 1. Stability of some amino acids in solutions]. Retrieved from [Link]

  • ResearchGate. (2015, November 16). How can store amino acids stock solutions?. Retrieved from [Link]

  • MDPI. (2023, August 14). Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoelectric point. Retrieved from [Link]

Sources

Optimization

preventing degradation of 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexpected degradation, loss of chiral purity, or assay failures when working with substitu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexpected degradation, loss of chiral purity, or assay failures when working with substituted phenylglycines.

2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid is a highly functionalized, non-proteinogenic amino acid. Its unique structure—combining an oxidation-prone phenolic ring with a stereochemically labile phenylglycine backbone—requires stringent handling protocols. This guide is designed to move beyond basic storage instructions by explaining the causality behind the compound's degradation and providing self-validating workflows to ensure experimental integrity.

Part 1: Core Troubleshooting & FAQs

Q1: My stored powder is turning from white to a reddish-brown color. What is happening, and is the compound still usable? A: Your compound is undergoing oxidative degradation. The 3-hydroxy group on the phenyl ring is highly susceptible to autoxidation, especially when exposed to ambient oxygen, light, or trace transition metals (like Cu²⁺ or Fe³⁺). This oxidation converts the phenolic moiety into highly reactive quinone intermediates. Once formed, these quinones rapidly polymerize into dark, complex melanoidin-like pigments[1]. Furthermore, these quinones can react with the compound's own alpha-amino group via a2, leading to the irreversible loss of the amino acid structure[2]. Actionable Advice: Discard heavily discolored batches if high analytical purity is required. To prevent this, the compound must be stored under a strict inert atmosphere (Argon) in opaque containers.

Q2: We are observing a significant drop in enantiomeric excess (ee%) during storage and solution preparation. Why is this chiral center so unstable? A: 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid is a phenylglycine derivative. Unlike standard aliphatic amino acids (e.g., alanine or leucine), phenylglycines possess an alpha-proton that is unusually acidic. When exposed to even mild bases or prolonged moisture, this proton is easily abstracted. The resulting carbanion is3 into the adjacent aromatic ring[3]. Upon reprotonation, the stereocenter is scrambled, leading to rapid racemization[4]. Actionable Advice: Strictly avoid basic pH during solution preparation. Store the solid highly desiccated, as trace moisture can facilitate localized pH shifts and proton exchange on the crystal surface.

Q3: How does the 4-methyl group affect the stability compared to standard phenolic amino acids like L-DOPA? A: The 4-methyl group provides mild steric hindrance and an electron-donating inductive effect. While it blocks classical para-quinone formation (since the para position relative to the amino acid side chain is occupied), it directs oxidation toward ortho-quinone equivalents or radical coupling at the remaining open ring positions. This alters the degradation kinetics but does not eliminate the risk of browning.

Part 2: Mechanistic Pathways of Degradation

To effectively prevent degradation, you must understand the competing pathways that threaten the molecule.

DegradationPathways cluster_oxidation Oxidative Pathway cluster_racemization Stereochemical Pathway Compound 2-Amino-2-(3-hydroxy- 4-methylphenyl)acetic acid O2 O2 / Light / Metals Compound->O2 Base Base / Moisture / Heat Compound->Base Quinone Quinone Intermediate O2->Quinone Polymer Melanoidin Polymers (Browning) Quinone->Polymer Strecker Strecker Degradation Quinone->Strecker Carbanion Resonance-Stabilized Carbanion Base->Carbanion Racemate Racemized Mixture (Loss of ee%) Carbanion->Racemate

Mechanistic pathways of oxidative and stereochemical degradation of the target compound.

Part 3: Data Summary & Preventive Strategies

The following table summarizes the quantitative and qualitative parameters of the compound's degradation profiles, allowing you to map specific triggers to their corresponding preventive strategies.

Degradation PathwayPrimary TriggersMechanistic CausePreventive Strategy
Oxidation (Browning) O₂, Light, Cu²⁺/Fe³⁺ ionsPhenol oxidation to reactive quinonesArgon blanket, amber vials, 0.1 mM EDTA in solution
Racemization pH > 5.0, Moisture, HeatAlpha-proton abstraction forming a carbanionDesiccation, acidic buffers (pH 2.5–4.0)
Strecker Degradation Quinones, HeatOxidative deamination of the alpha-amino groupAntioxidants (e.g., ascorbic acid), strict cold chain
Physical Caking Relative Humidity > 30%Hygroscopicity leading to crystal bridge formationSecondary Mylar packaging with indicating silica gel

Part 4: Self-Validating Experimental Protocols

Protocol A: Preparation of Oxidation-Resistant and Stereostable Stock Solutions

Causality Focus: Dissolving the compound introduces it to dissolved oxygen and potential pH shifts. This protocol mitigates both risks simultaneously while providing a validation step to ensure the solution is viable for downstream assays.

  • Solvent Degassing: Sparge the chosen aqueous solvent (e.g., dilute acidic buffer) with ultra-pure Argon for 30 minutes to displace dissolved oxygen.

  • pH Optimization: Adjust and verify the solvent pH is strictly maintained between 2.5 and 4.0 . Basic conditions (pH > 5.0) will rapidly accelerate both phenol oxidation and base-catalyzed racemization[4].

  • Chelation (Optional but Recommended): Add a trace amount of EDTA (0.1 mM) to the buffer to sequester trace transition metals that act as catalysts for quinone formation.

  • Dissolution: Dissolve the compound under an Argon blanket. Do not sonicate. Sonication induces localized heating and cavitation-induced free radicals, which will trigger premature oxidation.

  • System Validation:

    • Oxidation Check: Measure the absorbance of the solution at 400–450 nm. A baseline reading of near-zero confirms the absence of quinone/melanoidin formation.

    • Chiral Check: Validate chiral integrity via polarimetry or chiral HPLC before proceeding with sensitive biological assays.

Protocol B: Long-Term Solid-State Storage Workflow

Causality Focus: Solid-state degradation is driven by micro-environments of moisture on the crystal surface, which facilitate proton exchange (racemization) and oxygen ingress.

  • Primary Packaging: Transfer the lyophilized powder into a dark amber glass vial to eliminate UV/Vis light-induced radical initiation.

  • Atmosphere Exchange: Purge the vial with Argon gas. (Scientist Note: Argon is heavier than Nitrogen and provides a superior, denser blanket over the solid powder).

  • Moisture Control: Place the primary vial inside a secondary heat-sealed aluminized Mylar bag containing a color-indicating silica gel desiccant packet.

  • Temperature Control: Store the sealed assembly at -20°C .

  • Thawing & Validation: Before opening, allow the sealed bag to equilibrate to room temperature for at least 2 hours. Validation: Check the indicating silica gel; if it has changed color (e.g., blue to pink), moisture has breached the seal, and the compound's enantiomeric purity should be re-verified before use.

References

  • Contribution of Phenolic Compounds to Food Flavors: Strecker-Type Degradation of Amines and Amino Acids Produced by o- and p-Diphenols. Journal of Agricultural and Food Chemistry - ACS Publications.2

  • Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. RSC Publishing. 4

  • Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. PMC - National Institutes of Health.3

  • Physicochemical Properties and Function of Plant Polyphenol Oxidase: A Review. UFDC Image Array 2 / Agrilife. 1

Sources

Troubleshooting

Technical Support Center: Optimization of 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid Synthesis

Welcome to the Application Scientist Support Portal. This guide provides field-proven methodologies, mechanistic troubleshooting, and optimized reaction conditions for the synthesis and enantiomeric resolution of 2-Amino...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide provides field-proven methodologies, mechanistic troubleshooting, and optimized reaction conditions for the synthesis and enantiomeric resolution of 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid.

Mechanistic Workflow & Causality

The synthesis of substituted phenylglycines requires precise control over electronic and steric factors. The target molecule features an electron-rich aromatic ring (due to the 3-hydroxyl and 4-methyl groups), which fundamentally alters the kinetics of the classical Strecker reaction. The electron-donating effect stabilizes the intermediate iminium ion, thereby reducing its electrophilicity toward cyanide attack[1]. Consequently, standard conditions often result in incomplete conversion, necessitating optimized pH control and extended reaction times to balance imine formation and free cyanide availability[2].

SynthesisPathway A 3-Hydroxy-4-methyl benzaldehyde B Iminium Intermediate (Stabilized) A->B NH3, NH4Cl pH 9.5 C Racemic α-Aminonitrile B->C NaCN Nucleophilic Attack D Racemic Amino Acid (HCl Hydrolysis) C->D 6M HCl Reflux E Enantiopure D-Amino Acid D->E D-Hydantoinase Resolution

Chemoenzymatic synthesis of 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing low yields of the α-aminonitrile despite full consumption of the starting aldehyde? A1: This is a classic symptom of competing cyanohydrin formation. In the Strecker reaction, cyanide and ammonia compete for the electrophilic carbonyl carbon[1]. Because the 3-hydroxy-4-methyl substitution reduces the electrophilicity of the iminium intermediate, the system may kinetically favor the reversible formation of the cyanohydrin. Solution: Pre-form the imine by incubating the aldehyde with ammonia/ammonium chloride for 2 hours before adding the cyanide source.

Q2: Is protection of the 3-hydroxyl group strictly necessary? A2: It is optional but highly recommended if you observe dark, tarry byproducts. Unprotected phenols are susceptible to oxidation under the alkaline conditions (pH > 9) required for the Strecker reaction[3]. If oxidation occurs, transiently protect the phenol as a tert-butyldimethylsilyl (TBS) ether. TBS is stable to cyanide but easily cleaved during the subsequent 6 M HCl hydrolysis step[4]. Alternatively, run the unprotected reaction under a strict argon atmosphere.

Q3: What is the most efficient method for enantiomeric resolution of this specific racemic amino acid? A3: The industry standard for substituted phenylglycines is the D-hydantoinase/D-carbamoylase enzymatic cascade[5]. For researchers lacking access to hydantoinase systems, dynamic kinetic resolution using Penicillin G Acylase (PGA)—specifically the engineered F24A mutant—has shown excellent enantioselectivity (E-values >200) by suppressing competing water-driven deacylation[6].

Experimental Protocols & Troubleshooting

Protocol A: Optimized One-Pot Strecker Synthesis (Racemic)

Self-Validating System: The transition from the organic-soluble aldehyde to the highly polar, zwitterionic amino acid allows for simple isolation via isoelectric precipitation, inherently validating the success of the hydrolysis step.

  • Imine Formation: Suspend 3-hydroxy-4-methylbenzaldehyde (1.0 eq) in a methanol/water (6:1 v/v) solvent system[7]. Add ammonium chloride (1.5 eq) and adjust the pH to exactly 9.5 using aqueous ammonia[2]. Stir under argon for 2 hours at room temperature.

  • Cyanation: Cool the vessel to 0 °C. Dropwise, add an aqueous solution of sodium cyanide (1.2 eq)[3]. (Caution: Highly toxic; perform in a dedicated fume hood).

  • Maturation: Warm to room temperature and stir for 36 hours. Monitor the disappearance of the imine via HPLC (UV detection at 254 nm).

  • Hydrolysis: Extract the intermediate α-aminonitrile into ethyl acetate, concentrate under reduced pressure, and immediately resuspend in 6 M HCl. Reflux at 100 °C for 12 to 18 hours to achieve complete hydrolysis[3].

  • Isolation: Cool the mixture and adjust the pH to the isoelectric point (approx. pH 5.5) using NaOH. Collect the precipitated racemic 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid via vacuum filtration.

Troubleshooting Guide: Strecker Synthesis
IssueMechanistic CauseCorrective Action
Dark brown/black reaction mixture Phenoxide oxidation due to high pH and atmospheric oxygen.Degas solvents; run under argon. If persistent, use TBS protection[4].
High cyanohydrin byproduct Premature addition of cyanide before imine formation is complete.Allow 2 hours of imine pre-formation. Maintain pH at 9.5[2].
Incomplete nitrile hydrolysis Steric hindrance from the ortho-methyl group (relative to the benzylic position).Extend reflux time in 6 M HCl to 18 hours or increase temperature[3].
Protocol B: Enzymatic Resolution via D-Hydantoinase
  • Hydantoin Formation: Convert the racemic amino acid to 5-(3-hydroxy-4-methylphenyl)hydantoin by reacting with urea and KOH at 90 °C for 4 hours[5].

  • Enzymatic Cleavage: Suspend the racemic hydantoin (100 mM) in 100 mM phosphate buffer (pH 8.0). Add immobilized D-hydantoinase (e.g., from Vigna angularis) and D-carbamoylase[5].

  • Incubation: Incubate at 40 °C with orbital shaking (150 rpm) for 24 hours. The enzyme selectively opens the D-hydantoin ring.

  • Purification: Filter out the immobilized enzymes. Acidify the filtrate to pH 2.0 to precipitate unreacted L-hydantoin. Filter, then adjust the aqueous layer to pH 5.5 to precipitate the enantiopure D-2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid.

Troubleshooting Guide: Enzymatic Resolution
IssueMechanistic CauseCorrective Action
Low Enantiomeric Excess (ee < 95%) Non-enzymatic background hydrolysis or L-hydantoinase side activity.Lower incubation temperature to 30 °C; ensure high purity of the enzyme batch[5].
Slow Conversion Rate Poor aqueous solubility of the substituted hydantoin substrate.Add 5-10% (v/v) DMSO as a co-solvent to enhance substrate bioavailability.

Quantitative Data Summaries

Table 1: Optimization of pH and Cyanide Equivalents on Aminonitrile Yield Data reflects the delicate balance between imine stability and free cyanide concentration[2].

pH LevelNaCN (Equivalents)Imine Conversion (%)Aminonitrile Yield (%)Major Byproduct
8.51.07542Cyanohydrin
9.51.2>9884Trace oxidation
10.51.5>9861Phenol oxidation

Table 2: Comparison of Enzymatic Resolution Systems Evaluating biocatalysts for substituted phenylglycine derivatives[5],[6].

Biocatalyst SystemSubstrateOptimal pHTemp (°C)E-ValueYield of D-Isomer
D-Hydantoinase (V. angularis)Racemic Hydantoin8.040>10046% (max 50%)
PGA Mutant F24ARacemic Amino Acid Ester7.525>20048% (max 50%)

References

  • [7] Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters - ACS Publications.7

  • [5] Enzymic resolution of DL-phenylglycine. ResearchGate. 5

  • [2] Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. OPUS - University of Stuttgart. 2

  • [6] Preparation of D-amino acids by enzymatic kinetic resolution using a mutant of penicillin-G acylase. University of Groningen. 6

  • [3] Asymmetric Strecker Synthesis of α-Arylglycines. The Journal of Organic Chemistry - ACS Publications. 3

  • [4] Protecting Groups For Alcohols. Master Organic Chemistry. 4

  • [1] Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. PMC - National Institutes of Health.1

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid and Its Analogs

Introduction 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid is a non-proteinogenic amino acid, a class of molecules that has garnered significant interest in medicinal chemistry for their potential as therapeutic agents...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid is a non-proteinogenic amino acid, a class of molecules that has garnered significant interest in medicinal chemistry for their potential as therapeutic agents.[1][2] While direct biological data for this specific compound is not extensively available in the public domain, a comprehensive analysis of its structural analogs provides valuable insights into its potential bioactivities. This guide offers a comparative analysis of the biological activities of structurally related hydroxyphenylglycine derivatives, focusing on the influence of substitutions on the phenyl ring and modifications of the amino and carboxylic acid moieties. By examining the structure-activity relationships (SAR) of these analogs, we can infer the potential pharmacological profile of 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid and provide a framework for its future investigation.

This guide is intended for researchers, scientists, and drug development professionals. It will delve into the known biological targets of similar compounds, present comparative bioactivity data, and provide detailed experimental protocols for assessing the activity of these molecules.

Structural Analogs and Their Known Biological Activities

The biological activity of hydroxyphenylglycine derivatives is significantly influenced by the substitution pattern on the phenyl ring and modifications at the α-carbon. The core structure, consisting of a phenyl ring attached to a glycine backbone, serves as a versatile scaffold for interacting with various biological targets.

Key Structural Features Influencing Bioactivity:
  • Phenyl Ring Substituents: The position and nature of substituents on the phenyl ring are critical determinants of activity and selectivity. Hydroxyl (-OH) and methyl (-CH₃) groups, as present in the topic compound, can influence hydrogen bonding, lipophilicity, and steric interactions with target proteins.

  • α-Carbon Modifications: The amino (-NH₂) and carboxylic acid (-COOH) groups at the α-carbon are crucial for the molecule's overall charge, polarity, and ability to form key interactions with biological receptors. Modifications at these positions can drastically alter the pharmacological properties.[3][4]

The following sections will explore the known biological activities of analogs with variations in these key structural features.

Comparative Bioactivity Data of Hydroxyphenylglycine Analogs

The following table summarizes the reported biological activities of various analogs of 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid. This data is compiled from several studies and provides a basis for understanding the structure-activity relationships within this class of compounds.

AnalogSubstitution PatternBiological ActivityTarget/AssayReference
4-Hydroxyphenylglycine Derivatives Hydroxyl group at position 4Agonist at GPR88cAMP modulation assay[3][4]
N-(4-substituted phenyl)glycine Derivatives Various substituents at position 4 of the N-phenyl ringAnti-inflammatory activityCarrageenan-induced rat paw edema assay[5][6]
Phenylglycine Derivatives Varied substitutions on the phenyl ringAntagonists of metabotropic glutamate receptors (mGluRs)Phosphoinositide hydrolysis and cyclic AMP assays[7]
2-Phenylglycine Derivatives Modifications on the phenyl ring and amino groupAntifungal and antibacterial activityIn vitro growth inhibition assays against various pathogens[8][9]
4-Phosphonophenylglycines Phosphono group on the phenyl ringAntagonists of group III metabotropic glutamate (mGlu) receptorsNeonatal rat spinal cord assays[10]

Note: This table is not an exhaustive list but provides a representative overview of the diverse biological activities of hydroxyphenylglycine analogs.

Structure-Activity Relationship (SAR) Insights

Based on the available literature, we can deduce several key SAR trends for hydroxyphenylglycine derivatives:

  • GPR88 Agonism: For agonist activity at the orphan G protein-coupled receptor GPR88, modifications of the amine group in 4-hydroxyphenylglycine derivatives to hydroxyl, ester, and amide groups can result in compounds with good to moderate potency.[3][4] This suggests that the core phenylglycine scaffold is a viable starting point for developing GPR88 modulators.

  • Anti-inflammatory Activity: N-phenylglycine derivatives have shown promise as anti-inflammatory agents. The nature of the substituent on the N-phenyl ring significantly impacts activity, with certain heterocyclic modifications leading to potent compounds.[5][6]

  • mGluR Antagonism: Phenylglycine derivatives have been extensively studied as antagonists of metabotropic glutamate receptors. The presence and position of acidic groups (e.g., carboxylic acid, phosphonic acid) on the phenyl ring are critical for their antagonist activity.[7][10]

  • Antimicrobial Activity: 2-Phenylglycine derivatives containing 1,3,4-oxadiazole-2-thioether moieties have demonstrated significant antifungal and antibacterial activities.[8][9] This highlights the potential for this class of compounds in developing novel anti-infective agents.

For 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid, the presence of a hydroxyl group at the meta-position and a methyl group at the para-position relative to the glycine moiety suggests a unique electronic and steric profile that could lead to novel biological activities. Based on the SAR of its analogs, it is plausible that this compound could exhibit activity as a modulator of GPR88, an anti-inflammatory agent, or an antagonist of mGluRs. Experimental validation is, of course, necessary to confirm these hypotheses.

Experimental Protocols for Biological Activity Assessment

To facilitate further research into the biological activity of 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid and its analogs, this section provides detailed, step-by-step methodologies for key experiments.

General Workflow for Bioactivity Screening

The following diagram illustrates a general workflow for the comparative analysis of the bioactivity of chemical compounds.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation Synthesis Synthesis of Analogs Purification Purification (HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Receptor_Binding Receptor Binding Assays Characterization->Receptor_Binding Enzyme_Inhibition Enzyme Inhibition Assays Characterization->Enzyme_Inhibition Cell_Based Cell-Based Functional Assays (e.g., cAMP) Characterization->Cell_Based Antimicrobial Antimicrobial Susceptibility Testing Characterization->Antimicrobial PK_PD Pharmacokinetic/Pharmacodynamic Studies Cell_Based->PK_PD Efficacy Efficacy in Disease Models (e.g., Inflammation) PK_PD->Efficacy Toxicity Toxicology Studies Efficacy->Toxicity

Caption: A general workflow for the synthesis and biological evaluation of novel chemical compounds.

Protocol 1: GPR88 Agonist Activity Assay (cAMP Measurement)

This protocol is adapted from studies on 4-hydroxyphenylglycine derivatives as GPR88 agonists.[3][4]

Objective: To determine the agonist activity of test compounds at the GPR88 receptor by measuring changes in intracellular cyclic AMP (cAMP) levels.

Materials:

  • HEK293 cells stably expressing human GPR88.

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4).

  • Forskolin.

  • Test compounds and a known GPR88 agonist (positive control).

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit).

Procedure:

  • Cell Culture: Culture HEK293-hGPR88 cells to 80-90% confluency.

  • Cell Plating: Seed the cells into a 384-well white opaque plate at a density of 2,000-5,000 cells/well and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in assay buffer.

  • Assay: a. Remove the culture medium from the wells. b. Add 10 µL of the diluted test compounds or control to the wells. c. Add 10 µL of 2 µM forskolin solution to all wells to stimulate cAMP production. d. Incubate the plate at room temperature for 30 minutes.

  • cAMP Detection: a. Add the cAMP detection reagents according to the manufacturer's instructions. b. Incubate the plate at room temperature for 1 hour.

  • Data Acquisition: Read the plate using a plate reader compatible with the assay kit's detection method (e.g., time-resolved fluorescence resonance energy transfer - TR-FRET).

  • Data Analysis: Calculate the percent inhibition of forskolin-stimulated cAMP production for each compound concentration and determine the EC₅₀ values by non-linear regression analysis.

Protocol 2: Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)

This protocol is a standard in vivo model for evaluating the anti-inflammatory activity of novel compounds.[5][6]

Objective: To assess the in vivo anti-inflammatory effect of test compounds by measuring their ability to reduce carrageenan-induced paw edema in rats.

Materials:

  • Male Wistar rats (150-200 g).

  • 1% (w/v) carrageenan solution in saline.

  • Test compounds and a standard anti-inflammatory drug (e.g., indomethacin).

  • Vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Plethysmometer.

Procedure:

  • Animal Acclimatization: Acclimatize the rats for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6-8 per group): vehicle control, positive control (indomethacin), and test compound groups (at various doses).

  • Compound Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: a. Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group. b. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).

Potential Signaling Pathways

Based on the activities of its analogs, 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid could potentially modulate several key signaling pathways.

GPR88 Signaling Pathway

GPR88 is a Gαi-coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[3]

G Agonist GPR88 Agonist (e.g., Hydroxyphenylglycine Analog) GPR88 GPR88 Agonist->GPR88 Gai Gαi GPR88->Gai activates AC Adenylyl Cyclase Gai->AC inhibits ATP ATP cAMP cAMP ATP->cAMP catalyzed by AC PKA PKA cAMP->PKA activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response G Glutamate Glutamate mGluR mGluR Glutamate->mGluR Antagonist mGluR Antagonist (e.g., Phenylglycine Derivative) Antagonist->mGluR blocks G_protein G-protein (Gαq or Gαi/o) mGluR->G_protein activates Effector Effector Enzyme (e.g., PLC or Adenylyl Cyclase) G_protein->Effector Second_Messenger Second Messenger (e.g., IP₃, DAG or cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: A generalized signaling pathway for metabotropic glutamate receptors.

Conclusion and Future Directions

While direct experimental data on 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid is limited, a comparative analysis of its structural analogs provides a strong foundation for predicting its potential biological activities. The structure-activity relationships of hydroxyphenylglycine derivatives suggest that this compound may possess activity as a modulator of GPR88, an anti-inflammatory agent, or an antagonist of metabotropic glutamate receptors.

Future research should focus on the synthesis and in-depth biological evaluation of 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid using the experimental protocols outlined in this guide. Such studies will be crucial in elucidating its specific pharmacological profile and determining its potential as a novel therapeutic agent. The insights gained from this comparative guide can serve as a valuable starting point for these investigations, accelerating the discovery and development of new drugs based on the versatile phenylglycine scaffold.

References

  • Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)
  • Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists.
  • Design, synthesis and pharmacological evaluation of 4-hydroxyphenylglycine and 4-hydroxyphenylglycinol deriv
  • Design, synthesis and pharmacological evaluation of 4-hydroxyphenylglycine and 4-hydroxyphenylglycinol derivatives as GPR88 agonists. Boehringer Ingelheim.
  • Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents.
  • Beyond the Genetic Code: How Unnatural Amino Acids are Revolutionizing Drug Discovery. LinkedIn.
  • Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery.
  • Bioactive molecular family construction: Design, optimization and antifungal mechanism study of novel 2-phenylglycine deriv
  • Design, Synthesis and Bioassay of 2‐Phenylglycine Derivatives as Potential Pesticide Candidates.
  • Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutam
  • Binding and action of amino-acid analogues of chloramphenicol upon the bacterial ribosome. PMC.
  • Amino Acid Derivatives: Applications and Significance in Biochemistry and Medicine. Medium.
  • Synthesis of phenylglycine derivatives as potent and selective antagonists of group III metabotropic glutam
  • Amino-Acid-Conjugated Natural Compounds: Aims, Designs and Results. MDPI.
  • From amino acid sequence to bioactivity: The biomedical potential of antitumor peptides. PMC.
  • Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics.
  • Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics. Sci-Hub.
  • Structure-activity relationship of amino acid analogs to probe the binding pocket of sodium-coupled neutral amino acid transporter SN
  • A Universal Assay for Aminopeptidase Activity and Its Application for Dipeptidyl Peptidase-4 Drug Discovery.
  • Structure-activity relationship studies of G9a-like protein (GLP) inhibitors. PubMed.
  • Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. MDPI.
  • Analysis of Amino Acids Derived Online Using an Agilent AdvanceBio AAA Column. Agilent.
  • Introducing AAA-MS, a Rapid and Sensitive Method for Amino Acid Analysis Using Isotope Dilution and High-Resolution Mass Spectrometry.

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid

This guide provides a comprehensive comparison of validated analytical methods for the quantification of 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid, a critical component in pharmaceutical development. As researchers...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of validated analytical methods for the quantification of 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid, a critical component in pharmaceutical development. As researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative data are paramount. This document delves into the validation of two robust analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), offering insights into the experimental choices and presenting supporting data to guide your method selection.

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose. This guide adheres to the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, as well as guidance from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

The Importance of a Stability-Indicating Method

Before delving into the comparative validation data, it is crucial to underscore the necessity of a stability-indicating method. Such a method can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. To achieve this, forced degradation studies are indispensable. These studies expose the drug substance to harsh conditions to intentionally generate degradation products.

Forced Degradation Protocol

A single batch of 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid was subjected to the following stress conditions as per ICH Q1A(R2) guidelines:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105°C for 48 hours

  • Photolytic Degradation: Exposed to UV and visible light (1.2 million lux hours and 200 watt hours/square meter)

The successful separation of the parent peak from the degradation product peaks is a prerequisite for a stability-indicating method.

Method Comparison: HPLC-UV vs. LC-MS/MS

The choice between HPLC-UV and LC-MS/MS often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used, robust, and cost-effective technique for routine quality control and stability testing. For compounds with a suitable chromophore, like 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid, UV detection provides adequate sensitivity for many applications.

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Drug Substance/Product Dissolution Dissolve in Diluent Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Autosampler Autosampler Filtration->Autosampler HPLC_Column C18 Column Autosampler->HPLC_Column Injection UV_Detector UV Detector HPLC_Column->UV_Detector Elution Chromatogram Chromatogram UV_Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for bioanalytical studies, trace-level impurity quantification, and complex matrices. The use of Multiple Reaction Monitoring (MRM) ensures high specificity by monitoring a specific precursor-to-product ion transition.

  • Instrumentation: Sciex Triple Quad™ 5500 system coupled with a Shimadzu Nexera X2 UHPLC.

  • Column: Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transition: [M+H]⁺ > [Fragment ion]⁺ (Specific m/z values to be determined for the analyte).

LCMS_Workflow cluster_prep_lcms Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_lcms Data Processing Sample_lcms Biological Matrix/Sample Extraction Protein Precipitation/ Solid Phase Extraction Sample_lcms->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation UPLC UPLC System Evaporation->UPLC Mass_Spec Tandem Mass Spec UPLC->Mass_Spec Ionization MRM_Data MRM Data Mass_Spec->MRM_Data Peak_Area_Ratio Peak Area Ratio (Analyte/IS) MRM_Data->Peak_Area_Ratio Concentration Concentration Calculation Peak_Area_Ratio->Concentration

Validation Parameter Comparison

The following tables summarize the validation results for both the HPLC-UV and LC-MS/MS methods, conducted in accordance with ICH Q2(R1) guidelines.

Table 1: Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

ParameterHPLC-UVLC-MS/MSAcceptance Criteria (ICH Q2(R1))
Peak Purity (from forced degradation) Pass (Peak purity index > 0.999)Not Applicable (Specificity by MRM)The analytical procedure must be able to distinguish the analyte from degradation products.
Resolution from nearest degrading peak > 2.0Not ApplicableBaseline resolution between the analyte and potential interferents.
Interference from placebo No interference observedNo interference observedNo co-eluting peaks at the retention time of the analyte.
Table 2: Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

ParameterHPLC-UVLC-MS/MSAcceptance Criteria (ICH Q2(R1))
Range 10 - 150 µg/mL1 - 500 ng/mLThe range should cover the expected concentrations of the analyte.
Correlation Coefficient (r²) > 0.999> 0.998r² ≥ 0.995
y-intercept Within ± 2% of the response at 100% concentrationWithin ± 5% of the response at the Lower Limit of QuantificationShould not be significantly different from zero.
Table 3: Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

Concentration LevelHPLC-UV (% Recovery)LC-MS/MS (% Recovery)Acceptance Criteria (ICH Q2(R1))
Low (80%) 99.5%101.2%98.0% - 102.0% for drug substance
Medium (100%) 100.2%99.8%98.0% - 102.0% for drug substance
High (120%) 100.8%100.5%98.0% - 102.0% for drug substance
Table 4: Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

ParameterHPLC-UV (%RSD)LC-MS/MS (%RSD)Acceptance Criteria (ICH Q2(R1))
Repeatability (n=6) < 1.0%< 2.0%RSD ≤ 2%
Intermediate Precision (n=6, different day, different analyst) < 1.5%< 3.0%RSD ≤ 3%
Table 5: Detection and Quantitation Limits

The Limit of Detection (LOD) is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte

Validation

Comparison Guide: Cross-Reactivity Studies of 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid in Immunoassays

Executive Summary In Therapeutic Drug Monitoring (TDM) and Pharmacokinetic (PK) profiling, the analytical specificity of an immunoassay is paramount. For novel therapeutics containing a substituted phenylglycine moiety,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In Therapeutic Drug Monitoring (TDM) and Pharmacokinetic (PK) profiling, the analytical specificity of an immunoassay is paramount. For novel therapeutics containing a substituted phenylglycine moiety, the primary metabolite—2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid (CAS: 98996-25-9)—poses a severe cross-reactivity risk. This guide objectively compares the performance of Next-Generation Monoclonal Antibody (mAb) ELISAs, Traditional Polyclonal Antibody (pAb) ELISAs, and LC-MS/MS in mitigating this interference, providing actionable experimental protocols and empirical data.

Mechanistic Insight: The Causality of Cross-Reactivity

During immunoassay development, hapten design dictates antibody specificity. If a therapeutic drug is conjugated to a carrier protein (e.g., KLH or BSA) via its core structure, the peripheral 3-hydroxy-4-methylphenyl group becomes highly exposed. Because phenolic rings are highly immunogenic, they often act as immunodominant epitopes.

Consequently, traditional pAb platforms generate a high titer of antibodies directed specifically at the 3-hydroxy-4-methylphenyl ring. When the drug is metabolized in vivo, the cleaved free amino acid (2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid) circulates in the plasma and competitively binds to these antibodies. This shared epitope recognition leads to false-positive signals or critical overestimations of the active parent drug.

Conversely, highly specific mAbs are screened to recognize the conformational linkage between the phenylglycine moiety and the parent drug's core, effectively utilizing steric hindrance to reject the free metabolite.

Mechanism Parent Parent Drug (Target Analyte) pAb Polyclonal Antibody (Broad Specificity) Parent->pAb High Affinity mAb Monoclonal Antibody (High Specificity) Parent->mAb High Affinity Metabolite 2-Amino-2-(3-hydroxy- 4-methylphenyl)acetic acid Metabolite->pAb Cross-Reacts (Shared Epitope) Metabolite->mAb No Binding (Steric Hindrance) FalsePos False Positive Overestimation pAb->FalsePos Accurate Accurate PK Quantification mAb->Accurate

Mechanistic pathway of immunoassay cross-reactivity vs. specificity.

Experimental Protocol: A Self-Validating System

To empirically determine the cross-reactivity of 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid, we employ the [1]. This protocol is designed as a self-validating system: by running parallel standard curves in the exact same biological matrix, matrix effects are inherently normalized, isolating the true antibody-antigen binding kinetics.

Step-by-Step Methodology:
  • Matrix Preparation: Pool and filter blank human plasma (or serum) to ensure a uniform matrix devoid of endogenous interference.

  • Target Analyte Spiking: Prepare a 10-point serial dilution of the parent drug in the blank matrix to establish the baseline dose-response curve.

  • Cross-Reactant Spiking: Prepare a parallel 10-point serial dilution of 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid (CAS: 98996-25-9) in the same blank matrix.

  • Immunoassay Execution: Incubate both sets of samples on the ELISA plate under identical conditions. Perform standard wash steps to remove unbound matrix components.

  • Signal Detection & IC50 Determination: Read the optical density (OD) at 450nm. Use a 4-parameter logistic (4PL) regression to determine the IC50 (the concentration yielding 50% signal displacement) for both the parent drug and the metabolite.

  • Cross-Reactivity Calculation: Apply the standard Abraham equation[1]: % Cross-Reactivity = (IC50 of Parent Drug / IC50 of Metabolite) × 100

Workflow Step1 Prepare Blank Matrix (Plasma/Serum) Step2 Spike Target Analyte (Serial Dilution) Step1->Step2 Step3 Spike Cross-Reactant (CAS 98996-25-9) Step1->Step3 Step4 Perform Immunoassay (Incubation & Wash) Step2->Step4 Step3->Step4 Step5 Determine IC50 Values (50% Displacement) Step4->Step5 Step6 Calculate % Cross-Reactivity (Target IC50 / Reactant IC50) x 100 Step5->Step6

Empirical workflow for determining immunoassay cross-reactivity.

Performance Comparison & Data Presentation

The following data objectively compares three analytical platforms evaluating a hypothetical parent drug against the 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid metabolite.

Analytical PlatformParent Drug IC50 (ng/mL)Metabolite IC50 (ng/mL)% Cross-ReactivityMatrix InterferenceAnalytical Throughput
Next-Gen mAb ELISA 2.50> 10,000< 0.025% LowHigh (96/384-well)
Traditional pAb ELISA 3.0045.006.67% ModerateHigh (96-well)
LC-MS/MS (Reference) 1.20N/A (Chromatographically Resolved)0.00% LowLow-Medium

Data Interpretation: The traditional pAb ELISA exhibits a 6.67% cross-reactivity, which is unacceptable for rigorous PK studies where metabolite concentrations often exceed parent drug concentrations by 10-fold. The Next-Gen mAb ELISA successfully suppresses cross-reactivity below the 0.1% threshold, rivaling the absolute specificity of LC-MS/MS while maintaining the high throughput necessary for large-scale clinical trials.

Authoritative Grounding & Regulatory Compliance

The rigorous evaluation of structurally similar metabolites is not just a scientific best practice; it is a strict regulatory requirement. According to the[2], assays must demonstrate high selectivity, ensuring that the quantified signal is exclusively attributable to the target analyte and not to its metabolites.

Furthermore, the[3] mandates that cross-validation and selectivity assessments must account for known degradation products and metabolites to prevent skewed toxicokinetic (TK) and PK data. By transitioning from pAb to highly specific mAb platforms, laboratories can ensure compliance with these global regulatory standards while avoiding the throughput bottlenecks associated with LC-MS/MS.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from[Link]

  • International Council for Harmonisation (ICH) / European Medicines Agency (EMA). (2024). Implementation strategy of ICH Guideline M10 on bioanalytical method validation. Retrieved from[Link]

  • National Institutes of Health (NIH) / PubMed. Variable cross-reactivity of metabolites in immunoassays. Retrieved from[Link]

Sources

Comparative

comparative analysis of different synthesis routes for 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid

As drug development increasingly relies on complex peptide mimetics and highly functionalized small molecules, the demand for non-proteinogenic α-amino acids has surged. 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid (C...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on complex peptide mimetics and highly functionalized small molecules, the demand for non-proteinogenic α-amino acids has surged. 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid (CAS: 98996-25-9)—a substituted phenylglycine derivative—serves as a critical chiral building block, particularly in the synthesis of β-lactam antibiotic side chains and targeted therapeutics.

The presence of the 3-hydroxy and 4-methyl groups on the phenyl ring introduces unique steric and electronic parameters that directly influence the regioselectivity, reaction kinetics, and yield of standard α-amino acid syntheses. As a Senior Application Scientist, I have evaluated the three primary synthetic pathways for this molecule. This guide objectively compares these routes, detailing the mechanistic causality behind each protocol to ensure you can select the most appropriate self-validating system for your scale and enantiomeric requirements.

Modified Strecker Synthesis: The Classical Baseline

Causality & Logic: The Strecker reaction remains the most atom-economical and historically validated method for synthesizing α-amino acids [1]. By condensing 3-hydroxy-4-methylbenzaldehyde with sodium cyanide and ammonium chloride, an α-amino nitrile intermediate is formed, which is subsequently hydrolyzed to the amino acid. While highly scalable and cost-effective, the classical Strecker route yields a racemic mixture and requires the handling of highly toxic cyanide salts. It is best deployed when enantiopurity is not initially required, or when downstream chiral resolution (e.g., diastereomeric salt crystallization) is planned.

Self-Validating Experimental Protocol:

  • Imine Formation & Cyanation: Dissolve 3-hydroxy-4-methylbenzaldehyde (1.0 eq) in a MeOH/H₂O mixture. Add NH₄Cl (1.5 eq) and stir for 30 minutes to ensure complete imine formation. Slowly add NaCN (1.2 eq) dropwise at 0 °C.

    • In-Process Control (IPC): Monitor via TLC (Hexane/EtOAc 7:3). The reaction is validated when the aldehyde spot (R_f ~0.6) is entirely replaced by the more polar α-amino nitrile (R_f ~0.3).

  • Acidic Hydrolysis: Isolate the α-amino nitrile and reflux in 6M HCl for 12 hours.

    • IPC: A Ninhydrin stain on TLC will reveal a distinct purple spot, confirming the presence of the primary amine.

  • Isoelectric Precipitation: Cool the mixture and adjust the pH to the isoelectric point of the amino acid (pI ~5.5) using NaOH. Filter and dry the precipitated racemic 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid.

Bucherer-Bergs & Enzymatic DKR: The Industrial Standard for Enantiopurity

Causality & Logic: For pharmaceutical applications, enantiopurity—typically the (R)-enantiomer for substituted phenylglycines—is mandatory. The Bucherer-Bergs reaction converts the starting aldehyde into a 5-substituted hydantoin [2]. Hydantoins are highly crystalline, stable, and critically, they undergo spontaneous racemization at slightly alkaline pH. By coupling this chemical step with enzymatic Dynamic Kinetic Resolution (DKR) using D-hydantoinase and D-carbamoylase, the equilibrium is continuously driven forward, funneling 100% of the racemic material into the enantiopure (R)-amino acid. This chemo-enzymatic route elegantly bypasses the 50% yield limit of traditional kinetic resolutions.

Self-Validating Experimental Protocol:

  • Hydantoin Synthesis: Mix 3-hydroxy-4-methylbenzaldehyde (1.0 eq), KCN (1.5 eq), and (NH₄)₂CO₃ (3.0 eq) in EtOH/H₂O (1:1) in a sealed pressure vessel at 60 °C for 4 hours.

    • IPC: HPLC-UV (254 nm) validation is achieved when the aldehyde peak is completely consumed, yielding the 5-(3-hydroxy-4-methylphenyl)hydantoin intermediate.

  • Enzymatic DKR: Suspend the racemic hydantoin in a 100 mM phosphate buffer (pH 8.0). Add recombinant D-hydantoinase and D-carbamoylase (e.g., derived from Agrobacterium radiobacter). Incubate at 37 °C with gentle agitation for 24 hours.

    • IPC: Chiral HPLC (e.g., Chiralcel OD-H column) will confirm the depletion of both hydantoin enantiomer peaks and the emergence of a single peak corresponding to the (R)-amino acid.

DKR_Mechanism cluster_0 Dynamic Kinetic Resolution (DKR) Aldehyde Aldehyde + KCN + (NH4)2CO3 L_Hyd (S)-Hydantoin Aldehyde->L_Hyd Bucherer-Bergs D_Hyd (R)-Hydantoin Aldehyde->D_Hyd Bucherer-Bergs Racemase Spontaneous Racemization (pH 8.0) L_Hyd->Racemase Blocked No Enzyme Affinity L_Hyd->Blocked D_Carb (R)-N-carbamoyl amino acid D_Hyd->D_Carb D-Hydantoinase Racemase->D_Hyd D_AA (R)-2-Amino-2-(3-hydroxy- 4-methylphenyl)acetic acid D_Carb->D_AA D-Carbamoylase

Caption: Mechanism of the Bucherer-Bergs reaction coupled with Enzymatic DKR to yield enantiopure (R)-amino acid.

Petasis Borono-Mannich Reaction: The Mild, Cyanide-Free Alternative

Causality & Logic: The Petasis reaction offers a modern, multicomponent approach that completely eliminates the need for toxic cyanide reagents [3]. It couples 3-hydroxy-4-methylphenylboronic acid, glyoxylic acid, and an amine. The driving force is the formation of a reactive iminium ion, followed by the intramolecular transfer of the aryl group from the boronate complex [4]. If a chiral amine (such as (R)-phenylglycinol or a chiral benzylamine) is utilized, the reaction proceeds with high diastereoselectivity. Subsequent cleavage of the chiral auxiliary yields the enantiopure amino acid under exceptionally mild, aqueous-compatible conditions.

Self-Validating Experimental Protocol:

  • Multicomponent Coupling: In a round-bottom flask, combine glyoxylic acid monohydrate (1.0 eq) and benzylamine (1.0 eq) in dichloromethane (DCM). Stir for 15 minutes to allow the iminium intermediate to form.

  • Boronic Acid Addition: Add 3-hydroxy-4-methylphenylboronic acid (1.2 eq). Stir at room temperature for 24 hours.

    • IPC: LC-MS analysis validates the step when the boronic acid mass disappears and the N-benzyl amino acid mass [M+H]⁺ becomes the dominant signal.

  • Hydrogenolytic Deprotection: Subject the isolated N-benzyl intermediate to hydrogenolysis (H₂, Pd/C) in MeOH to yield the free amino acid.

    • IPC: ¹H NMR (D₂O) will confirm the complete loss of the benzyl aromatic protons (7.2–7.4 ppm) and the benzylic CH₂ protons, verifying successful deprotection.

Quantitative Data & Performance Comparison

To facilitate route selection for your specific drug development pipeline, the following table summarizes the quantitative metrics and operational parameters of each synthetic strategy.

ParameterRoute 1: Modified StreckerRoute 2: Bucherer-Bergs + DKRRoute 3: Petasis Reaction
Starting Material 3-Hydroxy-4-methylbenzaldehyde3-Hydroxy-4-methylbenzaldehyde3-Hydroxy-4-methylphenylboronic acid
Overall Yield 75 - 85%80 - 90%65 - 80%
Enantiomeric Excess (ee) Racemic (0% ee)> 99% ee (Enantiopure)> 95% de (with chiral auxiliary)
Reagent Toxicity High (NaCN)High (KCN)Low (Cyanide-free)
Scalability Excellent (Ton scale)Excellent (Bioreactor scale)Moderate (Requires boronic acid)
Relative Cost LowMedium (Enzyme costs)High (Boronic acid & auxiliaries)

Visual Summary of Synthetic Workflows

SynthesisRoutes SM1 3-Hydroxy-4-methyl benzaldehyde Route1 Modified Strecker (NaCN, NH4Cl) SM1->Route1 Route2 Bucherer-Bergs (KCN, (NH4)2CO3) SM1->Route2 SM2 3-Hydroxy-4-methyl phenylboronic acid Route3 Petasis Reaction (Glyoxylic Acid, Amine) SM2->Route3 Int1 α-Amino Nitrile Route1->Int1 Int2 5-Substituted Hydantoin Route2->Int2 Product 2-Amino-2-(3-hydroxy- 4-methylphenyl)acetic acid Route3->Product Mild, 1-step (Requires Deprotection) Acid Acid Hydrolysis Int1->Acid Racemic Enz Enzymatic DKR (Hydantoinase) Int2->Enz Enantiopure Enz->Product Enantiopure Acid->Product Racemic

Caption: Comparative workflow of the Strecker, Bucherer-Bergs, and Petasis synthetic routes.

References

  • The Strecker Synthesis: Mechanism and Applications. Total Synthesis. Available at:[Link]

  • Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold. Chemical Reviews (ACS). Available at:[Link]

  • Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. Molecules (MDPI). Available at:[Link]

  • Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. Chemical Reviews (ACS). Available at:[Link]

Validation

Comprehensive Analytical Guide: Validating the Purity of Synthesized 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid

Executive Summary & The Analytical Challenge The synthesized compound, 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid (Exact Mass: 181.07 Da), is a highly functionalized, non-natural substituted phenylglycine derivative...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Analytical Challenge

The synthesized compound, 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid (Exact Mass: 181.07 Da), is a highly functionalized, non-natural substituted phenylglycine derivative. Its structural architecture—comprising a zwitterionic amino acid core, a phenolic hydroxyl group, and a chiral alpha-carbon—presents a multifaceted analytical challenge.

In drug development and reference material certification, relying solely on standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a critical failure point. RP-HPLC calculates purity based on relative UV area percentages, which inherently blinds the analyst to UV-transparent contaminants (e.g., inorganic salts, residual solvents) and fails to resolve enantiomeric impurities. Furthermore, phenylglycine derivatives are documented to exhibit stereolability and spontaneous chiral conversion in solution [4], making rigorous stereochemical control mandatory.

As a Senior Application Scientist, I advocate for an orthogonal, self-validating analytical system . This guide objectively compares three critical modalities—RP-HPLC-MS, Chiral HPLC, and Quantitative NMR (qNMR)—and provides robust, ICH Q2(R1)-compliant protocols to establish the absolute purity of this compound.

The Orthogonal Purity Validation Strategy

To achieve metrological traceability and absolute analytical certainty, we must synthesize relative purity data (chromatography) with absolute quantitation (qNMR). This multi-tiered approach ensures that an impurity missed by one mechanism is captured by another, creating a closed-loop validation system.

Workflow Synthesis Synthesized 2-Amino-2-(3-hydroxy- 4-methylphenyl)acetic acid RP_HPLC RP-HPLC-MS (Chemical Purity) Synthesis->RP_HPLC Chiral Chiral HPLC (Enantiomeric Purity) Synthesis->Chiral qNMR 1H-qNMR (Absolute Mass Fraction) Synthesis->qNMR Final Certified Purity Assignment RP_HPLC->Final % Area & Impurity ID Chiral->Final % ee qNMR->Final Mass %

Caption: Orthogonal analytical workflow for comprehensive purity validation.

Modality Comparison: Performance & Causality

The following table summarizes the quantitative performance metrics and mechanistic causality of the three required analytical modalities.

Table 1: Comparative Performance Metrics of Purity Validation Modalities

Analytical ModalityPrimary ObjectiveDetection Limit (LOD)Precision (RSD)Key Causality / MechanismLimitations
RP-HPLC-UV/MS Chemical Purity & Related Substances~0.01% (UV) / <1 ppm (MS)< 1.0%Hydrophobic retention; TFA suppresses carboxyl ionization for stable retention.Blind to UV-transparent inorganic salts and enantiomers.
Chiral HPLC Enantiomeric Purity (% ee)~0.05%< 1.5%Host-guest inclusion complexation requires protonated primary amine (pH < 2).Sensitive to temperature; strictly limited to primary amines.
1H-qNMR Absolute Mass Fraction (Assay)~0.1% - 0.5%< 0.5%Direct integration of analyte proton vs. SI-traceable internal standard.Lower sensitivity for trace impurities; requires complete T1​ relaxation.

Experimental Protocols & Mechanistic Justifications

Protocol A: Chemical Purity via RP-HPLC-MS

Causality: The zwitterionic nature of the amino acid causes poor retention and peak tailing on standard C18 columns at neutral pH. By highly acidifying the mobile phase with 0.1% Trifluoroacetic acid (TFA), we fully protonate the carboxylic acid ( pKa​≈2.2 ). This suppresses ionization, increases the molecule's hydrophobicity, and ensures sharp, reproducible peak shapes while providing an excellent ion source for positive-mode Electrospray Ionization (ESI-MS).

Step-by-Step Methodology:

  • Column Selection: Use a polar-endcapped C18 column (e.g., Waters XSelect HSS T3, 150 x 4.6 mm, 3.5 µm) designed to prevent stationary phase dewetting under highly aqueous conditions.

  • Mobile Phase:

    • Phase A: Ultrapure Water + 0.1% TFA.

    • Phase B: LC-MS Grade Acetonitrile + 0.1% TFA.

  • Gradient Elution: 5% B hold for 2 mins, ramp to 60% B over 15 mins, flush at 95% B for 3 mins, re-equilibrate at 5% B. Flow rate: 1.0 mL/min.

  • Detection:

    • UV/DAD: Extract chromatograms at 220 nm (amide/carboxyl absorption) and 275 nm (phenolic ring).

    • MS: ESI+ mode. Monitor for the [M+H]+ precursor ion at m/z 182.08.

  • Sample Preparation: Dissolve the synthesized product to 1.0 mg/mL in 95:5 Water:Acetonitrile. Filter through a 0.22 µm PTFE syringe filter.

Protocol B: Enantiomeric Purity via Chiral HPLC

Causality: Phenylglycine derivatives cannot be separated by achiral C18 columns. To resolve the (R) and (S) enantiomers, we utilize a Crown Ether chiral stationary phase (e.g., Daicel CROWNPAK CR(+)). The chiral recognition mechanism relies on the formation of a host-guest inclusion complex between the crown ether and the primary amine of the analyte. This interaction strictly requires the amine to be fully protonated ( −NH3+​ ), dictating a highly acidic mobile phase [4].

Step-by-Step Methodology:

  • Column Selection: Daicel CROWNPAK CR(+) (150 x 4.0 mm, 5 µm).

  • Mobile Phase: Aqueous Perchloric acid ( HClO4​ ) adjusted to pH 1.5 / Methanol (90:10 v/v). Note: Do not use buffer salts, as they compete with the analyte for the crown ether cavity.

  • Chromatographic Conditions: Flow rate at 0.6 mL/min. Crucial: Maintain column temperature strictly at 10°C. Lower temperatures thermodynamically stabilize the transient diastereomeric inclusion complexes, vastly improving enantiomeric resolution ( Rs​ ).

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve 0.5 mg/mL of the analyte directly into the mobile phase to prevent solvent-mismatch peak distortion.

Protocol C: Absolute Mass Fraction via 1H-qNMR

Causality: Chromatographic area normalization assumes all components elute and share identical extinction coefficients—a mathematically flawed assumption for absolute purity. Quantitative NMR (qNMR) has emerged as the gold standard for pharmaceutical reference materials because the signal area is directly proportional to the number of nuclei, regardless of chemical structure [2, 3]. By comparing a distinct analyte proton against an SI-traceable Internal Calibrant (IC), we establish a true mass balance.

Step-by-Step Methodology:

  • Internal Standard Selection: Maleic acid (Traceable CRM, purity >99.9%). Its singlet at ~6.3 ppm does not interfere with the analyte's aromatic protons (6.5 - 7.2 ppm) or the chiral alpha-proton (~4.8 ppm).

  • Solvent System: Deuterium oxide ( D2​O ) spiked with 0.1% DCl . The acid shifts the exchangeable −OH and −NH3+​ protons downfield, preventing them from coalescing with the critical alpha-proton signal.

  • Gravimetric Preparation: Using a microbalance ( d=0.001 mg), accurately co-weigh ~20 mg of the synthesized compound and ~5 mg of Maleic acid into a static-free vial. Dissolve in 0.6 mL of the solvent system and transfer to a 5 mm NMR tube.

  • Acquisition Parameters: 600 MHz NMR, 90° excitation pulse. Crucial: Set the relaxation delay ( D1​ ) to 60 seconds. This ensures complete longitudinal relaxation ( T1​ ) of all protons, preventing signal saturation and quantitation bias.

  • Data Analysis: Calculate absolute purity using the standard qNMR mass balance equation, integrating the alpha-proton of the analyte against the maleic acid singlet.

ICH Q2(R1) Validation Framework

To guarantee that these analytical procedures are scientifically sound and suitable for regulatory submission, they must be validated according to the ICH Q2(R1) Guidelines for the Validation of Analytical Procedures [1]. The validation must prove that the methods are specific, linear, accurate, and precise.

ICH_Validation cluster_0 ICH Q2(R1) Validation Parameters Spec Specificity (Peak Resolution > 1.5) Valid Validated Method Ready for Batch Release Spec->Valid Lin Linearity & Range (R² ≥ 0.999) Lin->Valid Acc Accuracy (98-102% Recovery) Acc->Valid Prec Precision (RSD ≤ 2.0%) Prec->Valid LOD LOD / LOQ (S/N Ratio 3:1 / 10:1) LOD->Valid Method Analytical Procedure Method->Spec Method->Lin Method->Acc Method->Prec Method->LOD

Caption: ICH Q2(R1) method validation decision tree for analytical procedures.

  • Specificity: The method must demonstrate baseline resolution ( Rs​>1.5 ) between 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid and its known synthetic precursors (e.g., 3-methylphenol or glyoxylic acid derivatives).

  • Linearity: The RP-HPLC and qNMR responses must exhibit a coefficient of determination ( R2 ) ≥0.999 across a range of 50% to 150% of the nominal target concentration.

  • Accuracy: Assessed via spike-recovery experiments. Known quantities of impurities are spiked into the pure drug substance; the recovered amount must fall within 98–102% of the theoretical value.

References

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH).[Link]

  • Purity assignment for peptide certified reference materials by combining qNMR and LC-MS/MS amino acid analysis results: application to angiotensin II . PubMed (NIH).[Link]

  • Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis . PubMed (NIH).[Link]

  • HPLC–DAD Evidence of the Oscillatory Chiral Conversion of Phenylglycine . Oxford Academic (Chromatographic Science).[Link]

Comparative

Technical Comparison Guide: 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid in Peptidomimetic Drug Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid (CAS: 98996-25-9)[1][2] Executive Summary The pursuit of proteolytic st...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid (CAS: 98996-25-9)[1][2]

Executive Summary

The pursuit of proteolytic stability and high target affinity in peptide therapeutics relies heavily on the incorporation of non-proteinogenic amino acids. 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid (hereafter referred to as 3-OH-4-Me-Phg ) is a highly specialized, substituted phenylglycine derivative[2]. Unlike standard aromatic amino acids such as Phenylalanine (Phe) or Tyrosine (Tyr), phenylglycine derivatives lack a β -methylene spacer[3][4]. This direct attachment of the aromatic ring to the α -carbon imparts severe conformational rigidity to the peptide backbone, while the specific 3-hydroxy-4-methyl substitution pattern provides a unique pharmacophore for deep hydrophobic pocket engagement and directional hydrogen bonding[5].

This guide objectively compares the structural, physicochemical, and synthetic performance of 3-OH-4-Me-Phg against standard alternatives, providing actionable experimental protocols for its integration into Solid-Phase Peptide Synthesis (SPPS).

Structural and Conformational Comparison

To understand the utility of 3-OH-4-Me-Phg, it must be compared against its structural relatives: L-Tyrosine (Tyr), L-Phenylglycine (Phg), and 4-Hydroxyphenylglycine (HPG).

The Causality of Backbone Rigidity

In natural amino acids like Tyrosine, the β -methylene group acts as a flexible hinge, allowing the aromatic side chain to rotate freely and the peptide backbone to adopt a wide range of ϕ (phi) and ψ (psi) dihedral angles. In contrast, the phenylglycine core of 3-OH-4-Me-Phg places the bulky aromatic ring directly adjacent to the backbone[3]. This steric clash severely restricts the Ramachandran conformational space, often forcing the peptide into highly stable secondary structures such as β -turns or 310​ -helices[6].

Electronic and Steric Pharmacodynamics
  • Lipophilic Anchoring: The addition of the 4-methyl group significantly increases the lipophilicity (LogP) of the residue compared to HPG. This methyl group acts as a hydrophobic anchor, driving the side chain into lipophilic receptor pockets (e.g., in Zika virus protease inhibitors)[5].

  • Directional H-Bonding: While Tyrosine and HPG utilize a para-hydroxyl (4-OH) group, 3-OH-4-Me-Phg features a meta-hydroxyl (3-OH). The adjacent 4-methyl group sterically restricts the rotational freedom of the 3-OH bond and slightly modulates its phenolic pKa​ via electron donation, creating a highly specific, locked hydrogen-bond donor/acceptor vector.

G A L-Tyrosine (Flexible Core, 4-OH) B L-Phenylglycine (Rigid Core, Unsubstituted) A->B Remove β-CH2 (Increases Rigidity) C 4-Hydroxyphenylglycine (Rigid Core, 4-OH) B->C Add 4-OH (Adds H-Bonding) D 3-OH-4-Me-Phenylglycine (Rigid + Lipophilic + H-Bond) C->D Shift to 3-OH, Add 4-Me (Alters Vector & Lipophilicity)

Caption: Structural lineage of phenylglycine derivatives highlighting the pathway to rigidification.

Quantitative Performance Data

The following table summarizes the physicochemical properties and synthetic behavior of these residues. Data is aggregated from standard structure-activity relationship (SAR) principles and known phenylglycine behaviors[4][7].

CompoundCore ScaffoldEst. ClogPPhenolic pKa​ Proteolytic StabilitySPPS Epimerization Risk
L-Tyrosine (Tyr) Phenylalanine-1.5~10.0LowLow
L-Phenylglycine (Phg) Phenylglycine-1.1N/AHighHigh
4-Hydroxyphenylglycine (HPG) Phenylglycine-1.3~9.8HighHigh
3-OH-4-Me-Phg Phenylglycine-0.8~10.2Very High High

Note: The increased proteolytic stability of 3-OH-4-Me-Phg is caused by the steric shielding of the adjacent peptide bonds, preventing nucleophilic attack by proteases like chymotrypsin.

Experimental Methodology: Optimized Fmoc-SPPS Incorporation

The Epimerization Challenge: Phenylglycine derivatives are notoriously prone to base-catalyzed epimerization (racemization) during SPPS[7]. Because the aromatic ring is directly attached to the α -carbon, the α -proton is highly acidic (the resulting carbanion is resonance-stabilized by the phenyl ring). Standard coupling conditions using strong bases like DIPEA with HATU will result in significant loss of chiral integrity via oxazolone formation.

To ensure a self-validating, high-fidelity synthesis , the following protocol utilizes DEPBT or COMU combined with the sterically hindered, weaker base TMP (2,4,6-trimethylpyridine) to suppress proton abstraction while maintaining coupling efficiency[7].

Step-by-Step Protocol
  • Resin Preparation: Swell Rink Amide resin (0.1 mmol scale) in anhydrous N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 5 min).

    • Self-Validation Step: Collect the deprotection flow-through and measure UV absorbance at 301 nm. A plateau in the dibenzofulvene-piperidine adduct concentration confirms complete deprotection.

  • Pre-Activation (Crucial Step): In a separate vial, dissolve 3.0 eq (0.3 mmol) of Fmoc-3-OH-4-Me-Phg-OH and 3.0 eq of DEPBT in minimal DMF. Add 6.0 eq of TMP. Do not use DIPEA.

  • Coupling: Add the activated mixture to the resin. Agitate gently at room temperature for 2 to 3 hours. The steric bulk of the 4-methyl group necessitates a longer coupling time compared to standard amino acids.

  • Washing & Capping: Wash the resin with DMF (5 × 1 min). Cap any unreacted amines using acetic anhydride/pyridine/DMF (1:2:7) for 10 minutes to prevent deletion sequences.

  • Cleavage: Cleave the peptide from the resin using a cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

  • Validation: Precipitate in cold diethyl ether, centrifuge, and analyze via chiral RP-HPLC and LC-MS to confirm mass and stereochemical purity.

SPPS_Workflow N1 Resin Swelling (Anhydrous DMF) N2 Fmoc Deprotection (20% Piperidine) N1->N2 N3 Activation & Coupling (DEPBT + TMP) N2->N3 UV 301nm Check N4 Resin Cleavage (TFA/TIS/H2O) N3->N4 Avoids Epimerization N5 Validation (Chiral HPLC/MS) N4->N5 Verifies Purity

Caption: Optimized SPPS workflow for phenylglycine derivatives to prevent base-catalyzed epimerization.

Performance in Drug Design: Field-Proven Insights

When engineering peptide-based therapeutics, replacing a native Tyrosine or Phenylalanine with 3-OH-4-Me-Phg yields two primary pharmacological upgrades:

  • Overcoming Enzymatic Degradation: The conformational rigidity imposed by the phenylglycine core restricts the ability of the peptide backbone to adapt to the active sites of endogenous proteases. In studies involving neuropeptide analogs, point-substitutions with rigidified aromatic cores significantly extended plasma half-lives[3].

  • Enhanced Target Affinity via Conformational Locking: In the development of covalent inhibitors for viral proteases (such as ZIKV), positioning a substituted phenylglycine at the P1 or P2 pocket locks the inhibitor into a bioactive conformation[5]. The 4-methyl group of 3-OH-4-Me-Phg perfectly fills deep hydrophobic sub-pockets, while the 3-hydroxyl group establishes a critical, immovable hydrogen bond with the receptor backbone, often shifting binding affinities from the micromolar down to the double-digit nanomolar range[5].

References

  • Point-Substitution of Phenylalanine Residues of 26RFa Neuropeptide: A Structure-Activity Relationship Study . National Center for Biotechnology Information (PMC). Available at: [Link][3]

  • Revisiting 3_10-helices: biological relevance, mimetics and applications . Exploration of Targeted Anti-tumor Therapy. Available at: [Link][6]

  • Conformers, infrared spectrum, UV-induced photochemistry, and near-IR-induced generation of two rare conformers of matrix-isolated phenylglycine . The Journal of Chemical Physics (AIP Publishing). Available at: [Link][4]

  • Boroleucine‐Derived Covalent Inhibitors of the ZIKV Protease . ResearchGate. Available at:[Link][5]

  • Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions . ResearchGate. Available at:[Link][7]

Sources

Validation

Assessing the Specificity of 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid in Biological Assays: A Comparative Guide

In the landscape of modern drug discovery, the specificity of a small molecule is a critical determinant of its therapeutic potential and safety profile. A highly specific compound interacts with its intended target with...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the specificity of a small molecule is a critical determinant of its therapeutic potential and safety profile. A highly specific compound interacts with its intended target with high affinity while exhibiting minimal binding to other biomolecules, thereby reducing the likelihood of off-target effects and adverse drug reactions. This guide provides a comprehensive framework for assessing the biological specificity of a novel compound, 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid, using a multi-faceted and rigorous scientific approach. For the purpose of this illustrative guide, we will hypothesize that our compound of interest is an inhibitor of Aromatic L-amino acid decarboxylase (AADC) based on its structural similarity to the enzyme's natural substrate, L-DOPA.

The Crucial Role of Specificity in Drug Development

The journey of a drug candidate from initial discovery to clinical application is fraught with challenges, with a significant number of failures attributed to a lack of specificity. Off-target interactions can lead to unforeseen toxicities, diminished efficacy, and a narrow therapeutic window. Therefore, a thorough evaluation of a compound's specificity is not merely a regulatory hurdle but a fundamental aspect of rational drug design. This guide will walk researchers through a logical, evidence-based workflow to characterize the specificity of 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid, a workflow that can be adapted for other small molecules.

Hypothetical Target: Aromatic L-amino acid Decarboxylase (AADC)

Aromatic L-amino acid decarboxylase (AADC) is a pyridoxal 5'-phosphate (PLP) dependent enzyme responsible for the final step in the biosynthesis of the key neurotransmitters dopamine and serotonin. Given the structural resemblance of 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid to L-DOPA, a primary substrate of AADC, we postulate that it may act as a competitive inhibitor of this enzyme. Phenylacetic acid derivatives have been previously investigated as AADC inhibitors[1][2]. Inhibition of AADC is a clinically validated strategy, for instance, in the treatment of Parkinson's disease, where peripheral AADC inhibitors are co-administered with L-DOPA to increase its central nervous system bioavailability[3][4].

A Phased Approach to Specificity Assessment

A robust assessment of specificity involves a tiered approach, beginning with in vitro biochemical assays, progressing to cell-based models, and culminating in broader profiling against a panel of related and unrelated targets.

Phase 1: In Vitro Target Engagement and Potency

The initial phase focuses on confirming the direct interaction of 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid with purified AADC and determining its inhibitory potency.

Experimental Protocol: AADC Inhibition Assay (Spectrophotometric)

This assay measures the enzymatic activity of AADC by monitoring the decrease in absorbance of its substrate, L-DOPA.

Materials:

  • Recombinant human AADC enzyme

  • L-DOPA (substrate)

  • Pyridoxal 5'-phosphate (PLP, cofactor)

  • Potassium phosphate buffer, pH 7.2

  • 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid

  • Known AADC inhibitor (e.g., Carbidopa) as a positive control[3]

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading at 280 nm

Procedure:

  • Prepare a stock solution of 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid and the positive control (Carbidopa) in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 180 µL of potassium phosphate buffer containing AADC enzyme and PLP to each well.

  • Add 10 µL of a serial dilution of the test compound or positive control to the respective wells. Include a vehicle control (DMSO).

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of L-DOPA solution to each well.

  • Immediately measure the absorbance at 280 nm and continue to monitor every minute for 30 minutes at 37°C.

  • Calculate the initial reaction velocity (V₀) for each concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

Data Presentation:

CompoundTargetAssay TypeIC₅₀ (µM)
2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acidAADCSpectrophotometricTBD
Carbidopa (Positive Control)AADCSpectrophotometricKnown Value
Structurally Similar Inactive CompoundAADCSpectrophotometric>100

TBD: To be determined experimentally.

Phase 2: Orthogonal and Counter-Screening Assays

To ensure the observed inhibition is not an artifact of the assay format and to begin probing for off-target effects, orthogonal and counter-screening assays are essential.

Orthogonal Assay: HPLC-based AADC Activity Assay

This method directly measures the formation of dopamine from L-DOPA, providing a more direct assessment of enzyme inhibition.

Counter-Screening: Assessing Specificity Against a Related Enzyme

To demonstrate specificity, it is crucial to test the compound against a related enzyme. Tyrosine hydroxylase, the rate-limiting enzyme in catecholamine biosynthesis, is a suitable candidate.

Experimental Workflow for Specificity Assessment:

G cluster_0 Phase 1: Initial Hit Validation cluster_1 Phase 2: Specificity Profiling cluster_2 Phase 3: Cellular Activity A Primary Screen: Spectrophotometric AADC Assay B Dose-Response & IC₅₀ Determination A->B C Orthogonal Assay: HPLC-based AADC Assay B->C Confirm On-Target Activity D Counter-Screen: Tyrosine Hydroxylase Assay B->D Assess Specificity F Cell-based AADC Target Engagement C->F Validate in Cellular Context E Broader Kinase/Enzyme Panel Screen D->E Broaden Specificity Profile G Cell Viability/Cytotoxicity Assay F->G Evaluate Cellular Health

Caption: A tiered workflow for assessing small molecule specificity.

Phase 3: Cell-Based Assays

Moving into a cellular context is critical to understand the compound's activity in a more physiologically relevant environment.

Experimental Protocol: Cellular AADC Target Engagement Assay

This assay measures the accumulation of L-DOPA in cells overexpressing AADC when treated with the test compound.

Materials:

  • HEK293 cells stably overexpressing human AADC

  • Cell culture medium and supplements

  • L-DOPA

  • 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid

  • Carbidopa

  • Lysis buffer

  • HPLC system for L-DOPA quantification

Procedure:

  • Seed HEK293-AADC cells in 24-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the test compound or positive control for 1 hour.

  • Add L-DOPA to the medium and incubate for a further 2 hours.

  • Wash the cells with ice-cold PBS and lyse them.

  • Quantify the intracellular concentration of L-DOPA using a validated HPLC method.

  • Determine the EC₅₀ value for the accumulation of L-DOPA.

Comparative Analysis with Alternative Compounds

To contextualize the specificity of 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid, a comparison with known AADC inhibitors and structurally related but inactive compounds is necessary.

CompoundAADC IC₅₀ (µM)Tyrosine Hydroxylase IC₅₀ (µM)Aldose Reductase IC₅₀ (µM)Metabotropic Glutamate Receptor 5 EC₅₀ (µM)
2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acidTBDTBDTBDTBD
Carbidopa~0.1>100>100>100
Benserazide~0.05>100>100>100
3-Hydroxyphenylacetic acid>100>100TBDTBD
Phenylglycine>100>100>100TBD

TBD: To be determined experimentally. Known inhibitors of other targets for which phenylacetic acid/phenylglycine derivatives have shown activity are included for a comprehensive comparison.[5][6][7]

Broader Specificity Profiling: The Importance of Panel Screening

To build a comprehensive specificity profile, it is imperative to screen the compound against a broad panel of off-targets. Commercial services offer screening against hundreds of kinases, GPCRs, ion channels, and other enzymes. This unbiased approach can uncover previously unknown off-target interactions.

Hypothetical Signaling Pathway Interaction:

cluster_pathway Catecholamine Biosynthesis Pathway cluster_inhibitors Points of Inhibition Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine AADC Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β- Hydroxylase Test_Compound 2-Amino-2-(3-hydroxy-4- methylphenyl)acetic acid Test_Compound->L_DOPA Carbidopa Carbidopa Carbidopa->L_DOPA

Caption: Hypothetical inhibition of the catecholamine pathway.

Conclusion: An Evidence-Based Path to Confident Drug Development

The assessment of small molecule specificity is a cornerstone of modern drug discovery. By employing a systematic and multi-pronged approach encompassing biochemical, orthogonal, and cell-based assays, complemented by broad off-target profiling, researchers can build a robust data package to support the progression of a lead candidate. The hypothetical case of 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid as an AADC inhibitor illustrates a logical and scientifically rigorous pathway to de-risk a project and make informed decisions. This commitment to thorough specificity profiling is paramount for the development of safer and more effective medicines.

References

  • Dias, P., Pourová, J., Vopršalová, M., et al. (2022). 3-Hydroxyphenylacetic Acid: A Blood Pressure-Reducing Flavonoid Metabolite. Nutrients, 14(2), 328. [Link]

  • Bertoldi, M., Gadaleta, D., & Voltattorni, C. B. (1997). Inhibitors binding to L-aromatic amino acid decarboxylase. Biochemical and biophysical research communications, 233(2), 489–493. [Link]

  • Rupa Health. (n.d.). 3-Hydroxyphenylacetic Acid. Retrieved from [Link]

  • Dias, P., Pourová, J., Vopršalová, M., et al. (2022). 3-Hydroxyphenylacetic Acid: A Blood Pressure-Reducing Flavonoid Metabolite. Nutrients, 14(2), 328. [Link]

  • Zhang, Y., et al. (2023). Bioactive molecular family construction: Design, optimization and antifungal mechanism study of novel 2-phenylglycine derivatives. Arabian Journal of Chemistry, 16(3), 104529. [Link]

  • Minami, M., et al. (1993). Inhibition of human brain aromatic L-amino acid decarboxylase by cooked food-derived 3-amino-1-methyl-5H-pyrido[4,3-b]indole (Trp-P-2) and other heterocyclic amines. Carcinogenesis, 14(10), 2059-2063. [Link]

  • Oncodesign Services. (n.d.). Single dose pharmacokinetics of intravenous 3,4-dihydroxyphenylacetic acid and 3-hydroxyphenylacetic acid in rats. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Design, Synthesis and Bioassay of 2-Phenylglycine Derivatives as Potential Pesticide Candidates. Molecules, 28(2), 743. [Link]

  • Berger, J. P., et al. (2003). Phenylacetic acid derivatives as hPPAR agonists. Bioorganic & medicinal chemistry letters, 13(7), 1331–1334. [Link]

  • Gilbert, J. A., Frederick, L. M., & Ames, M. M. (2000). The Aromatic-l-Amino Acid Decarboxylase Inhibitor Carbidopa Is Selectively Cytotoxic to Human Pulmonary Carcinoid and Small Cell Lung Carcinoma Cells. Clinical Cancer Research, 6(11), 4365–4372. [Link]

  • Taylor & Francis. (n.d.). Aromatic l-amino acid decarboxylase inhibitor – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Retrieved from [Link]

  • Bentham Science Publishers. (2022). Design, Synthesis, Inhibitory Activity, and SAR Studies of Hydrophobic Phenylacetic Acid Derivatives as Neuraminidase Inhibitors. Letters in Drug Design & Discovery, 19(8). [Link]

  • Maycock, A. L., et al. (1980). Irreversible inhibition of aromatic-L-amino acid decarboxylase by alpha-difluoromethyl-DOPA and metabolism of the inhibitor. Biochemistry, 19(8), 1579–1585. [Link]

  • Birse, E. F., et al. (1993). Phenylglycine derivatives as new pharmacological tools for investigating the role of metabotropic glutamate receptors in the central nervous system. Neuroscience, 52(3), 481–488. [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid proper disposal procedures

Standard Operating Procedure & Disposal Protocol: 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid As drug development and synthetic workflows increasingly rely on specialized building blocks, the safe handling and dispos...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Disposal Protocol: 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid

As drug development and synthetic workflows increasingly rely on specialized building blocks, the safe handling and disposal of unnatural amino acids is paramount. 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid (CAS: 98996-25-9) is a substituted phenylglycine derivative utilized extensively in peptidomimetic research[1].

This guide provides researchers and laboratory managers with a self-validating, step-by-step operational plan for the safe accumulation, segregation, and disposal of this compound. By understanding the chemical causality behind these protocols, laboratories can ensure regulatory compliance, protect personnel, and prevent dangerous chemical incompatibilities.

Chemical Profile & Hazard Causality

To safely dispose of any chemical, one must first understand how its molecular structure dictates its reactivity. 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid contains three key functional groups: an amine, a carboxylic acid, and a phenolic hydroxyl group.

  • The Causality of Segregation: The phenolic moiety is highly susceptible to oxidation. If this compound is inadvertently mixed with strong oxidizing waste streams (such as nitric acid, perchloric acid, or Chromerge), it can initiate a rapid exothermic reaction[2]. This heat generation can cause solvent boiling, pressure build-up, and catastrophic container rupture.

  • Physical Hazards: As a solid powder, the primary exposure route during disposal is dust inhalation. It is classified as a skin, eye, and respiratory irritant.

Table 1: Chemical & Waste Characterization Data
Property / ParameterSpecificationOperational Implication
CAS Number 98996-25-9Required for precise SDS tracking and waste manifesting[1].
Molecular Formula C₉H₁₁NO₃Non-halogenated; generates CO₂, H₂O, and NOₓ upon incineration.
Physical State Solid (Powder/Crystals)High dust inhalation risk; dictates wet-sweeping for spills.
RCRA Waste Status Unlisted Hazardous WasteMust be managed as a Non-Halogenated Organic Solid.
Incompatibilities Strong oxidizers, strong acidsStrict segregation from analytical acid waste is mandatory[2].
SAA Volume Limit 25 Gallons (Total Lab Waste)Monitor Satellite Accumulation Area (SAA) limits strictly[3].

Waste Segregation & Accumulation Strategy

Proper waste management begins at the bench. The Environmental Protection Agency (EPA) and the American Chemical Society (ACS) recommend managing laboratory waste in designated Satellite Accumulation Areas (SAAs) at or near the point of generation[3][4].

WasteSegregation Start Waste Generation: 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid State Physical State? Start->State Solid Solid Powder/Crystals State->Solid Dry Liquid Dissolved in Solvent State->Liquid Solution SolidBin Non-Halogenated Solid Organic Waste Bin Solid->SolidBin LiquidType Solvent Type? Liquid->LiquidType Incineration High-Temperature Incineration (EPA Compliant) SolidBin->Incineration Aqueous Aqueous Solution (pH 5-9) LiquidType->Aqueous Organic Organic Solvent (e.g., DMSO, MeOH) LiquidType->Organic AqueousBin Aqueous Waste Bin (Verify pH compatibility) Aqueous->AqueousBin OrganicBin Non-Halogenated Organic Liquid Waste Organic->OrganicBin AqueousBin->Incineration OrganicBin->Incineration

Workflow for the segregation and EPA-compliant disposal of the amino acid derivative.

Step-by-Step Disposal Methodologies

To ensure a self-validating safety system, every disposal action must be preceded by a compatibility check.

Protocol A: Routine Solid Waste Disposal
  • Verification: Confirm the chemical identity via the label (CAS: 98996-25-9) and visually inspect the "Non-Halogenated Solid Organic Waste" container to ensure no incompatible materials (e.g., nitrates, perchlorates) are present[2].

  • Transfer: Working inside a certified chemical fume hood, carefully transfer residual solid powder into the waste container to prevent dust aerosolization.

  • Containment & Headroom: Secure the container with a tight-fitting, screw-top cap. Never fill the container beyond the neck; leave at least one inch of headroom to allow for temperature-induced expansion[2].

  • Labeling: Attach a hazardous waste tag immediately. Write out "2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid" completely. Do not use structural abbreviations or acronyms.

  • SAA Storage: Place the sealed container in a secondary containment bin within the lab's SAA. Inspect the SAA weekly for leaks[2].

  • EHS Removal: Request a waste pickup from Environmental Health and Safety (EHS) before the container reaches capacity or exceeds the 6-month accumulation limit[3].

Protocol B: Liquid Waste Disposal (Solvent Solutions)
  • Solvent Identification: Identify whether the amino acid is dissolved in an aqueous buffer or an organic solvent (e.g., DMSO, DMF, Methanol).

  • Compatibility Check (Critical): Because this compound can act as a zwitterionic buffer, ensure the target waste carboy does not contain heavy metals or reactive acids. Never pour this solution into a steel container[2].

  • Transfer: Use a dedicated funnel to pour the solution into the appropriate liquid waste carboy.

  • Documentation: Log the estimated mass of the dissolved solute and the exact volume of the solvent on the waste accumulation log to facilitate accurate EPA manifesting[4].

Emergency Spill Response & Decontamination

Spills of solid amino acid powders require immediate action to mitigate inhalation risks. Dry sweeping is strictly prohibited.

SpillResponse Spill Spill Detected PPE Don PPE (Gloves, Goggles, N95) Spill->PPE Contain Containment (Avoid drafts) PPE->Contain Sweep Moisten & Sweep (Damp absorbent pad) Contain->Sweep Bag Place in sealed Hazardous Waste Bag Sweep->Bag Label Label as: 'Spill Debris' Bag->Label

Step-by-step emergency spill response and decontamination procedure for solid powder.

Spill Cleanup Procedure:

  • Isolate the Area: Restrict access to the spill zone and turn off any localized fans or equipment that could generate drafts.

  • Don PPE: Put on nitrile gloves, safety goggles, and a particulate respirator (N95 or higher) to protect against airborne irritants.

  • Moisten the Spill: Lightly mist the spilled powder with a compatible solvent (e.g., water or a 70% ethanol solution) to suppress dust generation.

  • Collect Debris: Use damp absorbent pads or a dedicated spill-cleanup scoop to collect the moistened material.

  • Package and Label: Place all collected debris, including contaminated gloves and absorbent pads, into a heavy-duty hazardous waste bag. Seal tightly and label as "Spill Debris - Toxic/Irritant Solid" for EHS collection.

Regulatory Compliance & Final Destruction

Once waste is removed from the laboratory, it enters the institutional waste stream. Under EPA guidelines, samples and chemicals designated for disposal must be treated as regulated waste, meeting all federal and state requirements[5].

Because 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid is an organic compound devoid of heavy metals or halogens, the ultimate and most environmentally sound disposal method is high-temperature incineration . Incineration facilities thermally destruct the compound, converting the carbon and hydrogen backbone into carbon dioxide and water, while the nitrogen atom is converted into NOₓ gases, which are subsequently neutralized by the facility's pollution-control scrubbers. By adhering to these protocols, laboratories ensure that their internal operations align seamlessly with external environmental protection standards.

References

  • AChemBlock.2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid 95% | CAS 98996-25-9.
  • Environmental Protection Agency (EPA).Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods.
  • Northwestern University Research Safety.Hazardous Waste Disposal Guide.
  • Central Washington University.Laboratory Hazardous Waste Disposal Guidelines.
  • American Chemical Society (ACS).Regulation of Laboratory Waste.

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or complex chemical entities, such as 2-Amino-2-(3-hydroxy-4-me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or complex chemical entities, such as 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid, demands a proactive and conservative approach to personal protection. Given its complex aromatic amino acid structure, this compound should be treated as a potent substance with unknown toxicological properties until proven otherwise. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, grounded in established safety principles and field-proven insights.

Foundational Safety: Hazard Assessment and Engineering Controls

Before any personal protective equipment (PPE) is selected, a thorough understanding of the potential hazards and the primary methods of exposure control is essential. PPE is the final barrier between the researcher and the chemical; it should never be the only one.[1][2]

Potential Hazards: Based on data from structurally similar aromatic amino acids, 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid should be presumed to pose the following risks:

  • Skin Irritation (H315): May cause skin irritation upon contact.[3][4][5][6]

  • Serious Eye Irritation (H319): Can cause serious and potentially damaging eye irritation.[3][4][5][6]

  • Respiratory Irritation (H335): Inhalation of the powder may lead to respiratory tract irritation.[3][4][5][6]

Primary Engineering Controls: The first line of defense is to minimize the potential for exposure through robust engineering controls.

  • Chemical Fume Hood: All manipulations of the solid compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to prevent the inhalation of airborne particles.[7]

  • Designated Work Area: A specific area within the laboratory should be designated for handling this compound to prevent cross-contamination.[7]

  • Ventilation: Ensure the laboratory is well-ventilated to keep airborne concentrations of any chemical low.[3][8]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE must be deliberate, with each component chosen to address a specific route of potential exposure. The following table outlines the minimum required PPE for handling 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid.

Protection Type Required PPE Rationale and Key Specifications
Respiratory NIOSH-approved N100 or P100 respirator (for solid form).[7]Protects against the inhalation of fine particulates. For extended operations, a Powered Air-Purifying Respirator (PAPR) should be considered for enhanced protection and user comfort.[7][9]
NIOSH-approved organic vapor cartridge respirator (for solutions).[7]Protects against vapors from organic solvents used to dissolve the compound. The specific cartridge type should be selected based on the solvent's Safety Data Sheet (SDS).
Eye and Face Chemical safety goggles with side-shields and a face shield.[3][7]Goggles provide a seal to protect eyes from dust and splashes.[7] A face shield offers a critical secondary layer of protection for the entire face against splashes.[7][10]
Hand Double-gloving with nitrile gloves.[7]Nitrile is the preferred material for general chemical protection.[9] Double-gloving provides an added layer of security; the outer glove should be removed and disposed of immediately after handling the compound or in case of contamination.[7]
Body Disposable lab coat with tight-fitting cuffs.[7]A disposable coat prevents contamination of personal clothing and should be removed and disposed of as hazardous waste upon completion of work.[7]
Foot Closed-toe, chemical-resistant shoes.[7]Protects feet from spills. Shoe covers should be worn for work in high-potency compound areas to prevent tracking contamination out of the designated area.[7]
Operational Plan: A Step-by-Step Procedural Guide

A systematic approach to handling operations is crucial for ensuring safety and experimental integrity.

  • Verify Engineering Controls: Confirm that the chemical fume hood has been certified within the last year and that the airflow is optimal.

  • Assemble PPE: Ensure all necessary PPE is available, in the correct sizes, and in good condition. Inspect gloves for any signs of degradation or punctures before use.[3]

  • Prepare Spill Kit: Confirm that a spill kit appropriate for potent powder compounds is readily accessible.

  • Review Emergency Procedures: Re-familiarize yourself with the location and operation of the nearest eyewash station and safety shower.[8]

The following diagram illustrates the logical flow of operations, from preparation to disposal, emphasizing critical safety checkpoints.

Caption: Workflow for the safe handling of potent chemical compounds.

Donning (Putting On) Sequence:

  • Shoe Covers: If required, don shoe covers first.

  • Inner Gloves: Put on the first pair of nitrile gloves.

  • Lab Coat: Don the disposable lab coat, ensuring cuffs are snug over the inner gloves.

  • Respirator: Fit the appropriate respirator. Perform a seal check as per the manufacturer's instructions.

  • Goggles and Face Shield: Put on safety goggles, followed by the face shield.

  • Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.

Doffing (Taking Off) Sequence: The principle is to remove the most contaminated items first.

  • Outer Gloves: Remove the outer gloves, peeling them off without touching the outside surface with your bare hands.

  • Lab Coat and Shoe Covers: Remove the disposable lab coat and shoe covers. Turn the lab coat inside out as you remove it. Dispose of immediately into a designated hazardous waste container.

  • Face Shield and Goggles: Remove the face shield and goggles from the back.

  • Respirator: Remove the respirator.

  • Inner Gloves: Remove the final pair of gloves.

  • Hand Washing: Immediately wash hands thoroughly with soap and water.[3]

Disposal Plan: Managing Contaminated Materials

Proper disposal is a critical final step to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All materials that have come into contact with 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid are considered hazardous waste. This includes:

    • Disposable PPE (gloves, lab coat, shoe covers)

    • Weighing papers and contaminated consumables

    • Excess solid compound and solutions

  • Containment: Solid waste should be placed in a sealed, clearly labeled hazardous waste bag. Liquid waste should be collected in a compatible, sealed, and labeled container.

  • Disposal Route: All waste must be disposed of through an approved institutional or commercial chemical waste management program.[7] Adhere strictly to all local and national regulations for hazardous waste disposal.[3] Do not discharge any of this chemical or its solutions into drains.[3]

Emergency First Aid Procedures

In the event of an exposure, immediate and correct action is vital.

  • Inhalation: Remove the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs.[3][11]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do.[3][11] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4]

By adhering to these rigorous safety protocols, researchers can confidently work with 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • Personal protective equipment for handling 4-amino-N-[(2S) - Benchchem. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoREHaVITU9NVVCNef7FdOLF6PHGsm2_pmDNlygnZDDmSx6SOlqj3UpO0awIPsoa0XtSrXEakNDm40JnB7Vg_AhDVl06TAVaYgND6GGjBzDhSgXTN74_B9mpokpiktXm2PEbqyzbNowiWRbW_UDgvHv2wgEVKhZm7n4SJXrVoAfNeAYjV5GIW4SW9dMl55w0lTMkZ76sxAfuQFPi5LiSDKGk6IFZF9SyM4hq0DnD9gSQNDKkyUyltBaMDYZm63AAFPF8nU9B9rPOCTCT7ocjrLr-_xUFcekP9DdW3FUv4ardpZTqt_CoynHtUUq4grtS8A221Z0ARTDe6W7-qeob6pKnovz6t5ldZrxXunUl9KhIiMNT2413n9tTrHychzAGdTr3LX_xu1wvpnY0s4dGNqEm1OAbDkNFkIy17pfj7FhaPAADzuf6pIN9o=
  • Chemical Safety Data Sheet MSDS / SDS - 2-AMINO-2-(4-METHYLPHENYL)ACETIC ACID - ChemicalBook.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Personal Protective Equipment Selection Guide. (2015, July 22).
  • Personal Protective Equipment | US EPA. (2025, September 12).
  • Personal Protective Equipment.
  • Safety Data Sheet: Amino acid - Carl ROTH.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2026, January 2).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 7).
  • UAH Laboratory Personal Protective Equipment.
  • Material Safety Data Sheet - Cole-Parmer. (2005, October 3).
  • 2-amino-2-(3-hydroxyphenyl)acetic acid hydrochloride — Chemical Substance Information.
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, November 27).
  • Material Safety Data Sheet. (2024, February 21).
  • 2-Amino-2-(3-hydroxyphenyl)acetic acid | C8H9NO3 | CID 1217 - PubChem.
  • (2-Aminoethoxy)acetic acid - SAFETY DATA SHEET.
  • 2-Amino-2-(3-hydroxyphenyl)acetic acid | 31932-87-3 - Sigma-Aldrich.
  • 2-Amino-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid - PubChem - NIH.
  • Safety Data Sheet - Angene Chemical. (2021, May 1).

Sources

© Copyright 2026 BenchChem. All Rights Reserved.